3-Hydrazino-5,6-diphenyl-1,2,4-triazine
Description
Properties
IUPAC Name |
(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-18-15-17-13(11-7-3-1-4-8-11)14(19-20-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWZPMAODJSGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345046 | |
| Record name | 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21383-24-4 | |
| Record name | 3-Hydrazinyl-5,6-diphenyl-1,2,4-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21383-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydrazino-5,6-diphenyl-1,2,4-triazine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-hydrazino-5,6-diphenyl-1,2,4-triazine, a heterocyclic compound of significant interest in medicinal and synthetic chemistry. We will delve into its core physicochemical and chemical properties, provide a detailed, field-proven synthesis protocol, and explore its reactivity and the therapeutic potential of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecular scaffold.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a prominent heterocyclic scaffold that has garnered considerable attention in the field of drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and antihypertensive properties.[1][3] The subject of this guide, this compound, serves as a crucial synthetic intermediate for a variety of these bioactive molecules. The presence of a reactive hydrazino group at the 3-position provides a versatile handle for further chemical modifications, allowing for the creation of diverse chemical libraries for biological screening. The diphenyl substitution at the 5 and 6 positions contributes to the molecule's lipophilicity and potential for π-π stacking interactions with biological targets.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, characterization, and application in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₃N₅ | [4] |
| Molecular Weight | 263.3 g/mol | [4] |
| Appearance | Yellow crystals | |
| Melting Point | 172-173 °C | |
| Solubility | Soluble in polar organic solvents like DMF and DMSO. Recrystallized from methanol. | |
| Topological Polar Surface Area | 76.7 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
Spectral Data
The structural identity of this compound is routinely confirmed using a suite of spectroscopic techniques. While specific spectra are often presented in primary literature, the following represents a consensus of expected spectral features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent such as DMSO-d₆, the spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the ten protons of the two phenyl rings. The protons of the hydrazino group (-NHNH₂) would likely appear as two distinct, exchangeable signals at a more downfield chemical shift.[5][6][7]
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands would be observed for N-H stretching of the hydrazino group (typically in the 3100-3500 cm⁻¹ region), C=N stretching of the triazine ring, and C=C stretching of the aromatic phenyl rings.[8][9][10]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight (263.3).[8]
Synthesis and Characterization: A Validated Protocol
The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable leaving group at the 3-position of the triazine ring with hydrazine. A reliable and efficient method involves the use of 3-methylthio-5,6-diphenyl-1,2,4-triazine as the starting material.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 3-methylthio-5,6-diphenyl-1,2,4-triazine.
Materials:
-
3-methylthio-5,6-diphenyl-1,2,4-triazine
-
Hydrazine hydrate (85%)
-
Methanol
-
Cold water
-
Standard reflux apparatus
-
Filtration apparatus
Procedure:
-
A mixture of 3-methylthio-5,6-diphenyl-1,2,4-triazine (0.03 mol) and hydrazine hydrate (80 mL, 85%) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated under reflux for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is then poured into cold water and allowed to stand overnight to ensure complete precipitation.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is recrystallized from methanol to yield yellow crystals of this compound.
Causality: The methylthio group (-SCH₃) is an excellent leaving group. The highly nucleophilic hydrazine displaces the methylthio group in a nucleophilic aromatic substitution reaction, leading to the formation of the desired product in high yield. Refluxing ensures the reaction goes to completion in a reasonable timeframe.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of the target compound.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the nucleophilic character of the hydrazino group. This functional group readily participates in condensation reactions and can also act as an electron donor.
Condensation with Carbonyl Compounds
The hydrazino moiety undergoes facile condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone for the synthesis of a vast array of derivatives. For instance, it reacts with various monosaccharides (hexoses and pentoses) to yield bis-triazinyl hydrazones.[11]
Reactions with Electron Acceptors
As an electron donor, this compound reacts with various π-acceptors and activated carbonitriles to generate novel fused heterocyclic systems.[8][12][13] These reactions often proceed through a charge-transfer complex intermediate.[13] For example, its reaction with tetracyanoethane in DMF leads to the formation of a new heterocyclic system.[13]
Reactivity Diagram
Caption: Key reactivity pathways of the title compound.
Applications in Research and Drug Development
While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in various therapeutic areas.
Antimicrobial Activity
A wide range of derivatives synthesized from this core structure have been investigated for their antimicrobial properties.[1][2] The general mechanism of action for many antimicrobial triazines is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.[14] The lipophilic diphenyl groups can facilitate passage through the bacterial cell wall, while the substituted hydrazone moiety can be tailored to interact with specific intracellular targets.
Antihypertensive Activity
Derivatives of hydrazino-triazines have been explored as potential antihypertensive agents, drawing parallels to the known vasodilator hydralazine.[3][15][16] The proposed mechanism of action for related vasodilators involves the inhibition of intracellular calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, leading to relaxation of the blood vessels and a decrease in blood pressure.[11][17][18]
Potential Vasodilation Signaling Pathway
Caption: Postulated mechanism of vasodilation by hydrazinotriazine derivatives.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the high reactivity of the hydrazino group, provides access to a wide array of novel heterocyclic compounds. The demonstrated biological activities of its derivatives, particularly in the antimicrobial and cardiovascular fields, underscore the importance of this scaffold in the ongoing search for new therapeutic agents. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of more potent and selective drug candidates.
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Heilman, W. P., Heilman, R. D., Scozzie, J. A., Wayner, R. J., Gullo, J. M., & Ariyan, Z. S. (1979). Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry, 22(6), 671–677. [Link]
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Sci-Hub. (n.d.). Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines | Journal of Medicinal Chemistry, 22(6), 671–677. [Link]
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Kaur, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 193, 112217. [Link]
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Gajjar, A. K., et al. (2018). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2536-2541. [Link]
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Abdel-Rahman, R. M., et al. (2013). Chemical reactivity of this compound towards pi-acceptors activated carbonitriles. ResearchGate. [Link]
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Abdel-Rahman, R. M. (2013). Chemical Reactivity of 3Hydrazino5,6-diphenyl-1,2,4-triazine (I) Towards π-Acceptors Activated Carbonitriles. ResearchGate. [Link]
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Masih, A., et al. (2023). s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. Molecules, 28(17), 6429. [Link]
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Heilman, W. P., et al. (1979). Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. ACS Publications. [Link]
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CV Pharmacology. (n.d.). Direct Acting Vasodilators. [Link]
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Ellershaw, E. L., & Gurney, A. M. (2001). Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. British Journal of Pharmacology, 134(5), 945–952. [Link]
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An In-depth Technical Guide to 3-hydrazino-5,6-diphenyl-1,2,4-triazine: Synthesis, Safety, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydrazino-5,6-diphenyl-1,2,4-triazine, identified by the CAS Number 21383-24-4 , is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its unique structural motif, featuring a 1,2,4-triazine core substituted with a reactive hydrazino group and two phenyl rings, makes it a versatile precursor for the synthesis of a wide array of novel compounds with potential therapeutic applications. The 1,2,4-triazine scaffold is a well-established pharmacophore, and its derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antihypertensive, and anticancer properties. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, safety and handling information, and a discussion of the reactivity and potential applications of this compound, serving as a valuable resource for researchers in the field of drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 21383-24-4 | [1] |
| Molecular Formula | C₁₅H₁₃N₅ | [1] |
| Molecular Weight | 263.30 g/mol | [1] |
| Appearance | Typically a solid | [2] |
| Melting Point | Not consistently reported for this specific compound, related compounds show melting points in the range of 210-212 °C. | [2] |
| Solubility | Generally soluble in organic solvents like ethanol and DMF. | [3] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 2 | [1] |
Safety and Handling
Assumed Hazards: Based on the general hazards associated with triazine and hydrazine derivatives, it is prudent to handle this compound as a potentially hazardous substance.
GHS Hazard Pictograms (Assumed):
Synthesis of this compound.
Materials:
-
3-chloro-5,6-diphenyl-1,2,4-triazine
-
Hydrazine hydrate (85-99%)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known molar equivalent of 3-chloro-5,6-diphenyl-1,2,4-triazine in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 molar equivalents). The excess hydrazine ensures the complete conversion of the starting material.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Drying and Characterization: Dry the purified product under vacuum. The identity and purity of the final compound should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is primarily dictated by the nucleophilic nature of the hydrazino group. This group readily reacts with a variety of electrophiles, making it a valuable building block for the synthesis of more complex heterocyclic systems.
Reaction with Aldehydes and Ketones:
The hydrazino group undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. [4]This reaction is a cornerstone for the derivatization of this triazine core.
Condensation reaction with carbonyl compounds.
These resulting hydrazones are not merely synthetic intermediates; they often exhibit interesting biological properties themselves. For instance, various triazine hydrazone derivatives have been investigated for their antimicrobial and antiproliferative activities. [5][6] Cyclization Reactions:
The hydrazino moiety can also participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole-fused triazines. These fused systems are of great interest in drug discovery due to their rigid structures and potential for specific interactions with biological targets.
Applications in Medicinal Chemistry:
The 1,2,4-triazine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. The introduction of the hydrazino group at the 3-position provides a convenient handle for further molecular elaboration, allowing for the systematic exploration of the structure-activity relationship (SAR).
-
Antimicrobial Agents: Derivatives of 3-hydrazino-1,2,4-triazines have shown promising activity against various bacterial and fungal strains. [5][6][7]The lipophilicity and electronic properties of the substituents on the phenyl rings and the hydrazone moiety can be tuned to optimize antimicrobial potency.
-
Antihypertensive Agents: Some 3-hydrazino-5-phenyl-1,2,4-triazine derivatives have been synthesized and evaluated for their antihypertensive activity, showing potential as peripheral vasodilators. [8]* Anticancer Agents: The antiproliferative activity of various substituted 1,2,4-triazines is an active area of research. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation.
Conclusion
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A Guide to the Spectroscopic Analysis of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine Derivatives: Structure Elucidation and Characterization
This technical guide provides an in-depth exploration of the spectroscopic techniques pivotal for the structural elucidation and characterization of 3-hydrazino-5,6-diphenyl-1,2,4-triazine and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] A thorough understanding of their structure through spectroscopic analysis is fundamental to establishing structure-activity relationships (SAR) and advancing drug discovery efforts.
This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the application of key spectroscopic methods. We will delve into the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural confirmation.
The Strategic Importance of this compound Derivatives
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry. The introduction of a hydrazino group at the 3-position and diphenyl moieties at the 5- and 6-positions creates a versatile molecule with multiple points for derivatization. These derivatives often exhibit a broad spectrum of biological activities.[1] The hydrazino group, in particular, is a key functional handle that can be readily reacted to form hydrazones and other fused heterocyclic systems, expanding the chemical space for biological screening.[4][5]
The accurate characterization of these molecules is non-negotiable. Spectroscopic analysis provides the definitive proof of structure, ensuring that the biological data generated is associated with the correct chemical entity. This guide will walk through the typical synthesis and the subsequent spectroscopic workflow for a comprehensive characterization.
Synthesis Pathway: A Prerequisite for Spectroscopic Analysis
A common and efficient route to synthesize the this compound core involves a three-step process starting from commercially available benzil and thiosemicarbazide.[4] Understanding the synthesis is crucial as it informs the expected molecular structure and potential byproducts.
Caption: Synthesis workflow for this compound and its derivatives.
Experimental Protocol: Synthesis of the Core Compound
-
Step 1: Synthesis of 5,6-diphenyl-3-thioxo-1,2,4-triazin-5(2H)-one.
-
A solution of benzil (0.01 mol) in ethanol is brought to reflux.
-
An equimolar aqueous solution of thiosemicarbazide (0.02 mol) is added to the refluxing solution.[6]
-
The reaction mixture is refluxed for 4-6 hours, monitored by Thin Layer Chromatography (TLC).
-
Upon cooling, the precipitated product is filtered, washed with cold ethanol, and dried.
-
-
Step 2: Synthesis of this compound.
-
The intermediate from Step 1 (0.01 mol) is suspended in ethanol.
-
Hydrazine hydrate (excess) is added, and the mixture is refluxed for 8-12 hours until the evolution of H₂S gas ceases.
-
The reaction mixture is cooled, and the solid product is filtered, washed with water and ethanol, and recrystallized.
-
Spectroscopic Characterization: A Multi-faceted Approach
No single technique can unequivocally determine the structure of a novel compound. A combination of methods is employed, each providing a unique piece of the structural puzzle.
Caption: The synergistic role of different spectroscopic techniques in structure elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is the first-line technique for identifying the functional groups present in the synthesized molecule. The presence or absence of characteristic absorption bands provides immediate evidence for the success of reaction steps.
-
Why it's used: To confirm the incorporation of key functional groups (N-H, C=N, C=C) and the disappearance of others (e.g., C=S from the intermediate).
-
Sample Preparation: Typically, the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H (Hydrazino) | 3150-3300 | Medium, Sharp | Often appears as a doublet for -NH₂. |
| C-H (Aromatic) | 3000-3100 | Medium to Weak | Stretching vibrations of the phenyl rings. |
| C=N (Triazine ring) | 1570-1610 | Medium to Strong | Stretching vibration characteristic of the triazine core.[7] |
| C=C (Aromatic) | 1440-1510 | Medium to Strong | Ring stretching vibrations of the diphenyl groups. |
| N-H (bending) | 1530-1550 | Medium | Bending vibration of the N-H bond.[7] |
-
Interpretation Insight: In the synthesis of the core compound, the disappearance of a strong C=S stretching band (around 1200-1250 cm⁻¹) from the thione intermediate and the appearance of N-H stretching bands are key indicators of a successful conversion to the hydrazino derivative. For hydrazone derivatives, a new C=N stretching band for the imine bond will appear around 1575 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.
-
Why it's used: To map the carbon-hydrogen framework of the molecule, confirm the number of phenyl rings, and identify the protons of the hydrazino group.
-
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve these compounds and to clearly show exchangeable protons (NH, OH).
-
Acquire ¹H NMR spectrum.
-
Acquire ¹³C NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) for unambiguous assignments.
-
Table 2: Expected NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Phenyl-H | 7.20 - 7.80 | 125.0 - 135.0 | A complex multiplet integrating to 10 protons. |
| -NH₂ (Hydrazino) | 4.50 - 5.50 | - | Broad singlet, D₂O exchangeable. |
| -NH- (Hydrazino) | 8.00 - 9.00 | - | Broad singlet, D₂O exchangeable. |
| C5, C6 (Diphenyl-substituted) | - | ~150.0 - 155.0 | Quaternary carbons attached to phenyl groups. |
| C3 (Hydrazino-substituted) | - | ~158.0 - 162.0 | Quaternary carbon of the triazine ring. |
-
Expert Causality: The choice of solvent is critical. In CDCl₃, NH proton signals can be broad and difficult to observe.[8] DMSO-d₆, being a hydrogen bond acceptor, slows down the exchange rate of the NH protons, resulting in sharper signals that can be more easily identified. The chemical shifts of the triazine ring carbons are significantly downfield due to the deshielding effect of the electronegative nitrogen atoms. The two phenyl groups are often non-equivalent due to restricted rotation, which can lead to a more complex pattern in both ¹H and ¹³C NMR spectra.[4]
Mass Spectrometry (MS)
MS provides the molecular weight and elemental formula of the compound, serving as a final confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for providing an exact mass, which can be used to determine the molecular formula with high confidence.
-
Why it's used: To confirm the molecular weight and deduce the elemental composition. Fragmentation patterns can also offer structural clues.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₃N₅ |
| Exact Mass | 263.1171 |
| [M+H]⁺ (Electrospray) | 264.1249 |
-
Fragmentation Insights: In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is often observed. Common fragmentation pathways for 1,2,4-triazines involve the loss of N₂, HCN, and cleavage of the substituents.[9][10] The fragmentation pattern can be complex but provides a fingerprint for the molecule, helping to distinguish it from isomers.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems.
-
Why it's used: To characterize the π-conjugated system of the triazine and diphenyl groups.
-
Experimental Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Record the absorbance spectrum, typically from 200 to 400 nm.
-
-
Expected Absorptions: this compound derivatives typically exhibit strong absorption bands in the UV region.
-
~250-280 nm: Attributed to π → π* transitions within the phenyl rings.
-
~300-340 nm: Attributed to n → π* and π → π* transitions involving the conjugated triazine ring system.[11][12] The exact position of the absorption maximum (λ_max) and the molar extinction coefficient (ε) are sensitive to the solvent and the nature of substituents on the phenyl rings or the hydrazino group.
-
Conclusion: A Self-Validating Workflow
The spectroscopic analysis of this compound derivatives is a systematic process where each technique provides complementary and confirmatory data. FT-IR confirms the presence of the necessary functional groups. NMR spectroscopy maps out the complete C-H framework and confirms atom connectivity. Mass spectrometry validates the molecular weight and elemental formula. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system.
By integrating the results from these techniques, researchers can achieve an unambiguous structural assignment, ensuring the scientific integrity of subsequent biological and pharmacological studies. This robust characterization is the bedrock upon which successful drug discovery programs are built.
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A Technical Guide to the Biological Activity of Substituted 1,2,4-Triazine Compounds
Preamble: The 1,2,4-Triazine Core - A Privileged Scaffold in Modern Drug Discovery
The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that can serve as a foundation for developing new therapeutic agents. Among the vast array of heterocyclic compounds, the 1,2,4-triazine ring system has emerged as a "privileged scaffold".[1][2] This six-membered ring containing three nitrogen atoms is a versatile core, and its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[2][3]
The utility of the 1,2,4-triazine core lies in its unique electronic properties and the synthetic accessibility of its C3, C5, and C6 positions. These positions allow for facile substitution, enabling chemists to systematically modify the molecule's steric and electronic profile. This fine-tuning is central to optimizing potency, selectivity, and pharmacokinetic properties, a process known as establishing a Structure-Activity Relationship (SAR).
This guide provides an in-depth exploration of the key biological activities of substituted 1,2,4-triazines. It is designed for researchers, scientists, and drug development professionals, offering not just a review of activities but also a practical look at the experimental methodologies used to validate them. We will delve into the causality behind experimental design, present self-validating protocols, and ground all claims in authoritative scientific literature.
Section 1: Anticancer Activity - Targeting the Hallmarks of Malignancy
The development of novel anticancer agents is a primary focus of modern pharmacology, and 1,2,4-triazine derivatives have shown considerable promise in this area.[4][5] Their mechanisms of action are diverse, often targeting key enzymes and pathways that are dysregulated in cancer cells.[6]
Mechanism of Action: Kinase Inhibition
A significant number of 1,2,4-triazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling, growth, and survival.[7] Pyruvate Dehydrogenase Kinases (PDKs), for example, are overexpressed in many aggressive cancers and play a key role in altered cancer cell metabolism.[8][9] Certain 3-amino-1,2,4-triazine derivatives have been identified as potent and selective inhibitors of PDK1.[8][10][11]
The inhibition of PDK prevents the phosphorylation and inactivation of the Pyruvate Dehydrogenase (PDH) complex. This forces cancer cells to shift from aerobic glycolysis (the Warburg effect) back towards oxidative phosphorylation, a less efficient metabolic state for rapid proliferation, ultimately leading to cellular stress and apoptosis.[7]
Mechanism of Action: Induction of Apoptosis
Beyond specific enzyme inhibition, many 1,2,4-triazine compounds induce programmed cell death, or apoptosis, in cancer cells. This can be a downstream effect of metabolic disruption (as with PDK inhibitors) or through direct activation of apoptotic pathways.[12][13] Studies on novel 1,2,4-triazine sulfonamide derivatives in colon cancer cells have shown they can induce both the extrinsic (caspase-8 dependent) and intrinsic (caspase-9 dependent) apoptotic pathways.[13][14] This multi-targeted potential makes them promising candidates for further development.[14]
Quantitative Data on Anticancer Activity
The cytotoxic effect of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce cell viability by 50%. Lower IC50 values indicate higher potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Xanthone-1,2,4-triazine (7a) | HCT116 (Colorectal) | 0.98 | [15] |
| Xanthone-1,2,4-triazine (7e) | HCT116 (Colorectal) | 0.39 | [15] |
| Xanthone-1,2,4-triazine (7e) | A-172 (Glioblastoma) | 0.45 | [15] |
| 3-Amino-1,2,4-triazine (5i) | PANC-1 (Pancreatic) | 0.01 | [8] |
| Thiazole-1,2,4-triazine (3b) | A549 (Lung) | 1.95 | [16] |
Note: This table presents a selection of data for illustrative purposes. IC50 values are highly dependent on the specific compound structure, cell line, and assay conditions.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17][18] Its reliability is contingent on meticulous execution and the inclusion of proper controls.
Causality Behind the Protocol: The principle rests on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Self-Validating System: This protocol is self-validating through the mandatory inclusion of:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the test compound. This establishes the baseline 100% viability and ensures the solvent itself is not cytotoxic at the concentration used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms that the cell line and assay system are responsive to cytotoxic insults.
-
Blank Control: Wells containing only media and MTT reagent. This is used to subtract background absorbance.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549) into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the substituted 1,2,4-triazine compound in sterile DMSO. Perform a serial dilution in culture medium to achieve a range of final test concentrations. Crucial Insight: The final DMSO concentration in the wells should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[17]
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of the test compound, vehicle control, or positive control to the respective wells. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the purple crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[19]
-
Section 2: Anti-inflammatory and Analgesic Activity
Chronic inflammation is an underlying factor in numerous diseases, creating a persistent need for new anti-inflammatory drugs with improved safety profiles compared to traditional NSAIDs.[20] Substituted 1,2,4-triazines have demonstrated significant potential as both anti-inflammatory and analgesic agents.[21][22][23]
Mechanism of Action
The anti-inflammatory and analgesic effects of many compounds are linked to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation. While direct COX inhibition studies for many triazines are ongoing, their efficacy in established inflammatory models suggests interference with this or related pathways.[24] The acetic acid-induced writhing test, for example, is sensitive to drugs that inhibit prostaglandin synthesis.[24]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic and highly reproducible animal model for evaluating acute inflammation and screening for anti-inflammatory drugs.[25][26]
Causality Behind the Protocol: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response.[21] The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is primarily driven by prostaglandins and mediated by COX-2. A compound's ability to reduce the edema (swelling) in the later phase is a strong indicator of its potential as an anti-inflammatory agent.[27]
Self-Validating System:
-
Negative Control Group: Receives the vehicle only. This group establishes the maximum inflammatory response to carrageenan.
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Ibuprofen, Indomethacin). This validates the model's sensitivity to known therapeutic agents.[21]
Step-by-Step Methodology:
-
Animal Preparation: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of the 1,2,4-triazine derivative. Administer treatments intraperitoneally (IP) or orally (PO).
-
Initial Measurement (t=0): One hour after drug administration, measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer.
-
Induction of Edema: Immediately after the initial measurement, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the same paw.
-
Subsequent Measurements: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume (t=0) from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: (% Inhibition) = [1 - (Edema_Treated / Edema_Control)] * 100.
-
Statistical significance is determined using an appropriate test, such as ANOVA followed by Dunnett's test.
-
Section 3: Antiviral Activity
The structural similarity of some 1,2,4-triazines to purine nucleosides has made them attractive candidates for antiviral drug development.[28] The fused pyrrolo[2,1-f][17][21][28]triazine system, for instance, is the parent moiety of the antiviral drug Remdesivir.[29]
Spectrum of Activity
Research has demonstrated the efficacy of novel 1,2,4-triazine nucleosides against various viruses. For example, certain synthesized compounds have shown activity against Hepatitis A virus (HAV) and Coxsackie B virus, with at least one derivative exhibiting potency equipotent to the standard drug Ribavirin against HAV.[28][30] The mechanism often involves the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp).[29]
Experimental Protocol: Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method for determining the concentration of a compound that inhibits viral replication, typically quantified as an EC50 (50% effective concentration).
Causality Behind the Protocol: The assay measures the ability of a compound to prevent a virus from forming plaques (zones of cell death) in a monolayer of host cells. A reduction in the number or size of plaques in the presence of the compound indicates antiviral activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for HAV) in 6-well plates and incubate until they form a complete monolayer.
-
Viral Infection: Remove the culture medium and infect the cell monolayers with a known dilution of the virus (e.g., 100 plaque-forming units/well) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After adsorption, remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with various concentrations of the 1,2,4-triazine compound. The semi-solid overlay prevents the random spread of progeny virus, localizing the infection to form discrete plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Plot the percentage of inhibition against the compound concentration to determine the EC50 value.
Conclusion and Future Directions
The substituted 1,2,4-triazine scaffold is a testament to the power of heterocyclic chemistry in generating pharmacologically diverse molecules. Its derivatives have demonstrated potent and varied biological activities, with significant potential in oncology, inflammation, and virology. The synthetic tractability of the triazine ring allows for extensive SAR studies, which are crucial for optimizing lead compounds into clinical candidates.[1][31]
Future research will likely focus on developing derivatives with enhanced selectivity for their targets to minimize off-target effects and improve safety profiles. The combination of rational drug design, high-throughput screening, and robust in vitro and in vivo validation protocols, such as those detailed in this guide, will be paramount in unlocking the full therapeutic potential of this remarkable chemical class.
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Hussein, F. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Montalbano, A., et al. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. PubMed. Available at: [Link]
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Khodair, A. I., et al. (2021). Synthesis, Antiviral, DFT and Molecular Docking Studies of Some Novel 1,2,4-Triazine Nucleosides as Potential Bioactive Compounds. ResearchGate. Available at: [Link]
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Yurttaş, L., et al. (2018). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed. Available at: [Link]
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Simurova, N. V., et al. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). PubMed Central. Available at: [Link]
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Khan, K. M., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][28][32]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. PubMed. Available at: [Link]
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Hajhashemi, V., et al. (2022). Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice. The Korean Journal of Pain. Available at: [Link]
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Sharma, P., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][17][21][28]triazine: the parent moiety of antiviral drug remdesivir. PubMed Central. Available at: [Link]
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Montalbano, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. Available at: [Link]
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Matysiak, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. PubMed. Available at: [Link]
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An In-depth Technical Guide to the Reaction Mechanisms of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine with Electrophiles
Abstract
This technical guide provides a comprehensive examination of the reaction mechanisms of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with a variety of electrophiles. The inherent nucleophilicity of the hydrazino moiety, coupled with the electronic landscape of the diphenyl-triazine core, dictates a rich and versatile chemistry. This document delves into the mechanistic underpinnings of key transformations including condensation reactions with carbonyl compounds, acylation, and cyclization reactions to form fused heterocyclic systems. By elucidating the causality behind experimental choices and providing detailed procedural outlines, this guide serves as an essential resource for researchers and professionals in medicinal chemistry and materials science.
Introduction: The Chemical Versatility of this compound
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a hydrazino group at the 3-position of the 5,6-diphenyl-1,2,4-triazine core introduces a potent nucleophilic center, rendering the molecule a versatile building block for the synthesis of more complex heterocyclic systems. The reactivity of the hydrazino group is modulated by the electron-withdrawing nature of the triazine ring, influencing the rates and outcomes of its reactions with electrophiles. This guide will explore the fundamental reaction pathways that govern the interaction of this substrate with key classes of electrophilic reagents.
Foundational Principles of Reactivity
The hydrazino moiety (-NHNH₂) possesses two nitrogen atoms with lone pairs of electrons, making it a bidentate nucleophile. The terminal amino group (-NH₂) is generally more nucleophilic and sterically accessible than the nitrogen atom adjacent to the triazine ring. The electron-density distribution within the this compound molecule is depicted below.
Caption: Structure of this compound.
The terminal nitrogen (Nβ) is the primary site of electrophilic attack due to its higher basicity and reduced steric hindrance compared to the α-nitrogen (Nα). The subsequent reaction pathway is then determined by the nature of the electrophile and the reaction conditions.
Condensation Reactions with Carbonyl Compounds
The reaction of this compound with aldehydes and ketones is a cornerstone of its chemistry, leading to the formation of stable hydrazone derivatives.[1][2] This transformation is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.
Mechanism of Hydrazone Formation
The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.
Caption: Workflow of hydrazone formation.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a commonly used solvent as it effectively dissolves both the triazine substrate and many carbonyl compounds, and its protic nature can facilitate proton transfer steps.
-
Catalyst: A catalytic amount of a weak acid, such as acetic acid, is optimal.[1] Stronger acids can lead to protonation of the hydrazino group, reducing its nucleophilicity and slowing down the reaction.
Experimental Protocol: Synthesis of a Hydrazone Derivative
Objective: To synthesize the hydrazone derivative from this compound and a representative aldehyde (e.g., benzaldehyde).
Materials:
-
This compound (1 mmol)
-
Benzaldehyde (1.1 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add benzaldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Reaction with Dicarbonyl Compounds: A Gateway to Pyrazoles
When 1,3-dicarbonyl compounds, such as acetylacetone, are used as electrophiles, the initially formed hydrazone can undergo an intramolecular cyclization to yield a pyrazole ring fused to the triazine.[3][4]
Mechanism of Pyrazole Formation: The reaction begins with the formation of a hydrazone at one of the carbonyl groups. The remaining carbonyl group is then attacked by the endocyclic nitrogen of the hydrazone, leading to a cyclized intermediate which then dehydrates to form the aromatic pyrazole ring.
Caption: Workflow of pyrazole formation.
Acylation Reactions
The nucleophilic hydrazino group readily reacts with acylating agents such as acid chlorides and anhydrides to form stable acylhydrazones. The terminal nitrogen is the exclusive site of acylation due to its higher nucleophilicity.
General Mechanism of Acylation
The reaction proceeds through a nucleophilic acyl substitution mechanism.
Caption: Workflow of acylation.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is often added to neutralize the acid (e.g., HCl) generated during the reaction, preventing protonation of the starting material and driving the reaction to completion.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.
Cyclization to Fused Heterocyclic Systems
A significant aspect of the reactivity of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, particularly triazolo[4,3-b][5][6][7]triazines. These reactions involve the reaction of the hydrazino group with an electrophile containing two reactive centers, leading to the formation of a new five-membered ring.
Reaction with Activated Carbonitriles
The reaction with activated carbonitriles, such as chloroacetonitrile, leads to the formation of 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b][5][6][7]triazine.[8] The mechanism is thought to involve a charge-transfer complex as a key intermediate.[5]
Proposed Mechanism:
-
Initial nucleophilic attack of the terminal amino group on the electrophilic carbon of the nitrile.
-
Subsequent intramolecular cyclization with the elimination of a leaving group.
Data Summary
The following table summarizes the expected products from the reaction of this compound with various electrophiles.
| Electrophile Class | Specific Example | Product Type |
| Aldehyde | Benzaldehyde | Hydrazone |
| Ketone | Acetone | Hydrazone |
| 1,3-Dicarbonyl | Acetylacetone | Pyrazole |
| Acid Chloride | Acetyl chloride | Acylhydrazone |
| Activated Nitrile | Chloroacetonitrile | Fused Triazole |
Conclusion
This compound is a highly versatile and reactive building block in synthetic organic and medicinal chemistry. The nucleophilic character of its hydrazino group allows for a wide range of transformations, including condensation, acylation, and cyclization reactions. A thorough understanding of the underlying reaction mechanisms, as detailed in this guide, is crucial for the rational design and synthesis of novel heterocyclic compounds with potential therapeutic or material applications. The principles and protocols outlined herein provide a solid foundation for researchers to explore the rich chemistry of this important scaffold.
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The Synthesis and Crystal Structure of Two New Hydrazone Compounds - MDPI. (URL: [Link]) 20.[5][6][7]Triazines. 4. Regiospecific ring closure reactions involving 6‐amino‐5‐hydrazino[5][6][7]triazin‐3(2H)‐ones and orthoesters - Sci-Hub. (URL: [Link])
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The Unveiling of 1,2,4-Triazines: A Technical Guide to Their Chemical Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in the synthesis of a diverse array of biologically active compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] This guide offers an in-depth exploration of the chemical reactivity of the 1,2,4-triazine core, providing insights into the mechanistic principles that govern its transformations and showcasing its utility in modern organic synthesis and drug discovery.[3][4]
The inherent electron deficiency of the 1,2,4-triazine ring, a consequence of the electronegative nitrogen atoms, is the primary determinant of its chemical behavior.[1] This electronic characteristic renders the ring susceptible to nucleophilic attack and makes it an exceptional diene in inverse electron demand Diels-Alder reactions.[1][5] Conversely, electrophilic substitution reactions are generally disfavored due to the reduced electron density of the aromatic system.[1]
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: A Gateway to Novel Heterocycles
The hallmark of 1,2,4-triazine reactivity is its participation in inverse electron demand Diels-Alder (IEDDA) reactions. In this powerful cycloaddition, the electron-poor 1,2,4-triazine acts as the diene, readily reacting with electron-rich dienophiles such as alkenes and alkynes.[1][5] This reaction provides a versatile and efficient pathway for the synthesis of a wide range of nitrogen-containing heterocycles, including pyridines and pyridazines.[5][6]
The general mechanism involves a [4+2] cycloaddition between the 1,2,4-triazine and the dienophile, followed by a retro-Diels-Alder reaction that results in the extrusion of a molecule of dinitrogen, leading to the formation of a new aromatic ring.[7] The rate and efficiency of the IEDDA reaction are significantly influenced by the nature of the substituents on both the triazine and the dienophile.
Caption: General mechanism of the Inverse Electron Demand Diels-Alder (IEDDA) reaction of 1,2,4-triazines.
The IEDDA reaction of 1,2,4-triazines has found significant application in the field of bioorthogonal chemistry.[5] The rapid kinetics and high specificity of the reaction between 1,2,4-triazines and strained dienophiles, such as bicyclononynes, allow for the labeling and tracking of biomolecules in living systems.[7]
Experimental Protocol: IEDDA Reaction of a 1,2,4-Triazine with a Strained Alkyne
This protocol describes a general procedure for the strain-promoted inverse electron demand Diels-Alder cycloaddition (SPIEDAC) between a 1,2,4-triazine and a bicyclononyne (BCN) derivative.
Materials:
-
Substituted 1,2,4-triazine
-
Bicyclononyne (BCN) derivative
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1,2,4-triazine derivative (1.0 equivalent) in the chosen anhydrous solvent.
-
To this solution, add the BCN derivative (1.0-1.2 equivalents).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the resulting product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired pyridazine product.
Nucleophilic Aromatic Substitution: Functionalizing the Triazine Core
The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This class of reactions provides a powerful tool for the introduction of a wide range of functional groups onto the triazine scaffold. Halogenated 1,2,4-triazines are common substrates for SNAr, where the halogen acts as a good leaving group.[1]
A particularly noteworthy variant is the vicarious nucleophilic substitution (VNS) of hydrogen.[8] This reaction allows for the direct functionalization of C-H bonds on the triazine ring with carbon nucleophiles, offering a more atom-economical approach compared to traditional SNAr reactions that require a pre-installed leaving group.[8]
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Navigating the Chameleon Chemistry: An In-depth Technical Guide to the Tautomerism of 3-Hydrazino-1,2,4-triazine Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 3-hydrazino-1,2,4-triazine scaffold is a privileged pharmacophore, forming the backbone of numerous compounds with significant biological activities. The inherent chemical versatility of this system is profoundly influenced by the phenomenon of tautomerism, which dictates its physicochemical properties, receptor-binding interactions, and metabolic stability. This in-depth guide provides a comprehensive exploration of the tautomeric landscape of 3-hydrazino-1,2,4-triazine systems. We will delve into the structural nuances of the possible tautomers, present state-of-the-art experimental and computational methodologies for their characterization, and discuss the implications of tautomeric preference on drug design and development. This document is intended to be a valuable resource for researchers actively engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds.
The Dynamic Nature of 3-Hydrazino-1,2,4-triazines: A Tautomeric Overview
The 3-hydrazino-1,2,4-triazine core is not a static entity but rather exists as a dynamic equilibrium of two or more tautomeric forms. This prototropic tautomerism arises from the migration of a proton between different heteroatoms within the molecule. The principal tautomeric forms to consider are the amino-imino tautomerism within the triazine ring and the hydrazino-hydrazono tautomerism of the substituent at the C3 position.
The interplay of these equilibria can lead to a complex mixture of tautomers in both solution and the solid state. The predominant tautomer is influenced by a variety of factors including:
-
Substitution Pattern: The electronic nature and steric bulk of substituents on the triazine ring and the hydrazino moiety can significantly shift the tautomeric equilibrium.
-
Solvent Polarity and Hydrogen Bonding Capacity: The solvent environment plays a crucial role in stabilizing or destabilizing different tautomers through dipole-dipole interactions and hydrogen bonding.
-
pH: The acidity or basicity of the medium can influence the protonation state of the molecule, thereby favoring specific tautomeric forms.
-
Temperature: Changes in temperature can alter the thermodynamic and kinetic parameters of the tautomeric interconversion.
-
Physical State: The tautomeric preference in the solid state can differ from that in solution due to packing forces and intermolecular interactions within the crystal lattice.
The following diagram illustrates the primary tautomeric equilibria in a generic 3-hydrazino-1,2,4-triazine system.
Caption: Primary tautomeric equilibria in 3-hydrazino-1,2,4-triazine systems.
Elucidating Tautomeric Preference: A Multi-faceted Approach
A definitive characterization of the tautomeric equilibrium in 3-hydrazino-1,2,4-triazine systems necessitates a synergistic approach, combining spectroscopic, crystallographic, and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy is arguably the most powerful tool for investigating tautomerism in solution. Both ¹H and ¹³C NMR provide critical insights into the time-averaged structure of the molecule. In cases of rapid interconversion, a single set of averaged signals is observed. However, by employing variable temperature (VT) NMR studies, it is often possible to slow down the exchange process and observe distinct signals for the individual tautomers.
Key NMR Observables for Tautomer Assignment:
-
¹H NMR:
-
NH Proton Chemical Shifts: The chemical shifts of the N-H protons are highly sensitive to their local electronic environment. For instance, the hydrazino (-NH-NH₂) protons will have different chemical shifts compared to the hydrazono (=N-NH₂) protons.
-
Aromatic/Heteroaromatic Proton Chemical Shifts: The position of the mobile proton within the triazine ring significantly influences the chemical shifts of the ring protons.
-
-
¹³C NMR:
-
C3 Carbon Chemical Shift: The hybridization of the C3 carbon changes between the hydrazino (sp²) and hydrazono (sp²) forms, leading to distinct chemical shifts.
-
Other Ring Carbon Chemical Shifts: The electronic distribution within the triazine ring is altered in different tautomers, which is reflected in the chemical shifts of the other ring carbons.
-
-
¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct evidence of the proton's location, as the chemical shift of a nitrogen atom is highly dependent on whether it is protonated.
Experimental Protocol: Variable Temperature ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a known concentration of the 3-hydrazino-1,2,4-triazine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Low-Temperature Studies: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for at least 5-10 minutes before each acquisition.
-
High-Temperature Studies: If the exchange is still fast at low temperatures, carefully increase the temperature above room temperature to observe any changes in the averaged signals.
-
Data Analysis: Analyze the spectra for the appearance of new signals, changes in chemical shifts, and line broadening, which are all indicative of a dynamic equilibrium. The coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak) can be used to calculate the energy barrier for the tautomeric interconversion.
X-ray Crystallography: Unveiling the Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique allows for the precise localization of all atoms, including hydrogen atoms (with high-quality data), thus definitively identifying the tautomeric form present in the crystal lattice. It is important to remember that the solid-state structure may not be representative of the predominant tautomer in solution.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 3-hydrazino-1,2,4-triazine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Tautomer Identification: Carefully analyze the positions of the hydrogen atoms on the nitrogen atoms of the triazine ring and the hydrazino substituent to unequivocally identify the tautomer present in the solid state. For instance, the crystal structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole has been determined, providing a valuable reference for a related system.[1]
Computational Chemistry: Predicting Tautomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers and for complementing experimental findings. These methods can provide insights into the gas-phase and solution-phase energetics of the tautomeric equilibrium.
Computational Protocol: DFT Calculations for Tautomer Stability
-
Structure Generation: Build the 3D structures of all possible tautomers of the 3-hydrazino-1,2,4-triazine derivative of interest.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). This will locate the minimum energy conformation for each tautomer.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).
-
Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to re-optimize the geometries and calculate the energies of the tautomers in the desired solvent.
-
Relative Energy Calculation: Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest energy is predicted to be the most stable. The relative populations of the tautomers at a given temperature can be estimated using the Boltzmann distribution.
Computational studies on related systems, such as 3-amino-1,2,4-triazin-5-one, have shown that the 2H-amino-oxo tautomer is the most stable, highlighting the utility of these theoretical approaches.[2]
Synthesis of 3-Hydrazino-1,2,4-triazine Systems
The synthesis of 3-hydrazino-1,2,4-triazines typically involves the cyclization of a thiosemicarbazide derivative with an appropriate precursor. A general synthetic route is outlined below.
Caption: General synthetic scheme for 3-hydrazino-1,2,4-triazines.
Experimental Protocol: A Representative Synthesis
This protocol describes a general method for the synthesis of a 3-hydrazino-1,2,4-triazine derivative.
-
Synthesis of the 3-Thioxo-1,2,4-triazin-5-one Intermediate:
-
A mixture of an α-keto acid (1.0 eq) and thiosemicarbazide (1.0 eq) in water is heated to reflux for 2-4 hours.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold water, and dried to yield the thiosemicarbazone intermediate.
-
The intermediate is then cyclized by refluxing in an aqueous solution of potassium carbonate (2.0 eq) for 4-6 hours.
-
The solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 3-thioxo-1,2,4-triazin-5-one derivative. The product is collected by filtration, washed with water, and dried.
-
-
Hydrazinolysis to the 3-Hydrazino-1,2,4-triazine:
-
The 3-thioxo-1,2,4-triazin-5-one derivative (1.0 eq) is suspended in a suitable solvent (e.g., ethanol or 1-butanol).
-
Hydrazine hydrate (excess, e.g., 10-20 eq) is added, and the mixture is heated to reflux for 12-24 hours.
-
The reaction mixture is cooled, and the precipitated 3-hydrazino-1,2,4-triazine is collected by filtration, washed with a cold solvent, and recrystallized.
-
Data Presentation and Interpretation
To facilitate the comparison of data from different analytical techniques, it is crucial to present the findings in a clear and structured manner.
Table 1: Spectroscopic and Computational Data for Tautomer Analysis of a Hypothetical 3-Hydrazino-6-phenyl-1,2,4-triazine
| Tautomeric Form | Key ¹H NMR Signals (ppm, DMSO-d₆) | Key ¹³C NMR Signals (ppm, DMSO-d₆) | Calculated Relative Energy (kcal/mol, Gas Phase) | Calculated Relative Energy (kcal/mol, DMSO) |
| Hydrazino-Amino (1H) | NH₂: 4.5, NH: 9.8, Ring-H: 8.2 | C3: 155.2, C5: 148.5, C6: 158.0 | 0.00 (Reference) | 0.00 (Reference) |
| Hydrazino-Imino (2H) | NH₂: 4.6, NH: 10.5, Ring-H: 8.5 | C3: 154.8, C5: 150.1, C6: 156.3 | +1.5 | +0.8 |
| Hydrazono-Amino (1H) | NH: 11.2, NH₂ (ring): 7.5, Ring-H: 8.3 | C3: 145.7, C5: 149.0, C6: 157.5 | +3.2 | +2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Implications for Drug Discovery and Development
The tautomeric state of a 3-hydrazino-1,2,4-triazine derivative can have profound consequences for its biological activity and pharmacokinetic profile.
-
Receptor Binding: Different tautomers present distinct hydrogen bond donor and acceptor patterns, as well as different overall shapes and electrostatic potentials. This can lead to significant differences in binding affinity and selectivity for a biological target.
-
Physicochemical Properties: Tautomerism influences key properties such as solubility, lipophilicity (logP), and pKa, which in turn affect absorption, distribution, metabolism, and excretion (ADME).
-
Metabolic Stability: One tautomer may be more susceptible to metabolic enzymes than another, impacting the compound's half-life and potential for generating active or inactive metabolites.
A thorough understanding and characterization of the tautomeric behavior of 3-hydrazino-1,2,4-triazine systems are therefore not merely academic exercises but critical components of a rational drug design strategy.
Conclusion
The tautomerism of 3-hydrazino-1,2,4-triazine systems is a complex yet fascinating area of study with significant practical implications. This guide has provided a framework for understanding, characterizing, and leveraging the tautomeric properties of this important heterocyclic scaffold. By employing a combination of advanced spectroscopic, crystallographic, and computational methods, researchers can gain a deeper understanding of these molecular chameleons and unlock their full potential in the development of novel therapeutics.
References
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Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry. [Link]
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Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. Journal of Chemistry. [Link]
-
Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules. [Link]
-
The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Crystal structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole. Journal of the Chemical Society B: Physical Organic. [Link]
-
Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry. [Link]
-
Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. Journal of Molecular Modeling. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Schiff Bases from 3-hydrazino-5,6-diphenyl-1,2,4-triazine
Introduction: The Versatile 1,2,4-Triazine Scaffold in Medicinal Chemistry
The 1,2,4-triazine nucleus is a privileged scaffold in the landscape of medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The synthetic tractability of the triazine ring allows for the strategic introduction of various pharmacophores to modulate biological activity. One of the most effective and widely used modifications is the incorporation of a hydrazone linkage (-NH-N=CH-) to form Schiff bases.
This guide focuses on the application of a key intermediate, 3-hydrazino-5,6-diphenyl-1,2,4-triazine , as a robust starting material for the synthesis of a diverse library of Schiff bases. The reaction involves the condensation of the terminal amino group of the hydrazine moiety with a variety of aldehydes and ketones. This straightforward synthetic route provides access to novel compounds with significant potential for therapeutic applications. The resulting Schiff bases are not only of interest for their biological activities but also serve as versatile ligands in coordination chemistry, forming stable complexes with various transition metals.[3]
Mechanism of Schiff Base Formation: An Acid-Catalyzed Pathway
The formation of a Schiff base (specifically, a hydrazone in this case) from this compound and an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which plays a crucial role in activating the carbonyl group.[4] The optimal pH for this reaction is mildly acidic (around 4.5-5) to ensure protonation of the carbonyl oxygen without deactivating the hydrazine nucleophile.[4]
The mechanism proceeds through the following key steps:
-
Activation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., acetic acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen atom of the this compound, possessing a lone pair of electrons, acts as the nucleophile and attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate. This is often a rapid intramolecular or solvent-mediated process.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination and Imine Formation: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (the imine or azomethine group) and regeneration of the acid catalyst.
Caption: General mechanism of acid-catalyzed Schiff base (hydrazone) formation.
Experimental Protocols
Part A: Synthesis of the Starting Material: this compound
The precursor, this compound, can be synthesized from the corresponding 3-chloro or 3-methylthio derivative by reaction with hydrazine hydrate. A general procedure is outlined below.
Materials and Reagents:
-
3-chloro-5,6-diphenyl-1,2,4-triazine (or 3-methylthio-5,6-diphenyl-1,2,4-triazine)
-
Hydrazine hydrate (80-99%)
-
Ethanol or n-butanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-5,6-diphenyl-1,2,4-triazine (1 equivalent) in ethanol or n-butanol.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
-
The purity of the resulting this compound can be checked by melting point determination and spectroscopic methods (¹H NMR, IR).
Part B: General Protocol for the Synthesis of Schiff Bases
This protocol describes a general method for the condensation of this compound with various aromatic aldehydes.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel) and developing chamber
-
Standard filtration apparatus
Procedure:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (20-30 mL) in a round-bottom flask. Gentle warming may be required to achieve complete dissolution.
-
To this solution, add the desired aromatic aldehyde (1.0 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 2:1). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will typically precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified Schiff base in a vacuum oven or air dry.
-
Characterize the final product using appropriate analytical techniques.
Caption: Experimental workflow for the synthesis of Schiff bases.
Characterization of Synthesized Schiff Bases
The structure and purity of the newly synthesized Schiff bases should be confirmed using a combination of spectroscopic and analytical techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1570-1620 cm⁻¹. The disappearance of the C=O stretching band from the aldehyde and the modification of the N-H stretching bands of the hydrazine are also key indicators.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most indicative signal is a singlet in the δ 8.0-10.0 ppm region, corresponding to the proton of the azomethine group (-N=CH-). The signals for the aromatic protons of both the triazine and the aldehyde moieties will also be present. A signal for the -NH- proton can be observed, often as a broad singlet.
-
¹³C NMR: The formation of the Schiff base is confirmed by the signal for the azomethine carbon, which typically appears in the δ 140-165 ppm range.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the expected molecular formula.
| Compound Type | Key FT-IR Bands (cm⁻¹) | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) |
| Starting Hydrazine | 3200-3400 (N-H str.) | - | - |
| Starting Aldehyde | 1680-1715 (C=O str.) | 9.5-10.5 (-CHO) | 190-200 (C=O) |
| Schiff Base Product | 1570-1620 (C=N str.) | 8.0-10.0 (-N=CH-) | 140-165 (C=N) |
Table 1: Summary of key spectral data for the characterization of Schiff bases.
Troubleshooting Common Experimental Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Insufficient catalyst. 3. Deactivated starting materials. | 1. Extend the reflux time and monitor by TLC. 2. Add a few more drops of glacial acetic acid. 3. Check the purity of the hydrazine and aldehyde. |
| Product is Oily/Difficult to Crystallize | 1. Presence of impurities. 2. Product is inherently low melting or an oil. | 1. Attempt recrystallization from a different solvent system (e.g., ethanol/water, DMF). 2. Purify by column chromatography. |
| Multiple Spots on TLC of Final Product | Incomplete reaction or presence of side products. | 1. Ensure the reaction has gone to completion. 2. Purify by recrystallization or column chromatography. |
Table 2: Troubleshooting guide for Schiff base synthesis.
Applications and Future Perspectives
Schiff bases derived from this compound are of significant interest due to their diverse biological activities. The presence of the bulky diphenyl groups on the triazine core, combined with the variable aromatic substituent from the aldehyde, allows for fine-tuning of the molecule's steric and electronic properties. This modularity is highly advantageous in drug discovery for optimizing ligand-receptor interactions.
These compounds have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Many triazine-based Schiff bases have shown potent anti-proliferative activity against various cancer cell lines.[5]
-
Antimicrobial Agents: The azomethine linkage is often associated with antibacterial and antifungal properties.[6][7]
-
Antiviral Agents: Certain derivatives have demonstrated activity against various viruses.[5]
-
Coordination Chemistry: The nitrogen atoms in the triazine ring and the azomethine group make these compounds excellent chelating agents for metal ions, leading to the formation of complexes with potential catalytic or medicinal applications.[3]
The synthetic accessibility and the rich chemical space that can be explored make this compound a valuable building block for the development of new chemical entities with promising therapeutic potential.
References
-
Chemistry LibreTexts. (2021, December 27). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
Chemistry LibreTexts. (2024, February 25). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
JoVE. (2024, May 22). Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. [Link]
-
Professor Dave Explains. (2020, August 8). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. [Link]
-
Semantic Scholar. (n.d.). synthesis, characterization and biological evaluation of three new schiff bases derived from amino. [Link]
-
ResearchGate. (n.d.). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. [Link]
-
International Journal of Pharma Sciences and Research. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. [Link]
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African Journals Online (AJOL). (2022). Synthesis, characterization and biological evaluation of three new Schiff bases derived from amino acids and their Ag(I) complexes. [Link]
-
ResearchGate. (n.d.). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. [Link]
-
Mojzych, M., & Sebela, M. (n.d.). Synthesis and Biological Activity Evaluation of Schiff Bases of 5-Acyl-1,2,4-Triazine. Semantic Scholar. [Link]
-
SciSpace. (n.d.). Synthesis and biological evaluation of new hydrazide-Schiff bases. [Link]
-
PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-R-4-amino-5-hydrazino-1,2,4-triazole Schiff bases (L1, L2 and L3) and their Cu(II) complexes. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Link]
-
ResearchGate. (2018, December 27). synthesis, characterization and biological evaluation of triazine based schiff base metal complexes. [Link]
-
El-Saraf, G. A., et al. (n.d.). Synthesis, spectroscopic, DFT and optoelectronic studies of 2-benzylidene-3-hydroxy –1-(5,6-diphenyl-1,2,4-triazine-3-yl)hydrazine metal complexes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. [Link]
-
Islam, M., et al. (2016). Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes. SCIRP. [Link]
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- 7. Synthesis, characterization and biological evaluation of three new Schiff bases derived from amino acids and their Ag(I) complexes | Bulletin of the Chemical Society of Ethiopia [ajol.info]
Application Notes & Protocols: A Guide to the Development of Novel Antihypertensive Agents from 1,2,4-Triazine Precursors
Introduction: The Unmet Need and a Privileged Scaffold
Hypertension, or high blood pressure, remains a principal cause of cardiovascular disease, stroke, and kidney failure globally.[1] The continuous search for novel, more effective, and safer antihypertensive agents is a critical endeavor in medicinal chemistry. This guide focuses on the 1,2,4-triazine core, a heterocyclic scaffold of significant interest.[2] Termed a "privileged scaffold," the 1,2,4-triazine ring system is a structural component in numerous biologically active compounds, demonstrating a vast range of pharmacological activities including antihypertensive, anticancer, and antimicrobial properties.[3][4][5][6]
The versatility of the 1,2,4-triazine core allows for extensive chemical modification at multiple positions, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. It outlines the rationale, synthetic strategies, and key pharmacological evaluation protocols for developing novel antihypertensive agents derived from 1,2,4-triazine precursors. Our focus is not just on the procedural steps, but on the scientific reasoning that underpins them, ensuring a robust and logical approach to drug discovery.
Rationale: Why Target the 1,2,4-Triazine Core for Hypertension?
The selection of a chemical scaffold is a foundational decision in any drug discovery program. The 1,2,4-triazine nucleus is compelling for several reasons:
-
Proven Antihypertensive Potential: Early studies have demonstrated that derivatives of 1,2,4-triazine can exhibit significant antihypertensive activity. For instance, a series of 3-hydrazino-5-phenyl-1,2,4-triazines were synthesized and shown to possess peripheral vasodilator activity, a key mechanism for lowering blood pressure.[7]
-
Structural Mimicry and Target Interaction: The arrangement of nitrogen atoms in the asymmetrical 1,2,4-triazine ring creates a unique distribution of electron density and hydrogen bonding capabilities.[4] This allows triazine derivatives to interact with a variety of biological targets involved in blood pressure regulation, such as enzymes (e.g., Angiotensin-Converting Enzyme) and G-protein-coupled receptors (GPCRs).[8][9]
-
Synthetic Accessibility and Diversity: The 1,2,4-triazine core can be synthesized through several reliable methods, most notably the condensation of 1,2-dicarbonyl compounds with acid hydrazides.[9] This accessibility allows for the creation of large, diverse libraries of compounds by varying the substituents at the 3, 5, and 6 positions of the ring, which is crucial for establishing a robust Structure-Activity Relationship (SAR).[10]
Synthetic Strategy: Building the 1,2,4-Triazine Core
A successful drug discovery campaign relies on an efficient and flexible synthetic plan. The most predominant method for constructing the 3,5,6-trisubstituted 1,2,4-triazine core is through the cyclocondensation of a 1,2-dicarbonyl compound (e.g., benzil) with an appropriate amidrazone or acid hydrazide.[9] This approach is highly effective for generating diverse analogs for SAR studies.
Protocol 1: General Synthesis of a 3-Amino-5,6-diphenyl-1,2,4-triazine Derivative
This protocol describes a foundational synthesis. The resulting 3-amino-1,2,4-triazine is a versatile precursor that can be further modified to generate a wide array of derivatives.
Causality: The choice of benzil and aminoguanidine is strategic. Benzil provides the C5 and C6 phenyl substituents, which are common in active analogs.[2] Aminoguanidine provides the N1, N2, and N4 atoms as well as the C3-amino group, a key functional handle for further derivatization. The acidic condition (acetic acid) catalyzes the condensation and subsequent cyclization/dehydration steps to form the stable aromatic triazine ring.
Materials and Reagents:
-
Benzil
-
Aminoguanidine hydrochloride
-
Anhydrous Sodium Acetate
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware for reflux
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water)
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, combine benzil (1.0 eq), aminoguanidine hydrochloride (1.1 eq), and anhydrous sodium acetate (1.2 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 10 volumes relative to benzil). The acetic acid serves as both the solvent and the acid catalyst for the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The disappearance of the starting benzil spot indicates reaction completion, typically within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water (approx. 10 times the volume of the acetic acid used). This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acetic acid and salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure 3-amino-5,6-diphenyl-1,2,4-triazine.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
In Vitro Pharmacological Evaluation
Before advancing to complex and costly animal models, in vitro assays provide the first critical assessment of a compound's biological activity.[11] For antihypertensive agents, a primary target is the Angiotensin-Converting Enzyme (ACE), which plays a pivotal role in the Renin-Angiotensin-Aldosterone System (RAAS).[12]
Protocol 2: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol details a common spectrophotometric method to determine a compound's ability to inhibit ACE.
Principle of the Assay: ACE catalyzes the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.[12] This assay uses a synthetic substrate, hippuryl-L-histidyl-L-leucine (HHL), which is cleaved by ACE to form hippuric acid and His-Leu. The amount of hippuric acid produced is quantified by spectrophotometry, and a reduction in its formation in the presence of a test compound indicates ACE inhibition.[13][14]
Materials and Reagents:
-
Test compounds (1,2,4-triazine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Captopril (positive control)[13]
-
ACE (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate buffer
-
1M HCl
-
Ethyl acetate
-
Spectrophotometer and cuvettes (or 96-well UV plate reader)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of ACE, HHL, and test compounds/captopril at desired concentrations in borate buffer. A typical starting concentration for screening is 10 µM.
-
Assay Setup: In a microcentrifuge tube, add 50 µL of HHL solution.
-
Pre-incubation: Add 20 µL of the test compound solution (or buffer for control, captopril for positive control) to the HHL. Then, add 20 µL of the ACE enzyme solution to start the reaction.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes. This allows the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding 150 µL of 1M HCl.
-
Extraction: Add 1.0 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic layer. Centrifuge for 5 minutes to separate the layers.
-
Quantification: Carefully transfer 0.8 mL of the upper ethyl acetate layer to a clean tube. Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Measurement: Re-dissolve the dried hippuric acid residue in a known volume of buffer or water and measure the absorbance at 228 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of ACE inhibition for each compound concentration using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the test compound.
-
-
IC₅₀ Determination: Perform the assay with a range of concentrations for active compounds to determine the half-maximal inhibitory concentration (IC₅₀).
In Vivo Pharmacological Evaluation
While in vitro data is essential for initial screening, it cannot predict a compound's effect in a complex biological system. In vivo testing is required to confirm antihypertensive efficacy, evaluate pharmacokinetics, and assess preliminary safety.[15][16]
Protocol 3: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
The Spontaneously Hypertensive Rat (SHR) is the most widely used genetic model of human essential hypertension and is considered a gold standard for preclinical evaluation of antihypertensive agents.[17][18]
Causality: The SHR model is chosen because it develops hypertension without any surgical or chemical induction, closely mimicking the progression of essential hypertension in humans. Using the tail-cuff method for blood pressure measurement provides a non-invasive way to monitor changes over time in the same animal, reducing variability. An acute study design allows for a rapid assessment of a compound's ability to lower blood pressure after a single dose.
Materials and Equipment:
-
Male Spontaneously Hypertensive Rats (SHR), typically 14-20 weeks old.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Standard antihypertensive drug for positive control (e.g., Captopril).
-
Vehicle for negative control.
-
Oral gavage needles.
-
Non-invasive blood pressure measurement system (tail-cuff plethysmography).
-
Animal restrainers.
Step-by-Step Methodology:
-
Acclimatization: Acclimate the SHR to the laboratory environment and the restraint and tail-cuff procedure for at least 3-5 days prior to the experiment. This minimizes stress-induced blood pressure fluctuations.
-
Baseline Measurement: On the day of the experiment, record the baseline systolic blood pressure (SBP) and heart rate (HR) for each rat. A stable baseline is typically the average of 3-5 consecutive readings.
-
Animal Grouping: Randomly assign animals to treatment groups (e.g., Vehicle, Positive Control, Test Compound at various doses like 10, 30, 100 mg/kg). A typical group size is n=6-8 rats.
-
Drug Administration: Administer the test compound, vehicle, or positive control to the respective groups via oral gavage.
-
Post-Dose Measurement: Measure SBP and HR at several time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours). This time course allows for the determination of the peak effect and duration of action.
-
Data Analysis: For each group and time point, calculate the mean change in SBP from the baseline. Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare the effects of the treatment groups to the vehicle control group. A statistically significant reduction in SBP indicates antihypertensive activity.
Data Interpretation and Lead Optimization
The ultimate goal of these protocols is to generate data that informs a lead optimization strategy. By synthesizing a series of related 1,2,4-triazine analogs and evaluating them, a Structure-Activity Relationship (SAR) can be established.
Data Summary Table (Hypothetical Data):
| Compound ID | R¹ Substituent | R² Substituent | In Vitro ACE IC₅₀ (µM) | In Vivo Max ΔSBP @ 30 mg/kg (mmHg) |
| TZ-01 | -H | -H | 15.2 | -15 ± 4 |
| TZ-02 | 4-Cl | -H | 5.8 | -28 ± 5 |
| TZ-03 | 4-OCH₃ | -H | 9.1 | -21 ± 6 |
| TZ-04 | 4-Cl | 4-Cl | 2.3 | -45 ± 7 |
| Captopril | N/A | N/A | 0.02 | -50 ± 6 |
Interpretation and Next Steps:
-
From the hypothetical data, we can infer that adding an electron-withdrawing group like chlorine at the R¹ position improves activity (TZ-02 vs. TZ-01).
-
Adding a second chlorine at the R² position further enhances both in vitro and in vivo potency (TZ-04 vs. TZ-02).
-
This SAR insight directs the next round of synthesis. A medicinal chemist would then explore other halogen substitutions or different electron-withdrawing groups at these positions to further optimize potency and explore other properties like metabolic stability and oral bioavailability.
Conclusion
The 1,2,4-triazine scaffold represents a fertile ground for the discovery of novel antihypertensive agents. By employing a logical, multi-step approach that combines rational synthetic chemistry with systematic in vitro and in vivo pharmacological evaluation, research teams can efficiently identify and optimize promising lead candidates. The protocols and workflows detailed in this guide provide a robust framework for navigating the early stages of this discovery process, from initial precursor synthesis to preclinical proof-of-concept in a relevant disease model.
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Application Notes and Protocols for the Synthesis of Metal Complexes Using 3-Hydrazino-5,6-diphenyl-1,2,4-triazine Ligands
Introduction: The Versatility of 1,2,4-Triazine Scaffolds in Coordination Chemistry and Drug Discovery
The 1,2,4-triazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal and materials chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of a hydrazino group at the 3-position of the 5,6-diphenyl-1,2,4-triazine ring system creates a versatile ligand, ripe for coordination with a variety of metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to the principles of chelation theory.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes derived from 3-hydrazino-5,6-diphenyl-1,2,4-triazine. The protocols and discussions herein are designed to be both instructional and explanatory, delving into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Part 1: Ligand Synthesis - The Gateway to Novel Metal Complexes
The foundational step in this area of coordination chemistry is the synthesis of the primary ligand, this compound, and its subsequent conversion into Schiff base derivatives. The hydrazino group serves as a reactive handle for condensation reactions with various aldehydes and ketones, allowing for the facile generation of a library of Schiff base ligands with diverse steric and electronic properties.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[3]
Materials:
-
3-Thio-5,6-diphenyl-1,2,4-triazine
-
Hydrazine hydrate (80-100%)
-
Ethanol
Procedure:
-
A mixture of 3-thio-5,6-diphenyl-1,2,4-triazine (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (50 mL) is refluxed for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl2.
-
Recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF may be performed to obtain a purified product.
Expertise & Experience: The use of an excess of hydrazine hydrate drives the reaction towards the formation of the desired product by acting as both a reactant and a nucleophile to displace the thio- group. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed at a reasonable rate without significant decomposition of the reactants or products.
Protocol 2: General Synthesis of Schiff Base Ligands from this compound
The condensation of the hydrazino-triazine with an aldehyde or ketone is a straightforward and high-yielding reaction.[4]
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., salicylaldehyde, benzaldehyde, acetophenone)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (0.01 mol) in hot ethanol (50 mL).
-
To this solution, add the desired aldehyde or ketone (0.01 mol) and a few drops of glacial acetic acid.
-
The reaction mixture is refluxed for 2-4 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.
-
The mixture is then cooled, and the solid product is collected by filtration.
-
The product is washed with ethanol and dried. Recrystallization can be performed if necessary.
Trustworthiness: The catalytic amount of acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal amino group of the hydrazine moiety. The removal of water, either by azeotropic distillation or by the reaction conditions, drives the equilibrium towards the formation of the imine bond, a key feature of Schiff bases.[4]
Part 2: Synthesis of Metal Complexes - A Study in Coordination
The Schiff base ligands derived from this compound possess multiple donor sites (N and O atoms), making them excellent chelating agents for a variety of transition metal ions. The choice of metal salt and reaction conditions can influence the stoichiometry and geometry of the resulting complex.
Protocol 3: General Synthesis of Metal(II) Complexes
This protocol provides a general framework for the synthesis of metal complexes with the prepared Schiff base ligands.[3][5][6]
Materials:
-
Schiff base ligand (e.g., 3-(α-acetylethylidenehydrazino)-5,6-diphenyl-1,2,4-triazine)
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂, ZnCl₂)
-
Ethanol or Methanol
Procedure:
-
A hot ethanolic solution of the Schiff base ligand (0.002 mol in 25 mL ethanol) is prepared.
-
A hot ethanolic solution of the metal(II) salt (0.001 mol in 25 mL ethanol) is prepared separately.
-
The metal salt solution is added dropwise to the ligand solution with constant stirring.
-
The molar ratio of ligand to metal can be varied (e.g., 1:1 or 2:1) to obtain complexes with different stoichiometries.[3][6]
-
The reaction mixture is then refluxed for 2-3 hours.
-
The resulting colored precipitate is filtered, washed with hot ethanol to remove any unreacted starting materials, and then dried in a vacuum desiccator.
Causality Behind Experimental Choices:
-
Solvent: Ethanol and methanol are commonly used due to their ability to dissolve both the ligands and the metal salts, and their relatively high boiling points are suitable for refluxing.
-
Stoichiometry: The stoichiometry of the final complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) is influenced by the molar ratio of the reactants used.[6]
-
Counter-ion: The anion of the metal salt (e.g., Cl⁻, OAc⁻, NO₃⁻) can sometimes coordinate to the metal center in the final complex, influencing its overall geometry and properties.[5]
Part 3: Characterization of Ligands and Complexes - Elucidating Structure and Bonding
A thorough characterization of the synthesized ligands and their metal complexes is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is employed for this purpose.
| Technique | Purpose for Ligand Characterization | Purpose for Complex Characterization |
| Elemental Analysis (CHN) | To confirm the empirical formula. | To determine the metal-to-ligand stoichiometry.[5] |
| FT-IR Spectroscopy | To identify key functional groups (e.g., C=N of the imine, N-H of the hydrazine, C=N of the triazine ring).[7] | To identify the coordination sites by observing shifts in the vibrational frequencies of donor groups upon complexation (e.g., a shift in the C=N band).[1] The appearance of new bands in the far-IR region can indicate M-N and M-O bonds. |
| ¹H NMR Spectroscopy | To confirm the structure by analyzing the chemical shifts and integration of protons. The disappearance of the aldehyde/ketone proton and the appearance of the azomethine proton (-N=CH-) signal is a key indicator of Schiff base formation.[1] | For diamagnetic complexes (e.g., Zn(II)), ¹H NMR can provide information about the ligand's environment upon coordination. Broadening of signals can occur with paramagnetic metal ions. |
| UV-Visible Spectroscopy | To study the electronic transitions (π → π* and n → π*) within the ligand.[8] | To investigate the geometry of the complex by observing d-d electronic transitions in the visible region for transition metal complexes.[1][8] |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern, confirming the molecular formula. | To confirm the molecular weight of the complex and provide evidence for the proposed structure. |
| Molar Conductance | Not applicable. | To determine the electrolytic nature of the complexes (ionic or non-ionic).[9] |
| Magnetic Susceptibility | Not applicable. | To determine the magnetic moment of the complex, which helps in elucidating the geometry (e.g., octahedral, tetrahedral, square planar) and the oxidation state of the metal ion.[1] |
| Thermogravimetric Analysis (TGA) | To study the thermal stability of the ligand. | To study the thermal stability of the complex and to confirm the presence of coordinated or lattice water molecules.[1] |
Part 4: Applications in Drug Development - Biological Evaluation
Metal complexes of this compound derivatives have shown promising biological activities, particularly as antimicrobial and anticancer agents.[5][10] The enhanced activity upon complexation is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms and cancer cells.[3]
Antimicrobial Activity
Protocol 4: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
Principle: This method is used to assess the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.[11]
Procedure:
-
Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.
-
Spread a standardized inoculum of the test microorganism uniformly over the agar surface.
-
Create wells of a specific diameter in the agar plates using a sterile borer.
-
Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.
-
A well containing only the solvent serves as a negative control, and a standard antibiotic/antifungal agent serves as a positive control.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of the synthesized complexes for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.
| Compound Type | Reported Biological Activity | Potential Mechanism | References |
| Cu(II) Complexes | Anticancer, Antimicrobial, Anti-fouling | DNA binding and cleavage, generation of reactive oxygen species. | [3][13][14] |
| Ni(II) Complexes | Anticancer, Antimicrobial | Interaction with cellular enzymes and proteins. | [1][5] |
| Co(II) Complexes | Anticancer, Antimicrobial | Redox activity, potential for inducing apoptosis. | [1][13] |
| Zn(II) Complexes | Antimicrobial | Disruption of cellular membranes and enzyme function. | [15] |
Visualization of Synthetic Workflow
Caption: Synthetic workflow for metal complexes of this compound.
Conclusion and Future Perspectives
The synthesis of metal complexes using this compound and its Schiff base derivatives represents a fertile ground for the development of novel therapeutic agents. The straightforward synthetic protocols, coupled with the rich coordination chemistry of the triazine scaffold, allow for the creation of a vast array of structurally diverse complexes. The enhanced biological activities observed in these complexes underscore the potential of this chemical space in drug discovery. Future research should focus on optimizing the ligand structure and metal ion selection to improve biological efficacy and selectivity, as well as on elucidating the precise mechanisms of action of the most promising candidates.
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- 9. Bivalent transition metal complexes of triazole pyridine Schiff base with theoretical and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 14. Synthesis, characterization and biological evaluation of transition metal complexes derived from N, S bidentate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-UV Method for the Quantification of 5-phenyl-1,2,4-triazine
Introduction
The 1,2,4-triazine scaffold is a significant heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] 5-phenyl-1,2,4-triazine, in particular, serves as a crucial building block for the synthesis of more complex therapeutic agents. Accurate quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction progress, and assessing the purity of final products in drug development and research.[2]
This application note presents a robust and validated analytical method for the quantification of 5-phenyl-1,2,4-triazine using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method is designed to be specific, linear, accurate, precise, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]
Physicochemical Properties of 5-phenyl-1,2,4-triazine
Understanding the chemical nature of 5-phenyl-1,2,4-triazine is fundamental to developing an effective separation strategy. The molecule's structure, featuring a nitrogen-rich triazine ring and a non-polar phenyl group, gives it an amphiphilic character.[5] This duality allows for effective separation using reversed-phase chromatography, where the phenyl group interacts with the non-polar stationary phase.[5] The triazine ring's ability to absorb UV light provides the basis for its detection and quantification.[6][7]
Principle of the HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[8] This method utilizes a reversed-phase approach, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture.
The sample containing 5-phenyl-1,2,4-triazine is injected into the HPLC system. As it travels through the column with the mobile phase, the analyte partitions between the stationary and mobile phases. Due to the hydrophobic interactions between its phenyl group and the C18 stationary phase, 5-phenyl-1,2,4-triazine is retained on the column.[5][9] By carefully controlling the mobile phase composition, the compound is then eluted from the column and passes through a UV detector. The triazine ring possesses a chromophore that absorbs UV radiation at a specific wavelength.[6][7] The amount of UV light absorbed is directly proportional to the concentration of the compound in the sample, allowing for accurate quantification.
Experimental Protocol
Materials and Reagents
-
5-phenyl-1,2,4-triazine reference standard: (Purity ≥ 95%)
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or Milli-Q
-
Methanol (MeOH): HPLC grade
-
Formic Acid: (Optional, for pH adjustment)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the quantification of 5-phenyl-1,2,4-triazine:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides reliable and reproducible performance. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase offers excellent hydrophobic interaction with the phenyl group, ensuring good retention and separation.[10] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | This isocratic mixture provides a good balance of polarity to achieve a reasonable retention time and good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive backpressure. |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of column overload and peak distortion.[10] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.[11] |
| UV Detection Wavelength | 254 nm | This wavelength generally provides good sensitivity for aromatic compounds like 5-phenyl-1,2,4-triazine.[5] The optimal wavelength should be confirmed by analyzing the UV spectrum of the standard. |
Preparation of Solutions
3.3.1. Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the 5-phenyl-1,2,4-triazine reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 50:50).
-
Sonicate for 5 minutes to ensure complete dissolution.
3.3.2. Calibration Standards
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
3.3.3. Sample Preparation
-
Accurately weigh a sample containing 5-phenyl-1,2,4-triazine.
-
Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range (e.g., ~10 µg/mL).[5]
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
Experimental Workflow
Caption: Workflow for the quantification of 5-phenyl-1,2,4-triazine by HPLC-UV.
Method Validation
Validation of the analytical method is crucial to ensure that it is suitable for its intended purpose.[12] The following validation parameters should be assessed in accordance with ICH guidelines.[3][4][13]
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components.[4] | The peak for 5-phenyl-1,2,4-triazine should be well-resolved from any impurities or matrix components. Peak purity analysis should confirm homogeneity. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over a defined range.[4] | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Accuracy | To determine the closeness of the measured value to the true value, expressed as percent recovery.[12] | Recovery should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] | The system suitability parameters should remain within acceptable limits when parameters like flow rate (±0.1 mL/min) and column temperature (±2 °C) are varied. |
Protocol for Method Validation
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the 5-phenyl-1,2,4-triazine standard. Ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Inject the prepared calibration standards in triplicate. Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a known amount of 5-phenyl-1,2,4-triazine into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
LOD & LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve, or by using the signal-to-noise ratio.
-
Robustness: Introduce small variations to the chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results and system suitability parameters.
Data Analysis and Interpretation
The concentration of 5-phenyl-1,2,4-triazine in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standards.
Calculation: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
Where the slope and y-intercept are obtained from the linear regression of the calibration curve.
System Suitability
Before starting any analysis, the suitability of the chromatographic system must be verified. A system suitability solution (typically a mid-point calibration standard) is injected five times. The following parameters are evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | RSD ≤ 2.0% |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Interaction with active silanol groups on the column.- Column overload. | - Use a high-purity, end-capped C18 column.- Consider adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol ionization.[10]- Dilute the sample.[5] |
| Inconsistent Retention Times | - Insufficient column equilibration.- Fluctuations in temperature.- Inconsistent mobile phase preparation. | - Equilibrate the column for at least 10-15 column volumes before injection.- Use a column oven to maintain a stable temperature.- Ensure accurate and consistent preparation of the mobile phase.[5] |
| Low Sensitivity | - Incorrect detection wavelength.- Sample degradation. | - Determine the optimal wavelength by scanning the UV spectrum of the analyte.- Ensure proper sample handling and storage.[14] |
Conclusion
This application note provides a detailed, validated HPLC-UV method for the reliable quantification of 5-phenyl-1,2,4-triazine. The protocol is straightforward, utilizing standard reversed-phase chromatography principles and equipment. By adhering to the described method and validation procedures, researchers, scientists, and drug development professionals can achieve accurate and precise results, ensuring the quality and integrity of their work involving this important chemical entity.
References
-
Pino, M. R., Sánchez, M. J. B., & Cosano, J. S. (n.d.). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. LCGC North America. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
van der Hoff, G. R., & van Zoonen, P. (1999). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. ResearchGate. Retrieved from [Link]
-
Nemoto, S. (2016). Chromatographic methods for analysis of triazine herbicides. PubMed. Retrieved from [Link]
-
Patel, D. K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
El-Ghamry, H. A., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Journal of Fluorescence. Retrieved from [Link]
-
The Analyst's Hub. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
MDPI. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Retrieved from [Link]
-
ResearchGate. (2005). The Use of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II) in Natural Samples. Retrieved from [Link]
-
The Pharmaceutical and Chemical Journal. (2025). Method Development and Validation of Test Method using RP-HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. Retrieved from [Link]
-
NIST. (n.d.). 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]
-
Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3,5-Triazine. Retrieved from [Link]
Sources
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- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. d-nb.info [d-nb.info]
- 8. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
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- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. actascientific.com [actascientific.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note and Protocol: Synthesis and Characterization of Pentose-Derived Bis-Triazinyl Hydrazones
Abstract
This document provides a detailed protocol for the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with pentoses, leading to the formation of colored bis-triazinyl hydrazones. This reaction serves as a basis for the potential qualitative and quantitative analysis of pentoses. The guide is intended for researchers in carbohydrate chemistry, analytical chemistry, and drug development. We will delve into the underlying chemical principles, provide a step-by-step experimental procedure, and discuss modern analytical techniques for the characterization of the resulting products.
Introduction: The Significance of Pentose Derivatization
Pentoses, five-carbon monosaccharides such as D-ribose and D-arabinose, are fundamental components of nucleic acids (RNA) and various polysaccharides. Their detection and quantification are crucial in biochemical research, clinical diagnostics, and food science. The reaction of reducing sugars with hydrazine derivatives to form hydrazones is a well-established method for their derivatization. This process enhances their detectability, particularly for spectrophotometric analysis, by introducing a chromophoric group.
This compound is a valuable reagent in this context. Its reaction with pentoses proceeds under mild acidic conditions to yield bis-triazinyl hydrazones, which are colored compounds, facilitating their analysis.[1][2] This application note will provide a comprehensive guide to performing this reaction, from the synthesis of the triazine reagent to the characterization of the final products.
Reaction Mechanism and Rationale
The reaction between this compound and a pentose, such as D-ribose, is a condensation reaction that results in the formation of a bis-triazinyl hydrazone.[1][2] This reaction is analogous to the formation of osazones from sugars and phenylhydrazine. The generally accepted mechanism involves the following key steps:
-
Initial Hydrazone Formation: The carbonyl group of the open-chain form of the pentose reacts with one molecule of the hydrazino-triazine to form a hydrazone.
-
Oxidation: The adjacent hydroxyl group is then oxidized to a carbonyl group.
-
Second Hydrazone Formation: The newly formed carbonyl group reacts with a second molecule of the hydrazino-triazine to yield the final bis-triazinyl hydrazone.
The use of a dilute acetic acid medium facilitates the reaction by protonating the carbonyl oxygen of the pentose, thereby increasing its electrophilicity and susceptibility to nucleophilic attack by the hydrazine.[2]
Caption: Figure 1: Simplified reaction pathway.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the starting material and its subsequent reaction with pentoses.
Synthesis of this compound
The starting reagent, this compound, can be synthesized from 3-methylmercapto-5,6-diphenyl-1,2,4-triazine.[2]
Materials:
-
3-Methylmercapto-5,6-diphenyl-1,2,4-triazine
-
Hydrazine hydrate (85%)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 3-methylmercapto-5,6-diphenyl-1,2,4-triazine (0.03 mol) with hydrazine hydrate (80 mL, 85%).
-
Heat the mixture under reflux for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water and let it stand overnight to allow for complete precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Recrystallize the crude product from methanol to obtain yellow crystals of this compound.
-
Dry the purified product in a desiccator. The expected melting point is 172-173 °C.[2]
Reaction of this compound with Pentoses
This protocol is adapted from the procedure described by Eid (1991) for the reaction with D-ribose.[2]
Materials:
-
D-Ribose (or other pentose)
-
This compound
-
Glacial acetic acid
-
Deionized water
-
Erlenmeyer flask
-
Boiling water bath
-
Buchner funnel and filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve 0.5 g of D-ribose in 30 mL of deionized water.
-
To this solution, add 1.0 g of this compound.
-
Add 9.0 mL of glacial acetic acid to the mixture.
-
Immerse the flask in a boiling water bath. A precipitate should begin to form after approximately 10 minutes of heating.
-
Continue heating for an additional 10 minutes.
-
Remove the flask from the water bath and allow it to cool to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with a small amount of cold water and allow it to air dry.
Data Presentation and Characterization
The resulting bis-triazinyl hydrazone should be characterized to confirm its identity and purity.
| Parameter | D-Ribose Derivative (Expected) | D-Arabinose Derivative (Expected) |
| Product Name | D-Erythro-pentos-2-ulose Bis-3-(5,6-diphenyl-1,2,4-triazinyl)hydrazone | D-Erythro-pentos-2-ulose Bis-3-(5,6-diphenyl-1,2,4-triazinyl)hydrazone |
| Appearance | Yellowish-orange solid | Yellowish-orange solid |
| IR Spectroscopy | Broad bands in the 3100-3500 cm⁻¹ region (O-H and N-H stretching)[2] | Broad bands in the 3100-3500 cm⁻¹ region (O-H and N-H stretching)[2] |
Analytical Techniques for Characterization:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as O-H and N-H stretching vibrations.
-
UV-Visible (UV-Vis) Spectroscopy: To determine the maximum absorbance wavelength (λmax) of the colored product, which is essential for developing a quantitative spectrophotometric assay.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information to confirm the formation of the bis-hydrazone.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
Thin-Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction.
Workflow and Logical Relationships
The overall process from starting materials to the final characterized product can be visualized as a clear workflow.
Caption: Figure 2: Experimental workflow.
Applications in Research and Development
The reaction described in this application note has potential applications in several areas:
-
Quantitative Analysis of Pentoses: The formation of a colored product allows for the development of a simple and cost-effective spectrophotometric method for the quantification of pentoses in various samples. A calibration curve can be constructed by reacting known concentrations of a pentose standard with an excess of the triazine reagent and measuring the absorbance at the λmax.
-
Chromatographic Analysis: The derivatized pentoses can be analyzed by High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. This would allow for the separation and quantification of different pentoses in a mixture.
-
Drug Discovery: The resulting bis-triazinyl hydrazones can be screened for potential biological activities, as many 1,2,4-triazine derivatives are known to possess pharmacological properties.[3]
Safety and Handling Precautions
-
Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Standard laboratory safety practices should be followed at all times.
References
-
Eid, M. M. (1991). Reaction of this compound with Some Hexoses and Pentoses. Journal of Carbohydrate Chemistry, 10(3), 461-468. [Link]
-
Eid, M. M. (1991). Reaction of 3-Hydrazino-5,6-diphenyl-l,2,4-triazine with Some Hexoses and Pentoses. Tandfonline. [Link]
-
Heilman, W. P., Heilman, R. D., Scozzie, J. A., Wayner, R. J., Gullo, J. M., & Ariyan, Z. S. (1979). Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry, 22(6), 671–677. [Link]
Sources
Application Notes and Protocols: Leveraging 1,2,4-Triazines in the Advancement of Dye-Sensitized Solar Cells
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 1,2,4-triazine derivatives as photosensitizers in dye-sensitized solar cells (DSSCs). This document delves into the theoretical underpinnings, synthesis, characterization, and device fabrication protocols, offering field-proven insights to accelerate research and development in this promising area of renewable energy.
Introduction: The Rationale for 1,2,4-Triazines in DSSCs
Dye-sensitized solar cells (DSSCs) have garnered significant attention as a cost-effective alternative to conventional silicon-based photovoltaics.[1] The efficiency and stability of DSSCs are intrinsically linked to the molecular design of the photosensitizing dye.[2][3] The core function of the dye is to absorb solar radiation and facilitate the injection of excited electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).[2][4]
1,2,4-Triazine derivatives have emerged as a compelling class of organic chromophores for DSSC applications.[5][6] Their unique electronic properties, stemming from the electron-deficient nature of the triazine ring, allow for facile tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[5][7][8] This tunability is critical for optimizing the thermodynamic driving force for both electron injection into the TiO₂ and regeneration of the oxidized dye by the electrolyte.[6][9] Furthermore, the versatile chemistry of the 1,2,4-triazine scaffold allows for the straightforward introduction of various donor and acceptor moieties, enabling the synthesis of dyes with broad and intense absorption in the visible spectrum.[10][11]
This guide will provide a detailed exploration of the synthesis of a representative 1,2,4-triazine-based dye, the fabrication of a complete DSSC device, and the essential characterization techniques to evaluate its performance.
Theoretical Framework: Designing Effective 1,2,4-Triazine Sensitizers
The successful design of a 1,2,4-triazine-based sensitizer hinges on a fundamental understanding of the electronic requirements for efficient DSSC operation. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable computational tools for predicting the viability of novel dye structures before their synthesis.[5][6][7]
Key design considerations include:
-
HOMO and LUMO Energy Levels: The LUMO of the dye must be higher in energy than the conduction band of the TiO₂ (approximately -4.0 eV) to ensure efficient electron injection.[6] Conversely, the HOMO of the dye should be lower in energy than the redox potential of the electrolyte (typically I⁻/I₃⁻, around -4.8 eV) to facilitate rapid dye regeneration.[6]
-
Energy Gap (E_g): The difference between the HOMO and LUMO energies dictates the absorption spectrum of the dye. A smaller energy gap generally leads to absorption of longer wavelengths of light, which is desirable for capturing a larger portion of the solar spectrum.[5][7]
-
Light Harvesting Efficiency (LHE): This parameter, which is related to the oscillator strength of the dye's electronic transitions, should be maximized to ensure efficient photon absorption.[6]
The following diagram illustrates the fundamental electron transfer processes within a DSSC.
Caption: Energy level diagram of a DSSC with a 1,2,4-triazine sensitizer.
Synthesis of a Representative 1,2,4-Triazine Dye
This section outlines a generalized, two-step protocol for the synthesis of a donor-π-acceptor (D-π-A) type 1,2,4-triazine dye. The structure below is a representative example of such a dye, featuring a triphenylamine donor, a 1,2,4-triazine core, and a cyanoacrylic acid acceptor/anchoring group.
Caption: General structure of a D-π-A 1,2,4-triazine sensitizer.
Materials and Reagents
-
3-bromo-5,6-diphenyl-1,2,4-triazine
-
4-(diphenylamino)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate
-
Toluene
-
Ethanol
-
Water
-
Cyanoacetic acid
-
Piperidine
-
Acetonitrile
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Protocol: Suzuki Coupling for the Dye Precursor
This step involves the palladium-catalyzed Suzuki coupling to link the donor group to the triazine core.[10]
-
Reaction Setup: In a 100 mL round-bottom flask, combine 3-bromo-5,6-diphenyl-1,2,4-triazine (1 mmol), 4-(diphenylamino)phenylboronic acid (1.1 mmol), and potassium carbonate (3 mmol).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol (40 mL).
-
Degassing: Bubble argon through the mixture for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Reflux: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 24 hours under an argon atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, add 50 mL of water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the dye precursor.
Protocol: Knoevenagel Condensation for the Final Dye
This step introduces the cyanoacrylic acid group, which serves as both an electron acceptor and the anchoring group to the TiO₂ surface.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the purified dye precursor (1 mmol) and cyanoacetic acid (1.5 mmol) in acetonitrile (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).
-
Reflux: Heat the mixture to reflux (approximately 82 °C) for 8-12 hours.
-
Precipitation and Filtration: Cool the reaction mixture to room temperature. The final dye product should precipitate out of the solution. If not, slowly add water to induce precipitation.
-
Washing and Drying: Collect the solid product by vacuum filtration, wash thoroughly with water and then hexane to remove impurities, and dry under vacuum.
Fabrication of a Dye-Sensitized Solar Cell
This section provides a step-by-step protocol for the fabrication of a DSSC using the synthesized 1,2,4-triazine dye.[4][12]
Workflow for DSSC Fabrication
Caption: Step-by-step workflow for the fabrication of a DSSC.
Protocol: Photoanode Preparation
-
FTO Glass Cleaning: Sequentially clean fluorine-doped tin oxide (FTO) coated glass plates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the plates with a stream of nitrogen.
-
TiO₂ Paste Deposition: Apply a layer of TiO₂ paste to the conductive side of the FTO glass using the doctor-blade technique.[4] Use adhesive tape as a spacer to control the film thickness (typically 10-12 µm).[13]
-
Sintering: Dry the TiO₂ film at 125 °C for 5 minutes. Then, gradually heat the film in a furnace to 500 °C and maintain this temperature for 30 minutes to ensure good particle-to-particle connections and remove organic binders.[1] Allow the film to cool slowly to room temperature.
-
Dye Sensitization: While still warm (around 80 °C), immerse the TiO₂-coated electrode into a 0.3-0.5 mM solution of the 1,2,4-triazine dye in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and tert-butanol). Leave the electrode in the dye solution for 18-24 hours in a dark environment to allow for complete dye adsorption.[4]
-
Rinsing: After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
Protocol: Counter Electrode Preparation
-
FTO Glass Cleaning: Clean another FTO glass plate using the same procedure as for the photoanode.
-
Platinum Deposition: Drill a small hole in the FTO glass for electrolyte injection. Deposit a thin layer of a platinum catalyst (e.g., a drop of H₂PtCl₆ solution in isopropanol) onto the conductive side and heat at 400 °C for 15 minutes.
Protocol: DSSC Assembly
-
Sealing: Place a 60 µm thick Surlyn sealant frame between the photoanode and the counter electrode.
-
Hot Pressing: Press the two electrodes together using a hot press at approximately 100 °C to seal the cell, leaving the electrolyte injection hole open.
-
Electrolyte Injection: Introduce the electrolyte solution into the cell through the pre-drilled hole via vacuum backfilling. A common electrolyte composition is 0.5 M potassium iodide (KI) and 0.05 M iodine (I₂) in a mixture of ethylene glycol and acetonitrile (4:1 v/v).[1]
-
Final Sealing: Seal the injection hole with a small piece of Surlyn and a coverslip by heating.
Characterization and Performance Evaluation
The performance of the fabricated DSSCs is evaluated primarily through current-voltage (I-V) characteristics and incident photon-to-current conversion efficiency (IPCE) measurements.
Current-Voltage (I-V) Measurements
I-V measurements are performed under simulated solar illumination (AM 1.5G, 100 mW/cm²). Key performance parameters derived from the I-V curve are:
-
Short-circuit current density (Jsc): The maximum current density at zero voltage.
-
Open-circuit voltage (Voc): The maximum voltage at zero current.
-
Fill factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Jmax × Vmax) / (Jsc × Voc).
-
Power conversion efficiency (PCE or η): The overall efficiency of the cell, calculated as (Jsc × Voc × FF) / Pin, where Pin is the incident light power density.[6]
Incident Photon-to-Current Conversion Efficiency (IPCE)
IPCE measures the ratio of collected electrons to incident photons at a specific wavelength. It provides insight into the light-harvesting and charge injection efficiency of the dye across the solar spectrum.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique used to study the internal charge transfer kinetics of the DSSC, including electron transport time and charge recombination resistance.[9][13][14]
Performance Data of Triazine-Based DSSCs
The following table summarizes the performance of DSSCs based on various triazine-containing dyes reported in the literature. Note that performance can vary significantly based on the specific molecular structure, TiO₂ film thickness, and electrolyte composition.
| Dye Structure Type | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Triazine-linked Porphyrin Dyad (5a) | - | - | - | 5.28 | |
| Triazine-linked Porphyrin Dyad (5b) | - | - | - | 3.50 | |
| Symmetrical Porphyrin Dyad (2) | - | - | - | 3.61 | [14][15] |
| Unsymmetrical Porphyrin Dyad (4) | - | - | - | 4.46 | [14][15] |
| Porphyrin Triad (GZ-T1) | - | - | - | 5.88 | [13] |
| Porphyrin Dyad (GZ-T2) | - | - | - | 4.56 | [13] |
Note: Specific Jsc, Voc, and FF values were not always explicitly provided in the abstracts.
Conclusion and Future Outlook
1,2,4-Triazines represent a versatile and promising platform for the development of efficient organic sensitizers for DSSCs. Their tunable electronic properties and synthetic accessibility make them ideal candidates for systematic structure-property relationship studies. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore this exciting class of materials. Future research directions may focus on developing 1,2,4-triazine dyes with broader absorption spectra extending into the near-infrared region and enhancing the long-term stability of the devices.
References
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Sakr, M. A. S., & Abou Kana, M. T. H. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Journal of Fluorescence, 32(6), 2053–2063. [Link]
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Ceron, C., et al. (2022). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Molecules, 27(15), 4983. [Link]
-
Nikolaou, V., et al. (2017). Dye-sensitized solar cells based on triazine-linked porphyrin dyads containing one or two carboxylic acid anchoring groups. Inorganic Chemistry Frontiers, 4(3), 488-501. [Link]
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Sakr, M. A. S., & Abou Kana, M. T. H. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. PMC. [Link]
-
Nikolaou, V., et al. (2013). Efficient Sensitization of Dye-Sensitized Solar Cells by Novel Triazine-Bridged Porphyrin–Porphyrin Dyads. Inorganic Chemistry, 52(18), 10430-10443. [Link]
-
Sakr, M. A. S., & Abou Kana, M. T. H. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Journal of Fluorescence. [Link]
-
Wante, H. P., et al. (2020). Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme. Journal of Ovonic Research, 16(5), 291-299. [Link]
-
Zervaki, G. E., et al. (2015). A triazine di(carboxy)porphyrin dyad versus a triazine di(carboxy)porphyrin triad for sensitizers in DSSCs. Dalton Transactions, 44(37), 16345-16357. [Link]
-
Nikolaou, V., et al. (2013). Efficient Sensitization of Dye-Sensitized Solar Cells by Novel Triazine-Bridged Porphyrin-Porphyrin Dyads. PubMed. [Link]
-
Taya, S. A., et al. (2022). Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. Journal of Materials Science: Materials in Electronics, 33, 13075–13091. [Link]
-
Liu, J. (2019). Fabrication and characterization of dye sensitized solar cells (DSSCs) for wearable energy harvesting applications. University of Southampton, Doctoral Thesis. [Link]
-
Sharma, G.D., et al. (2015). Fabrication and characterization of dye sensitized solar cells: A photographic guide. International Journal of Modern Physics B, 29(04), 1530001. [Link]
-
Sakr, M. A. S., & Abou Kana, M. T. H. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. ResearchGate. [Link]
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Shawali, A. S., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 163(1), 77-89. [Link]
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Safie, N. E., et al. (2017). Electron Transport Properties of the DSSC Device Sensitized with... ResearchGate. [Link]
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Janah, S., et al. (2025). Pyrazine-Based Sensitizers for Dye-Sensitized Solar Cells. Materials Chemistry Frontiers. [Link]
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Wang, P., et al. (2016). Phenothiazine-based dyes for efficient dye-sensitized solar cells. Journal of Materials Chemistry C, 4(14), 2733-2748. [Link]
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Janah, S., et al. (2025). Pyrazine-based sensitizers for dye-sensitized solar cells. Materials Chemistry Frontiers. [Link]
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Bellini, E. (2021). Grätzel solar cell with 13.5% efficiency, high open-circuit voltage. pv magazine. [Link]
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Wang, P., et al. (2016). Phenothiazine-based dyes for efficient dye-sensitized solar cells. Semantic Scholar. [Link]
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Application Note: A Practical Guide to the Experimental Analysis of Hydrazino-Triazine Chemical Reactivity
Introduction: The Versatile Hydrazino-Triazine Scaffold
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to the development of pharmaceuticals, including antitumor and antihypertensive agents, as well as herbicides.[1][2][3] The introduction of a hydrazino (-NHNH2) group onto the triazine ring dramatically enhances its chemical versatility, providing a nucleophilic handle for a wide array of chemical transformations. This reactivity makes hydrazino-triazines valuable synthons for creating extensive libraries of bioactive compounds.[4][5][6] The hydrazine moiety can readily react with electrophiles, participate in condensation reactions, and form various heterocyclic systems.[7][8][9][10]
This application note provides a comprehensive experimental framework for researchers, scientists, and drug development professionals engaged in studying the chemical reactivity of hydrazino-triazines. We will delve into the practical aspects of experimental design, execution, and analysis, moving beyond simple procedural lists to explain the underlying chemical principles and rationale. Our focus will be on a foundational reaction—the condensation with carbonyl compounds to form hydrazones—which serves as a gateway to a multitude of more complex derivatives.[2][3][5] We will also cover kinetic analysis and detailed structural characterization, equipping the researcher with a robust toolkit for their investigations.
Core Principles: Designing a Self-Validating Experimental Workflow
To ensure scientific integrity, each stage of the experimental process should be designed to validate the others. The identity of the starting material must be confirmed before use, the progress of the reaction must be unequivocally monitored, and the structure of the final product must be rigorously characterized. This closed-loop approach minimizes ambiguity and ensures the reliability of your findings.
Figure 1: A self-validating experimental workflow for studying hydrazino-triazine reactivity.
Materials and Reagents
The quality of your starting materials is paramount. It is advisable to either synthesize the initial hydrazino-triazine from a precursor like cyanuric chloride or procure it from a reputable supplier.[2] In either case, the identity and purity should be confirmed in-house.
| Category | Item | Recommended Grade/Purity | Rationale/Expert Insight |
| Starting Materials | Substituted Hydrazino-Triazine | >98% | Impurities can interfere with reactivity and complicate product purification and spectral analysis. |
| Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde) | >98% | The choice of aldehyde will influence reaction kinetics and product properties. An electron-withdrawing group (like nitro) can increase the electrophilicity of the carbonyl carbon. | |
| Solvents | Ethanol (EtOH) | Anhydrous or Reagent Grade | A common, effective solvent for this type of condensation. Its protic nature can facilitate proton transfer steps in the mechanism. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous or Spectroscopic Grade | Useful for kinetic studies due to its high boiling point and ability to dissolve a wide range of compounds. Use deuterated DMSO-d6 for NMR analysis.[11] | |
| Catalyst | Glacial Acetic Acid (AcOH) | Reagent Grade | Acts as a proton source to activate the carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.[2] |
| Analytical | Deuterated Solvents (DMSO-d6, CDCl3) | NMR Grade | Essential for NMR spectroscopy. The choice depends on the solubility of the compounds.[11] |
| HPLC-grade Acetonitrile & Water | HPLC Grade | For reaction monitoring and kinetic studies using HPLC.[12][13] | |
| TLC Plates | Silica Gel 60 F254 | For rapid, qualitative reaction monitoring. |
Experimental Protocols
Protocol 1: Synthesis of a Hydrazone Derivative via Condensation
This protocol details the synthesis of a triazine hydrazone, a common and illustrative reaction.[2][3] The hydrazino group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
Figure 2: General reaction scheme for hydrazone formation.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted hydrazino-triazine (1.0 eq) in ethanol (approx. 10-20 mL per gram of triazine).
-
Addition of Aldehyde: To this solution, add the aromatic aldehyde (1.0-1.1 eq). Using a slight excess of the aldehyde can help drive the reaction to completion, but a large excess may complicate purification.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid.
-
Expert Insight: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This catalytic amount is crucial for accelerating the reaction rate without causing unwanted side reactions.[2]
-
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Work-up and Isolation: Once the reaction is complete (usually 2-4 hours), allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if necessary.
-
Drying: Dry the purified product under vacuum to remove any residual solvent before characterization.
Protocol 2: Kinetic Analysis using UV-Vis Spectrophotometry
Understanding the rate at which a reaction proceeds is fundamental to optimizing conditions and elucidating mechanisms.[14] The formation of the hydrazone often results in a significant shift in the UV-Vis absorption spectrum due to the creation of a new, extended conjugated system. This change can be monitored over time to determine reaction kinetics.
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the hydrazino-triazine in anhydrous DMSO (e.g., 10 mM).
-
Prepare a stock solution of the aldehyde in anhydrous DMSO (e.g., 100 mM). A higher concentration of one reactant (pseudo-first-order conditions) simplifies data analysis.
-
-
Instrument Setup:
-
Set the spectrophotometer to scan a wavelength range (e.g., 250-500 nm) to identify the λ_max_ of the product, where the change in absorbance is greatest.
-
Equilibrate a quartz cuvette containing a stir bar and the appropriate volume of DMSO to the desired reaction temperature (e.g., 25°C) inside the spectrophotometer's temperature-controlled cell holder.
-
-
Initiate Reaction:
-
Add a calculated volume of the hydrazino-triazine stock solution to the cuvette and take a blank reading (time = 0).
-
Initiate the reaction by injecting the aldehyde stock solution into the cuvette, ensuring rapid mixing.
-
-
Data Acquisition:
-
Immediately begin recording the absorbance at the predetermined λ_max_ at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed significantly towards completion.
-
-
Data Analysis:
-
Plot Absorbance vs. Time.
-
Under pseudo-first-order conditions (where [Aldehyde] >> [Triazine]), the natural logarithm of (A_∞_ - A_t_) versus time will yield a straight line, where A_t_ is the absorbance at time t and A_∞_ is the final absorbance. The slope of this line is the negative of the observed rate constant (k_obs_).
-
Protocol 3: Product Characterization
Rigorous characterization is non-negotiable to confirm the structure of the synthesized product. A combination of spectroscopic techniques should be employed.[15][16][17]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Expected Spectral Changes:
-
The disappearance of the broad -NH2 signal from the hydrazino-triazine starting material.
-
The appearance of a new singlet for the imine proton (-N=CH-), typically in the 8-9 ppm region.[3]
-
A downfield shift of the aromatic protons adjacent to the newly formed hydrazone linkage.[18]
-
The appearance of a new -NH- signal, often as a broad singlet at a downfield chemical shift (>10 ppm).[3]
-
-
-
13C NMR:
-
Expected Spectral Changes:
-
The appearance of a new signal for the imine carbon (-N=C H-), typically in the 140-160 ppm range.
-
Shifts in the signals for the triazine ring carbons due to the change in the electronic environment.[19]
-
-
2. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) is often suitable for these polar compounds.[20]
-
Expected Data:
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet or use an ATR accessory.
-
Expected Vibrational Bands:
-
Disappearance of the N-H stretching vibrations of the primary amine (-NH2) around 3200-3400 cm-1.
-
Appearance of a C=N stretching band for the imine group, typically around 1580-1650 cm-1.[3]
-
Presence of a secondary amine (-NH-) stretching vibration around 3100-3300 cm-1.
-
Data Presentation and Interpretation
| Parameter | Hydrazino-Triazine (Start) | Triazine Hydrazone (Product) | Interpretation |
| 1H NMR (δ, ppm) | ~5.0-6.0 (br s, 2H, -NH2) | ~10.5-11.5 (br s, 1H, -NH-) | Disappearance of -NH2 and appearance of -NH- confirms reaction at the hydrazine nitrogen. |
| - | ~8.0-8.5 (s, 1H, -N=CH-) | Appearance of the imine proton signal confirms hydrazone formation. | |
| FTIR (cm-1) | ~3300 (N-H stretch) | ~1620 (C=N stretch) | Shift from N-H to C=N stretching frequency indicates the formation of the imine bond. |
| MS (m/z) | [M+H]+ at X | [M+H]+ at Y | The mass shift (Y-X) should correspond to the mass of the aldehyde minus the mass of water. |
Troubleshooting Common Issues
-
Low or No Reactivity:
-
Cause: Insufficient activation of the carbonyl.
-
Solution: Ensure the catalytic acid has been added. Gently warm the reaction mixture if being run at room temperature.
-
-
Multiple Products on TLC:
-
Cause: Potential side reactions or degradation. The triazine ring can be susceptible to nucleophilic substitution under harsh conditions.[23]
-
Solution: Reduce the reaction temperature or time. Ensure the use of a catalytic, not stoichiometric, amount of acid.
-
-
Poor Solubility for Analysis:
Conclusion
The study of hydrazino-triazine reactivity is a fertile ground for the discovery of novel molecules with significant biological and material applications. By employing a systematic and self-validating experimental approach, researchers can confidently synthesize, analyze, and characterize new derivatives. The protocols outlined in this note for hydrazone synthesis, kinetic analysis, and spectroscopic characterization provide a solid foundation for these explorations. A thorough understanding of the underlying chemical principles, coupled with meticulous experimental technique, is the key to unlocking the full potential of this versatile chemical scaffold.
References
-
Heilman, W. P., et al. (1979). Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry, 22(6), 671-677. [Link]
-
Moradi, M., & Yamini, Y. (2012). Chromatographic methods for analysis of triazine herbicides. Journal of Separation Science, 35(15), 1935-1951. [Link]
-
Taylor & Francis Online. (2012). Chromatographic Methods for Analysis of Triazine Herbicides. [Link]
-
Al-Rashood, S. T., et al. (2018). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(11), 2949. [Link]
-
Der Pharma Chemica. (2016). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. [Link]
-
Cockerill, A. F., et al. (1974). s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine and its hydrolysis products. Journal of the Chemical Society, Perkin Transactions 2, 723-728. [Link]
-
Arshad, M., et al. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 20(4), 5851-5874. [Link]
-
Digital.CSIC. (n.d.). Chapter 3 – Structural characterization of triazines. [Link]
-
Frassanito, R., et al. (1998). Determination of s-Triazine Metabolites: A Mass Spectrometric Investigation. Journal of Agricultural and Food Chemistry, 46(8), 3327-3332. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of triazines 1a–1e with indications, in red, of changes in chemical shifts of ortho-protons of the C3 phenyl group. [Link]
-
ResearchGate. (2013). Chemical Reactivity of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine (I) Towards π-Acceptors Activated Carbonitriles. [Link]
-
ResearchGate. (1998). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. [Link]
-
ResearchGate. (2013). Chemical reactivity of this compound towards pi-acceptors activated carbonitriles. [Link]
-
Wu, Z.-C., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. eScholarship. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1982). Triazines and related products. Part 24. Synthesis of pyrazol-4-ylidenehydrazinoimidazoles by hydrazinolysis of imidazo[5,1-c][1][12][13]-triazines and 2-arylazoimidazoles by diazonium coupling reactions. [Link]
-
Sci-Hub. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. [Link]
-
SpectraBase. (n.d.). 1,3,5-Triazine. [Link]
-
MDPI. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. [Link]
-
RSC Publishing. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). [Link]
-
ACS Publications. (1979). Kinetics and mechanism of hydrolysis of chloro-1,3,5-triazines. Atrazine. The Journal of Organic Chemistry. [Link]
-
Calca Solutions. (n.d.). Empowered Hydrazine Pharmaceuticals. [Link]
-
NIH. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. [Link]
-
ResearchGate. (2014). Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. [Link]
-
MDPI. (2018). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Link]
-
PubMed Central. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). [Link]
-
Taylor & Francis Online. (1991). Reaction of this compound with Some Hexoses and Pentoses. Journal of Carbohydrate Chemistry, 10(3), 349-361. [Link]
-
MDPI. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. [Link]
-
Sci-Hub. (2018). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Link]
-
ResearchGate. (2020). Structure of the s-triazine hydrazone derivative with potent anticancer activity. [Link]
-
ResearchGate. (2000). Reaction of 3-hydrazinoacenaphtheno[1,2-e][1][12][13]triazine with functionalized carbonyl compounds. [Link]
-
Wikipedia. (n.d.). Triazine. [Link]
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ResearchGate. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. [Link]
-
RSC Publishing. (2022). pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones. [Link]
-
Sci-Hub. (1990). ChemInform Abstract: Oxidation of Hydrazino‐1,3,5‐triazine. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-hydrazino-5,6-diphenyl-1,2,4-triazine
Welcome to the dedicated technical support guide for the synthesis of 3-hydrazino-5,6-diphenyl-1,2,4-triazine. This resource is designed for chemistry professionals engaged in pharmaceutical research and fine chemical synthesis. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions and explaining the chemical principles behind them to help you optimize your yield and purity.
The synthesis of this compound is a critical step in the development of various biologically active compounds.[1] However, like many heterocyclic syntheses, it presents challenges that can impact reaction efficiency and product quality. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure your success.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My overall yield is consistently low (<50%). What are the most probable causes and how can I rectify this?
Answer: Low yield is the most common issue and typically points to problems in one of the two key stages: the formation of the 3-substituted-5,6-diphenyl-1,2,4-triazine intermediate or the subsequent nucleophilic substitution with hydrazine hydrate.
-
Causality 1: Inefficient Intermediate Formation. The initial cyclocondensation of benzil with thiocarbohydrazide (to form the 3-thioxo intermediate) or aminoguanidine (to form a 3-amino precursor) is the foundation of the synthesis.[2][3] This reaction is sensitive to pH and temperature. An overly acidic or basic medium can lead to side reactions of the starting materials, such as the self-condensation of benzil or decomposition of the hydrazine derivative.
-
Solution Strategy:
-
Verify Reagent Purity: Benzil can contain unreacted benzaldehyde or benzoic acid. Recrystallize from ethanol if necessary. Use high-purity thiocarbohydrazide or aminoguanidine bicarbonate.
-
Optimize pH: When using aminoguanidine bicarbonate, the reaction generates a sufficiently buffered medium. If using other salts, a mildly acidic condition (pH 4-6), often achieved with a few drops of acetic acid, is generally optimal for the condensation.[4]
-
Temperature Control: Refluxing in a suitable solvent like n-butanol or ethanol is common.[2] Ensure a consistent and appropriate temperature. For the thioxo-intermediate route, refluxing in ethanol is a standard procedure.[4]
-
-
Causality 2: Incomplete Reaction with Hydrazine Hydrate. The conversion of the intermediate (e.g., 3-chloro- or 3-thioxo-5,6-diphenyl-1,2,4-triazine) to the final hydrazino product is a nucleophilic aromatic substitution. If this step is incomplete, you will have a mixture of starting material and product, complicating purification and reducing yield.
-
Solution Strategy:
-
Molar Excess of Hydrazine: Use a molar excess (2-5 equivalents) of hydrazine hydrate to drive the reaction to completion. Hydrazine hydrate is a potent nucleophile and reducing agent, and its use is fundamental in creating many nitrogen-containing heterocycles.[5][6]
-
Sufficient Reaction Time & Temperature: This substitution often requires prolonged heating. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the intermediate spot has completely disappeared.
-
Intermediate Purity: Ensure the 3-chloro or 3-thioxo intermediate is pure and dry before proceeding. Impurities from the first step can interfere with the substitution reaction.
-
Question 2: My final product is off-color (e.g., yellow or brown instead of the expected pale solid) and proves difficult to purify. What are the likely impurities?
Answer: Discoloration typically indicates the presence of side products or degradation. Purification of triazine derivatives can be challenging, but identifying the source of the impurity is key.
-
Causality 1: Oxidation Products. The hydrazino group is susceptible to oxidation, which can form colored azo compounds or other degradation products, especially if exposed to air at high temperatures for extended periods.
-
Solution Strategy:
-
Inert Atmosphere: While not always necessary, conducting the final hydrazinolysis step under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Controlled Work-up: During work-up, avoid prolonged heating. Cool the reaction mixture before filtration. Wash the crude product with a non-polar solvent like diethyl ether or hexane to remove highly colored, non-polar impurities.
-
-
Causality 2: Residual Starting Materials or Intermediates. An incomplete reaction will leave behind the 3-chloro or 3-thioxo intermediate, which can be difficult to separate from the final product due to similar polarities.
-
Solution Strategy:
-
Reaction Monitoring: As mentioned, use TLC to ensure the reaction has gone to completion. The starting intermediate should not be visible on the TLC plate.
-
Purification Technique: Recrystallization is the most common method. A mixed solvent system, such as ethanol/water or DMF/ethanol, often yields high-purity crystals. If recrystallization is insufficient, column chromatography on silica gel may be required, though this can be loss-intensive.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic pathway for this compound?
The most robust and commonly cited method is a two-step synthesis. This provides better control and generally higher purity than one-pot approaches.[7]
-
Step 1: Synthesis of an Intermediate. React benzil with thiocarbohydrazide to form 3-thioxo-5,6-diphenyl-1,2,4-triazine. This intermediate is typically a stable, crystalline solid that can be easily purified.
-
Step 2: Hydrazinolysis. Convert the 3-thioxo group to the desired 3-hydrazino group by refluxing with an excess of hydrazine hydrate. The thioxo group is an excellent leaving group in this context. An alternative is to synthesize the 3-chloro-5,6-diphenyl-1,2,4-triazine intermediate, which also reacts readily with hydrazine.[8]
Q2: How critical are the solvent choices for each step?
Solvent choice is crucial for managing reagent solubility and reaction temperature.
-
For Intermediate Formation: Ethanol or n-butanol are excellent choices. They provide a good balance of solubility for benzil and the hydrazine derivative and allow for a suitable reflux temperature to drive the cyclization.
-
For Hydrazinolysis: A high-boiling polar solvent like ethanol, n-propanol, or pyridine is often used to ensure the reactants remain in solution and to provide the necessary thermal energy for the substitution.
Q3: What are the primary safety concerns when working with hydrazine hydrate?
Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[6] Always handle it with extreme caution in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or laminate gloves), safety goggles, and a lab coat.
Q4: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most effective tool. Use a mobile phase such as ethyl acetate/hexane or dichloromethane/methanol. The product, being more polar due to the hydrazino group, will have a lower Rf value than the 3-chloro or 3-thioxo intermediate. The disappearance of the starting material spot is a clear indicator of reaction completion.
Data & Protocols
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Impure reagents; Suboptimal pH; Incomplete hydrazinolysis. | Recrystallize benzil; Ensure mildly acidic conditions for cyclization; Use excess hydrazine hydrate and monitor reaction by TLC. |
| Product Discoloration | Oxidation of hydrazino group; Residual starting materials. | Conduct hydrazinolysis under an inert atmosphere; Ensure complete reaction; Purify by recrystallization from an appropriate solvent system. |
| Reaction Stalls | Poor solubility of reactants; Insufficient temperature. | Choose a higher-boiling solvent (e.g., n-butanol); Ensure reaction temperature is maintained at reflux. |
| Difficult Purification | Mixture of product and intermediate. | Drive the reaction to completion using excess nucleophile and longer reaction times; Employ fractional crystallization or column chromatography if necessary. |
Visualized Synthetic Pathway
The following diagram outlines the recommended two-step synthesis of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 4. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrazine hydrate: an important component of the chemical industry - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. sci-hub.ru [sci-hub.ru]
Technical Support Center: Overcoming Challenges in the Purification of 1,2,4-Triazine Derivatives
Introduction
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities.[1][2][3] However, the journey from crude reaction mixture to a highly pure, well-characterized 1,2,4-triazine derivative is often fraught with challenges. This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these heterocyclic compounds. Our focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving optimal purity.
Troubleshooting Guides: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the purification of 1,2,4-triazine derivatives.
Issue 1: My initial reaction workup is messy, and the crude product is an oil that is difficult to handle.
Question: After quenching my reaction, I'm left with a complex mixture that oils out, making extraction and subsequent purification steps problematic. How can I improve my initial workup?
Answer: A systematic approach to the initial workup is critical for a successful purification. The goal is to remove as many impurities as possible before committing to more time-consuming techniques like chromatography.
A robust initial workup protocol involves a liquid-liquid extraction to partition the desired product from highly polar and non-polar impurities.[4][5] For instance, after quenching the reaction, dilute the mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane. The choice of organic solvent is crucial and should be based on the polarity of your target 1,2,4-triazine derivative. A common procedure is to wash the combined organic layers with water and then with brine to remove water-soluble impurities and residual water, respectively.[5] Subsequently, drying the organic phase over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) followed by concentration under reduced pressure should yield a crude product more amenable to purification.[5]
If your compound is still an oil, consider triturating the crude material with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization or solidify the product by washing away lower polarity impurities that may be preventing solidification.
Issue 2: I'm struggling with poor separation during column chromatography.
Question: My column chromatography is not providing good separation of my 1,2,4-triazine derivative. The fractions are all mixed. What can I do to improve this?
Answer: Poor separation in column chromatography is a common yet solvable problem. It often stems from a suboptimal solvent system, improper column packing, or incorrect sample loading.[4][5]
Causality-Driven Troubleshooting:
-
Solvent System Optimization: The polarity of the mobile phase is the most critical factor. Before running a column, always optimize the solvent system using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.2-0.4 for your desired compound, with clear separation from all impurities. A good starting point for many 1,2,4-triazine derivatives is a mixture of hexanes and ethyl acetate.[6] For more polar derivatives, dichloromethane/methanol gradients can be effective.[4]
-
Stationary Phase Choice: While silica gel is the most common stationary phase for normal-phase chromatography, highly polar 1,2,4-triazines may not retain well. In such cases, consider using reversed-phase chromatography with a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4]
-
Column Packing and Loading: A well-packed column is essential for achieving sharp bands and good separation.[7] Ensure the silica gel is packed uniformly without air bubbles or channels. The sample should be loaded in a minimal amount of solvent (ideally the mobile phase) to create a concentrated band at the top of the column.[4] Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often superior for less soluble compounds.[4][7]
Below is a decision tree to guide you through troubleshooting poor separation:
Issue 3: I have synthesized regioisomers that are inseparable by standard flash chromatography.
Question: My synthesis using an unsymmetrical 1,2-dicarbonyl compound has produced a mixture of regioisomers of my 1,2,4-triazine derivative, and they co-elute on silica gel. How can I separate them?
Answer: The separation of regioisomers is a significant challenge due to their very similar physical properties, such as polarity and solubility.[1][4][8] Standard flash chromatography is often insufficient for this task. More advanced techniques are required.
High-Resolution Separation Techniques:
-
Preparative High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related isomers.[4][5] Both normal-phase and reversed-phase HPLC can be employed. Method development is key; screen different columns and mobile phase gradients to achieve baseline separation.
-
Supercritical Fluid Chromatography (SFC): SFC has been successfully used to separate regioisomers of 1,2,4-triazine derivatives.[1][4] It often provides faster separations and uses less organic solvent than HPLC.
-
Fractional Crystallization: If the regioisomers are solid and have slightly different solubilities in a particular solvent system, fractional crystallization can be attempted. This is often a trial-and-error process but can be very effective if a suitable solvent is found.
Issue 4: My 1,2,4-triazine derivative appears to be unstable and decomposes during purification.
Question: I'm losing my product during purification, and I suspect it's decomposing. What precautions should I take?
Answer: The stability of the 1,2,4-triazine ring can be influenced by temperature and pH.[4][5][8] Electron-withdrawing groups on the triazine ring can increase its susceptibility to nucleophilic attack, such as hydrolysis.[8]
Strategies to Mitigate Decomposition:
-
Temperature Control: Avoid excessive heating during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperatures (e.g., < 40 °C).[5][9]
-
pH Control: Maintain a neutral pH during the workup and purification. If acidic or basic conditions are required for the reaction, neutralize the mixture as soon as possible.[8]
-
Use of Anhydrous Solvents: Minimize the presence of water during workup and purification to prevent hydrolysis.[8]
-
Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent degradation over time.[5][9]
Frequently Asked Questions (FAQs)
Q1: What is the most common first-pass purification technique for 1,2,4-triazine derivatives?
A1: Flash column chromatography over silica gel is the most widely used method for the initial purification of 1,2,4-triazine derivatives.[4][6] It is effective at removing a wide range of impurities.
Q2: How do I choose an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[4] A rule of thumb is that "like dissolves like," so consider solvents with similar polarity to your compound.[10] Common solvents to screen include ethanol, isopropanol, ethyl acetate, acetone, and mixtures such as hexane/ethyl acetate or hexane/acetone.[4][10]
Q3: Can I use elevated temperatures to speed up my HPLC separation?
A3: Yes, increasing the column temperature in HPLC can decrease mobile phase viscosity and increase analyte diffusion, potentially leading to faster and more efficient separations.[11] However, you must first confirm the thermal stability of your specific 1,2,4-triazine derivative to avoid on-column degradation.[5][8]
Q4: My purified compound shows multiple sets of peaks in the NMR spectrum. Is it impure?
A4: Not necessarily. Some substituted 1,2,4-triazines can exist as a mixture of slowly interconverting rotamers or tautomers in solution. This can lead to the appearance of multiple sets of peaks in the NMR spectrum even for a pure compound.[12] Variable temperature NMR studies can help confirm if this is the case.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.[4]
-
Sample Loading: Dissolve the crude 1,2,4-triazine derivative in a minimal amount of a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[4]
-
Elution: Begin elution with the predetermined solvent system, gradually increasing the polarity if a gradient elution is required.[4]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound has high solubility when hot and low solubility when cold.[4]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.[4]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[4]
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Common Solvents for Chromatography and Recrystallization of 1,2,4-Triazine Derivatives
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexane | 0.1 | 69 | Mobile Phase (Non-polar component) |
| Diethyl Ether | 2.8 | 35 | Mobile Phase, Trituration |
| Dichloromethane | 3.1 | 40 | Mobile Phase, Extraction |
| Ethyl Acetate | 4.4 | 77 | Mobile Phase, Recrystallization |
| Acetone | 5.1 | 56 | Recrystallization |
| Acetonitrile | 5.8 | 82 | Reversed-Phase HPLC Mobile Phase |
| Ethanol | 4.3 | 78 | Recrystallization |
| Methanol | 5.1 | 65 | Mobile Phase (Polar component) |
| Water | 10.2 | 100 | Reversed-Phase HPLC Mobile Phase |
Visualizations
References
- Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives.
- Benchchem. (n.d.). Challenges and solutions in scaling up 1,2,4-triazine production.
- Benchchem. (n.d.). Optimization of solvent and temperature for 1,2,4-triazine reactions.
- Benchchem. (n.d.). Identifying and minimizing side products in 1,2,4-triazine synthesis.
-
Langmead, C. J., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Navarro, G., et al. (2020). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Molecules. Retrieved from [Link]
-
Unknown. (n.d.). Mesomorphic 1,2,4-triazine-4-oxides in the synthesis of new heterocyclic liquid crystals. Journal of Materials Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Arshad, M., et al. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
- Al-Masoudi, W. A., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
- U.S. Environmental Protection Agency. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]
-
Wikipedia. (n.d.). Triazine. Retrieved from [Link]
-
Streamline Innovations. (2023). Pros and Cons of Triazine H2S Scavenger vs. Liquid Redox. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Amino-1,2,4-triazine Compounds.
- Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre.
- Unknown. (n.d.). HPLC/GC–MS and Electronic Sensing Reveal Tissue-Wide Differences in Bioactive and Flavor Compound Distribution in Coffee Fruits Across Multiple Varieties. MDPI.
-
Kumar, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][4][5][8]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances.
- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry.
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
Sources
- 1. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromtech.com [chromtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 3-hydrazino-5,6-diphenyl-1,2,4-triazine in Solution
Welcome to the dedicated technical support center for 3-hydrazino-5,6-diphenyl-1,2,4-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a heterocyclic compound with significant potential in various research and development applications. However, like many complex organic molecules, its stability in solution can be influenced by a variety of factors, including solvent, pH, temperature, and exposure to light. Understanding and controlling these factors is paramount for obtaining reliable and consistent experimental results. This guide provides a comprehensive overview of potential stability issues and practical steps to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a gradual loss of potency in my biological assays. What could be the cause?
This is a common issue and is often indicative of compound degradation. The hydrazino and triazine moieties can be susceptible to hydrolysis, particularly in aqueous solutions.[1] It is also possible that the compound is degrading via oxidation or photodegradation, leading to a decrease in the concentration of the active parent molecule. To confirm this, it is advisable to re-analyze the purity of your stock solution using a suitable analytical method like HPLC.
Q2: I've noticed the appearance of new peaks in the HPLC chromatogram of my stock solution over time. What are these?
The new peaks are likely degradation products.[1] Common degradation pathways for triazine derivatives include hydrolysis of the hydrazino group, and potential oxidation. These degradation products will have different physicochemical properties and, therefore, different retention times in reversed-phase HPLC.
Q3: My solution of this compound has turned yellow and a precipitate has formed. What should I do?
Discoloration and precipitation are clear signs of compound degradation.[1] The formation of colored byproducts can result from oxidative or photolytic decomposition. The precipitate could be a less soluble degradation product or the result of the compound crashing out of a supersaturated solution as it degrades. It is strongly recommended to discard the solution and prepare a fresh one.
Q4: What are the ideal storage conditions for stock solutions of this compound?
To maximize the shelf-life of your stock solutions, it is recommended to:
-
Store at low temperatures: For short-term storage (up to a few days), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is the best practice.[1]
-
Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Use anhydrous solvents where possible: If your experimental protocol allows, using anhydrous solvents can minimize hydrolysis.
-
Consider buffered solutions: For aqueous solutions, using a buffer to maintain a stable pH may help to slow down pH-dependent degradation.[1]
Q5: How can I perform a quick check of my compound's stability in a new solvent or formulation?
A simple approach is to prepare a solution of a known concentration and monitor its purity by HPLC at several time points (e.g., 0, 24, 48, and 72 hours) under your intended experimental conditions (temperature, light exposure). A significant decrease in the main peak area or the appearance of new peaks would indicate instability.
Troubleshooting Guide: Common Stability-Related Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation in solution leading to variable concentrations of the active molecule.[1] | Always prepare fresh solutions for critical experiments. If using a thawed stock, use it immediately and avoid multiple freeze-thaw cycles.[1] Consider running a quick purity check (e.g., HPLC) on your stock solution before use. |
| Loss of biological activity | Degradation of the parent compound. | Prepare fresh solutions. Evaluate the stability of the compound under your specific assay conditions (e.g., temperature, media components). |
| Precipitation in solution | Poor solubility or degradation to a less soluble product. | Ensure the compound is fully dissolved initially. If precipitation occurs over time, it is likely due to degradation. Prepare a fresh, lower concentration solution if solubility is the issue. |
| Color change in solution | Formation of chromophoric degradation products, possibly due to oxidation or photodegradation.[1] | Protect the solution from light and consider using degassed solvents to minimize oxidation. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol provides a standardized method for preparing and storing stock solutions to maximize their stability.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, DMF, anhydrous ethanol)
-
Calibrated analytical balance
-
Volumetric flasks
-
Amber glass vials with screw caps
-
Pipettes
Procedure:
-
Accurately weigh the required amount of solid this compound.
-
Dissolve the solid in the chosen solvent in a volumetric flask to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but be mindful of potential thermal degradation.
-
Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles.
-
For short-term storage (1-3 days), store the vials at 2-8°C.
-
For long-term storage, store the vials at -20°C or -80°C.[1]
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound in solution. This is crucial for understanding its stability profile.
Materials:
-
Stock solution of this compound (e.g., 1 mg/mL in acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep one sample at room temperature and another at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep one sample at room temperature and another at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the sample at room temperature for 24 hours.[1]
-
Thermal Degradation: Keep a sample of the stock solution at 70°C for 24 hours.[1]
-
Photodegradation: Expose a sample of the stock solution to a light source in a photostability chamber. Protect a control sample from light with aluminum foil.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control sample of the untreated stock solution, by HPLC.
-
Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the parent peak and the appearance of new peaks (degradation products).
Visualizing Potential Degradation Pathways
The following diagrams illustrate plausible degradation pathways for this compound based on the known chemistry of related compounds. These are intended as a guide for identifying potential degradation products in your own studies.
Caption: Plausible hydrolytic degradation pathway.
Caption: Potential oxidative degradation pathway.
Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use high-purity, and where possible, anhydrous and degassed solvents. | To minimize hydrolysis and oxidation. |
| Solution Preparation | Prepare solutions fresh whenever possible. | To avoid using degraded material.[1] |
| Storage | Store solutions at low temperatures (2-8°C short-term, -20°C or -80°C long-term) and protected from light.[1] | To slow down degradation kinetics. |
| pH | For aqueous solutions, consider using a buffered system. | To prevent pH-driven hydrolysis.[1] |
| Monitoring | Periodically check the purity of stock solutions by HPLC, especially if stored for an extended period. | To ensure the integrity of the compound. |
By adhering to these guidelines and utilizing the provided protocols, researchers can significantly enhance the reliability and reproducibility of their experiments involving this compound.
References
-
Evgenidou, E., & Fytianos, K. (2002). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Agricultural and Food Chemistry, 50(22), 6438-6443. [Link]
-
Huston, T. L., & Pignatello, J. J. (1999). Degradation of 2,4-D and Related Chlorophenoxy and Chlorobenzoic Acids by Advanced Oxidation Processes: Direct Photolysis, Hydroxyl Radical, and Sulfate Radical. Environmental Science & Technology, 33(8), 1238-1245. [Link]
Sources
troubleshooting side reactions in the cyclization of 1,2,4-triazines
Welcome to the technical support center for the synthesis of 1,2,4-triazines. As a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, the successful synthesis of 1,2,4-triazines is crucial for advancing research and development.[1][2][3] However, their cyclization reactions are often plagued by side reactions that can complicate purification and reduce yields.
This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to explain the causality behind common issues and offer field-proven, self-validating protocols to enhance the integrity and success of your experiments.
Troubleshooting Guide: Side Reactions in 1,2,4-Triazine Cyclization
This section addresses specific, common problems encountered during the synthesis of 1,2,4-triazines in a direct question-and-answer format.
Issue 1: Formation of a Difficult-to-Separate Product Mixture from an Unsymmetrical 1,2-Dicarbonyl
Question: My reaction of an unsymmetrical 1,2-dicarbonyl compound with an acid hydrazide is producing a mixture of products. TLC and LC-MS analysis suggest they are isomers. What is happening, and how can I achieve a single product?
Answer: You are encountering the most common side reaction in this synthesis: the formation of regioisomers.[4][5] When the 1,2-dicarbonyl starting material is unsymmetrical (e.g., R1-C(O)-C(O)-R2 where R1 ≠ R2), the initial condensation with the acid hydrazide can occur at either of the two non-equivalent carbonyl groups. This leads to two distinct cyclization pathways and results in two different 1,2,4-triazine regioisomers, which often have very similar physical properties, making separation challenging.[6]
Troubleshooting Workflow for Regioisomer Formation
Caption: A decision-making workflow for addressing regioisomer formation.
Detailed Strategies for Controlling Regioselectivity:
-
Optimize Reaction Conditions: The regioselectivity of the condensation is often sensitive to solvent polarity and temperature.[4][7]
-
Solvent Polarity: Systematically screen solvents. Less polar solvents at lower temperatures can sometimes enhance selectivity by favoring a more ordered transition state.
-
Temperature Control: Run a temperature-screening experiment (e.g., from 0 °C to reflux). Lower temperatures may favor the thermodynamically controlled product, potentially increasing the ratio of one isomer over the other.
-
-
Modify Reactants:
-
Steric Hindrance: Introduce a bulky substituent on either the acid hydrazide or the 1,2-dicarbonyl compound. This can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[4]
-
-
Advanced Purification of Isomers: If a mixture is unavoidable, separation is the only option.
-
Supercritical Fluid Chromatography (SFC): This technique has been successfully employed for separating regioisomers of 1,2,4-triazines and is often more effective than standard HPLC.[5]
-
Semi-Preparative HPLC: Method development is key, but reversed-phase or normal-phase HPLC can resolve isomers with minor polarity differences.[4][8]
-
Fractional Crystallization: This can be attempted if the isomers have different solubilities. It is often a trial-and-error process but can be highly effective for obtaining pure material.[4]
-
| Purification Technique | Principle | Best For | Considerations |
| Flash Chromatography | Polarity | Initial cleanup; isomers with significant ΔRf | Often insufficient for resolving regioisomers.[8] |
| Semi-Preparative HPLC | Polarity/Hydrophobicity | High-purity isolation of isomers with small ΔRf. | Requires method development; solvent intensive. |
| SFC | Polarity & Shape | Chiral separations and achiral regioisomers.[5] | Specialized equipment required. |
| Fractional Crystallization | Differential Solubility | Large-scale purification when solubility differs.[4] | Can be time-consuming; success is not guaranteed. |
Issue 2: Product Degradation During Workup or Purification
Question: My target 1,2,4-triazine appears to be unstable. I'm seeing new spots on TLC after workup or column chromatography, and my final yield is low. What could be causing this decomposition?
Answer: The 1,2,4-triazine ring can be susceptible to hydrolysis, leading to ring-opening and the formation of various degradation products.[4] This instability is highly dependent on the substituents and the conditions employed during workup and purification.
Causality and Mitigation Protocol:
-
Cause 1: Acidic or Basic Conditions: The triazine ring is often labile under strong acidic or basic conditions. Nitrogen atoms can be protonated or the ring can be attacked by hydroxide ions, initiating hydrolysis.
-
Protocol:
-
During aqueous workup, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) instead of strong bases (e.g., NaOH) to neutralize the reaction.
-
If an acid is required, use a mild one like dilute citric acid.
-
Avoid leaving the product in acidic or basic aqueous solutions for extended periods. Perform extractions quickly.
-
-
-
Cause 2: Presence of Water: Water is the reactant in the hydrolysis pathway.
-
Protocol:
-
Use anhydrous solvents for the reaction and workup whenever possible.[4]
-
Ensure all glassware is thoroughly dried before use.
-
Dry the combined organic layers thoroughly with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating the solution.
-
-
-
Cause 3: Elevated Temperatures: Heat can accelerate the rate of hydrolysis and other decomposition pathways.
-
Protocol:
-
Concentrate the product solution on a rotary evaporator at a moderate temperature (e.g., <40 °C).[9]
-
If performing column chromatography, do not let the column run dry or sit for extended periods, which can generate heat.
-
For long-term storage, keep the purified product under an inert atmosphere (nitrogen or argon) at a low temperature.[9]
-
-
General Mechanism of Side Reactions
Caption: Key reaction pathways in 1,2,4-triazine synthesis and common side reactions.
Issue 3: Unintended Formation of N-Oxides
Answer: The nitrogen atoms of the 1,2,4-triazine ring are nucleophilic and can be readily oxidized to N-oxides. This can occur with explicit oxidizing agents like peracids or hydrogen peroxide, but also under more subtle conditions.[10] The N-1 and N-2 positions are the most common sites of direct oxidation.
Potential Causes and Solutions:
-
Atmospheric Oxygen: In some cases, particularly with electron-rich triazines or in the presence of metal catalysts, oxidation by atmospheric oxygen can occur, especially at elevated temperatures.
-
Solution: Run the reaction and perform the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[9]
-
-
Peroxide Contaminants: Solvents like diethyl ether or THF can form explosive peroxides upon storage. These peroxides are strong oxidizing agents and can lead to N-oxide formation.
-
Solution: Always use freshly distilled or inhibitor-free solvents that have been tested for the presence of peroxides.
-
-
Purification: N-oxides are typically more polar than their parent triazines. This difference in polarity can usually be exploited for separation via silica gel column chromatography.[10]
Frequently Asked Questions (FAQs)
Q1: My overall reaction yield is consistently low. What are the first things I should check?
Low yields can stem from multiple factors.[5] A systematic approach is best:
-
Starting Material Purity: Impurities in the 1,2-dicarbonyl or acid hydrazide can inhibit the reaction or lead to side products. Verify purity by NMR or LC-MS before starting.[9]
-
Reaction Conditions: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.[9] Some syntheses require catalysts like NaHSO₄/SiO₂ or acetic acid with ammonium acetate to proceed efficiently.[11][12]
-
Workup Losses: Ensure the pH during extraction is optimal for your product's solubility in the organic phase. Perform multiple extractions (e.g., 3x) to maximize recovery.[9]
-
Atmosphere: If your substrates or product are sensitive to air or moisture, using an inert atmosphere can significantly improve the yield.[9]
Decision Tree for Optimizing Low Yield
Sources
- 1. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds | Semantic Scholar [semanticscholar.org]
- 2. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazine Chemistry Part I: Orientation of cyclization reactions of functionalized 1,2,4-triazine derivatives | European Journal of Chemistry [eurjchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. arkat-usa.org [arkat-usa.org]
Technical Support Center: Strategies to Avoid Dimer Formation in Triazine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced triazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with byproduct formation, specifically the dimerization of intermediates or final products during the synthesis of 1,3,5-triazines. Our goal is to provide you with actionable troubleshooting strategies and a deeper mechanistic understanding to help you optimize your reaction outcomes, increase yields, and ensure the purity of your target compounds.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues through a problem-and-solution framework. We diagnose common causes of dimer formation and provide step-by-step protocols to mitigate them.
Issue 1: Low Yield of Target Triazine with a Significant High-Molecular-Weight Impurity Detected by LC-MS.
You've completed your triazine synthesis, but analysis shows a low yield of the desired monomeric product. A significant peak in the mass spectrum, often at approximately double the mass of your expected product or a related intermediate, suggests the formation of a dimeric byproduct.
Scientific Rationale: The synthesis of substituted 1,3,5-triazines, particularly from cyanuric chloride, is highly dependent on temperature control. The three chlorine atoms on cyanuric chloride exhibit different reactivities, requiring a stepwise increase in temperature for sequential nucleophilic substitutions.[1][2] Running the reaction at a temperature too high for a given step can lead to over-reaction or promote side reactions, including the dimerization of reactive intermediates, before the desired substitution can occur.
Troubleshooting Protocol: Temperature Optimization
-
Baseline Establishment: Set up the reaction according to your original protocol to confirm the issue. Use TLC or rapid LC-MS sampling to monitor the consumption of starting material and the formation of both the desired product and the high-MW impurity over time.
-
Gradient Reaction Setup: Prepare a series of small-scale parallel reactions. If your reaction involves sequential substitution, consult the temperature guidelines in Table 1. For other triazine syntheses, set a temperature gradient (e.g., 10-15°C below your original temperature, your original temperature, and 10-15°C above).
-
Controlled Heating: Use a reaction block or a well-controlled oil bath to ensure uniform and stable temperatures for each reaction.
-
Analysis: After a set reaction time (e.g., 4-6 hours or when the starting material is consumed in the baseline reaction), quench each reaction and analyze the product mixture by LC-MS and NMR.
-
Evaluation: Compare the ratio of the desired monomeric triazine to the dimeric byproduct across the different temperatures to identify the optimal condition that maximizes monomer yield while minimizing dimerization.
| Substitution Step | Reactant Type | Recommended Temperature Range | Rationale |
| First Chlorine | Aliphatic or Aromatic Amines/Alcohols | 0 – 5 °C | The first chlorine is highly reactive; low temperatures prevent double substitution and side reactions.[1][3] |
| Second Chlorine | Less Nucleophilic Amines/Alcohols/Thiols | Room Temperature (~20-25 °C) | A moderate temperature increase is needed to displace the less reactive second chlorine.[1][2] |
| Third Chlorine | Weak Nucleophiles, Hindered Amines | Elevated Temperature (e.g., 60 °C to reflux) | Significant thermal energy is required to substitute the final, least reactive chlorine atom.[2] |
| Table 1. Recommended starting conditions for temperature optimization in the sequential substitution of cyanuric chloride. |
Scientific Rationale: In cyclotrimerization reactions of nitriles or amidines, precise stoichiometric control is critical. An excess of a reactive monomer can lead to the formation of linear oligomers that may cap, cyclize improperly, or react with other intermediates to form dimeric structures instead of forming the desired six-membered triazine ring. Similarly, adding a reagent too quickly can create localized areas of high concentration, favoring these second-order side reactions over the desired intramolecular cyclization or intermolecular trimerization.
Troubleshooting Protocol: Stoichiometric and Rate Control
-
Verify Reagent Purity: Ensure the purity of your starting materials. Impurities can alter the effective stoichiometry.
-
Precise Molar Ratios: Carefully calculate and measure the molar equivalents of your reactants. For cyclotrimerizations, a 3:1 ratio of nitrile to the desired triazine product is theoretical. For substitutions, a 1:1 molar ratio of nucleophile per chlorine atom is the starting point.
-
Controlled Addition: Instead of adding reagents all at once, employ a syringe pump for the slow, dropwise addition of the most reactive component into the solution of the other. This maintains a low, steady concentration of the reactive species, favoring the desired reaction pathway.
-
Dilution: Running the reaction at a higher dilution can also disfavor intermolecular dimerization side reactions by reducing the probability of reactive intermediates encountering each other.
-
Monitoring: Use in-situ monitoring (if possible) or frequent sampling to track the reaction progress and ensure the complete consumption of the limiting reagent.
Scientific Rationale: If reactants are not fully dissolved, the reaction occurs at the interface of the solid and liquid phases, leading to non-uniform reaction rates and localized high concentrations. This can significantly promote unwanted side reactions, including dimerization.[4][5] Microwave-assisted synthesis can often overcome this by providing rapid and uniform heating, shortening reaction times and minimizing the window for side reactions to occur.[1][5][6]
Troubleshooting Protocol: Enhancing Homogeneity
-
Solvent Screening: Test a range of solvents to find one that completely dissolves all starting materials at the desired reaction temperature.
-
Mechanical Agitation: Ensure vigorous and efficient stirring throughout the reaction.
-
Sonication: For particularly insoluble materials, performing the reaction in an ultrasonic bath can help break up aggregates and improve homogenization.[1]
-
Microwave Synthesis: If available, transition to a microwave reactor. The direct coupling of microwave energy with the polar reagents often leads to faster, cleaner reactions with higher yields of the desired product.[6][7]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism for dimer formation in triazine synthesis?
The primary mechanism depends on the synthesis route. In the cyclotrimerization of nitriles, dimerization often occurs when a linear intermediate, formed from the coupling of two nitrile molecules, reacts with another linear intermediate or nitrile molecule in an undesired fashion rather than proceeding to the stable six-membered ring. This can lead to the formation of larger, acyclic or alternative cyclic structures. In syntheses starting from cyanuric chloride, a common pathway is the reaction between two monosubstituted triazine molecules, especially if the substituent has a reactive functional group that can act as a nucleophile.
Q2: How does the choice of catalyst impact the formation of dimeric byproducts?
Catalysts, such as Lewis acids (e.g., Y(OTf)₃) or bases, are crucial for promoting the cyclotrimerization of nitriles.[5][7] A well-chosen catalyst stabilizes the transition state for the desired cyclization, lowering its activation energy and making it the dominant reaction pathway. An inappropriate or inefficient catalyst may not provide sufficient stabilization, allowing competing side reactions, such as dimerization, to occur at a more significant rate.
Q3: Can steric hindrance in my starting materials help prevent dimerization?
Yes, to an extent. Bulky substituents on your nitrile or nucleophile can sterically hinder the intermolecular reactions required for dimerization. This steric shield can favor the formation of the more organized, sterically favored trimer. However, excessively bulky groups can also slow down the desired reaction, potentially requiring harsher conditions that might introduce other side reactions.
Q4: I've tried optimizing conditions but still see a persistent dimeric impurity. What are my options for purification?
If dimerization cannot be completely suppressed, purification becomes critical.
-
Column Chromatography: This is the most common method. The significant difference in molecular weight and often polarity between the monomeric triazine and the dimeric byproduct usually allows for good separation on silica or alumina.
-
Recrystallization: If the desired product is a solid and has different solubility properties from the dimer, recrystallization can be a highly effective and scalable purification method.
-
Preparative HPLC: For high-purity applications, such as drug development, preparative HPLC may be necessary to resolve closely related impurities.
Part 3: Diagrams and Visual Aids
References
- This cit
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). Journal of Materials Chemistry. Available at: [Link]
-
Pinner triazine synthesis. Wikipedia. Available at: [Link]
-
Synthesis of 1,3,5-triazines. Organic Chemistry Portal. Available at: [Link]
-
Triazine. Wikipedia. Available at: [Link]
-
Claramunt, R. M., et al. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC. Available at: [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Advances. Available at: [Link]
- This cit
- This cit
-
Strategies for Protecting and Manipulating Triazine Derivatives. (2012). Synlett. Available at: [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2024). Molecules. Available at: [Link]
-
Synthesis, aromatic character and reaction of Triazines. (2018). Slideshare. Available at: [Link]
-
The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. (2020). Current Organic Chemistry. Available at: [Link]
- This cit
- This cit
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules. Available at: [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2017). Molecules. Available at: [Link]
- This cit
-
Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. (2022). International Journal of Molecular Sciences. Available at: [Link]
- This cit
-
Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. (2006). Molecules. Available at: [Link]
- This cit
- This cit
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solvent Landscape: A Technical Support Center for Hydrazino-1,2,4-Triazine Reactivity
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing solvent effects in the synthesis and subsequent reactions of hydrazino-1,2,4-triazines. This guide is structured to address common challenges and provide actionable, field-proven insights to optimize your experimental outcomes.
Introduction: The Critical Role of the Solvent
The choice of solvent is a paramount consideration in the chemistry of hydrazino-1,2,4-triazines. These molecules, rich in nitrogen atoms, possess a unique electronic architecture that makes their reactivity acutely sensitive to the surrounding medium. The solvent not only influences the solubility of reactants and reagents but also plays a crucial role in stabilizing or destabilizing transition states and reactive intermediates, thereby dictating reaction rates, yields, and even the regioselectivity of certain transformations.[1][2] Understanding and controlling these solvent effects is key to achieving reproducible and high-yielding synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis and handling of hydrazino-1,2,4-triazines.
Q1: My yield of the initial hydrazino-1,2,4-triazine synthesis is consistently low. Could the solvent be the culprit?
A1: Absolutely. Low yields in the synthesis of heterocyclic compounds can often be traced back to suboptimal reaction conditions, with solvent choice being a primary factor.[1] For the typical synthesis of hydrazino-1,2,4-triazines, which often involves the condensation of a 1,2-dicarbonyl compound with an appropriate hydrazine derivative, the solvent must effectively dissolve all reactants to ensure a homogenous reaction mixture.[3] Furthermore, the polarity of the solvent can significantly influence the reaction rate. For instance, in many condensation reactions leading to hydrazone formation, the presence of a protic solvent like ethanol can be beneficial.
Q2: I am observing the formation of multiple products, particularly regioisomers, when using an unsymmetrical dicarbonyl starting material. How can I improve the selectivity?
A2: The formation of regioisomers is a common challenge in the synthesis of 1,2,4-triazines from unsymmetrical 1,2-dicarbonyl compounds.[2] The solvent can play a crucial role in directing the initial nucleophilic attack of the hydrazine derivative to one of the carbonyl groups. Experimenting with a range of solvents with varying polarities is a recommended strategy. Less polar solvents at lower temperatures can sometimes enhance selectivity by favoring a more ordered transition state.[2]
Q3: My purified hydrazino-1,2,4-triazine derivative seems to be degrading during storage or subsequent reaction steps. What could be the cause?
A3: Hydrazino-1,2,4-triazines can be susceptible to hydrolysis, especially under acidic or basic conditions.[2] The choice of solvent during workup and purification is critical. It is advisable to use anhydrous solvents whenever possible and to maintain a neutral pH.[2] For storage, dissolving the compound in a non-polar, aprotic solvent and storing it under an inert atmosphere at a low temperature can prevent degradation.[1]
Q4: I am planning a nucleophilic aromatic substitution (SNAr) on a halogenated precursor to install the hydrazino group. What class of solvents is generally preferred?
A4: For SNAr reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are generally the solvents of choice.[1] These solvents are effective at dissolving the reactants and stabilizing the charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism.[4] Protic solvents can solvate the nucleophile (hydrazine), reducing its nucleophilicity and slowing down the reaction.[5]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues, focusing on solvent-based solutions.
Issue 1: Poor Solubility of Starting Materials or Product
Symptoms:
-
Incomplete reaction, with starting material remaining even after extended reaction times.
-
Heterogeneous reaction mixture where a solid is observed.
-
Difficulty in isolating the product due to co-precipitation with unreacted starting materials.
Causality: The solubility of the often polar hydrazino-1,2,4-triazine precursors and products can be limited in non-polar solvents. For a reaction to proceed efficiently, all reactants should be in the same phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocol: Solvent Screening for Solubility
-
Small-Scale Test: In separate vials, add a small, known amount of your starting material or product (e.g., 5 mg).
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the table below.
-
Observation: Stir or sonicate the vials at room temperature and observe for complete dissolution.
-
Heating: If not soluble at room temperature, gently heat the vials and observe for dissolution. Note the temperature at which dissolution occurs.
-
Selection: Choose the solvent that provides the best solubility under your desired reaction conditions.
Issue 2: Slow Reaction Rate in Nucleophilic Substitution
Symptoms:
-
Reaction does not go to completion, even with excess nucleophile.
-
TLC or LC-MS analysis shows slow conversion of the starting material.
Causality: The rate of nucleophilic substitution reactions is highly dependent on the solvent's ability to stabilize the transition state and solvate the nucleophile. Protic solvents can form hydrogen bonds with the hydrazine nucleophile, creating a "solvent cage" that hinders its reactivity.[5]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting slow reaction rates.
Data Presentation: Solvent Selection Guide
The following table provides a summary of common solvents and their properties, along with recommendations for their use in reactions involving hydrazino-1,2,4-triazines.
| Solvent | Dielectric Constant (ε) | Type | Recommended Use Cases | Potential Issues |
| Toluene | 2.4 | Non-polar | Initial condensation reactions where low polarity is desired for selectivity. | Poor solubility of polar reactants. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | General purpose solvent for a range of polarities. Good for initial trials. | Can form peroxides; relatively low boiling point. |
| Acetonitrile | 37.5 | Polar Aprotic | Nucleophilic substitution reactions; good for dissolving polar compounds. | Can be reactive under certain conditions. |
| Ethanol | 24.6 | Polar Protic | Condensation reactions where proton transfer is beneficial. | Can decrease nucleophilicity in SNAr reactions. |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent for SNAr reactions due to high polarity and aprotic nature. | High boiling point can make removal difficult. |
| Dimethyl sulfoxide (DMSO) | 46.7 | Polar Aprotic | Similar to DMF, very effective for SNAr reactions. | Very high boiling point; can be difficult to remove all traces. |
| Water | 80.1 | Polar Protic | Can be used in certain condensation reactions, sometimes as a co-solvent. | Can promote hydrolysis of the triazine ring. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 3-Hydrazino-5,6-disubstituted-1,2,4-triazine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,2-dicarbonyl compound (1.0 eq) and the corresponding acid hydrazide (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL per mmol of dicarbonyl).[3]
-
Reaction Initiation: Add a catalytic amount of a base (e.g., sodium tert-butoxide) or acid (e.g., acetic acid) as required by the specific reaction.
-
Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Hydrazine Addition: Once the initial condensation is complete, add hydrazine hydrate (1.1 eq) to the reaction mixture.[3]
-
Continued Reaction: Continue to heat the reaction at reflux until the formation of the hydrazino-1,2,4-triazine is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[1]
Protocol 2: Solvent Optimization for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol outlines a parallel synthesis approach to efficiently screen for the optimal solvent.
-
Setup: In a parallel synthesis reaction block or in separate vials, place the halogenated 1,2,4-triazine precursor (1.0 eq) and a magnetic stir bar in each reaction vessel.
-
Solvent Addition: To each vessel, add a different polar aprotic solvent (e.g., DMF, DMSO, acetonitrile, N-methyl-2-pyrrolidone) to achieve the same concentration.
-
Reagent Addition: Add the hydrazine nucleophile (1.2 eq) and, if necessary, a non-nucleophilic base (e.g., diisopropylethylamine) to each vessel.
-
Reaction: Heat all reactions to the same temperature (e.g., 80 °C) and stir for a set period (e.g., 4 hours).
-
Analysis: After the set time, take an aliquot from each reaction, quench with water, and analyze by LC-MS to determine the conversion to the desired product.
-
Selection: The solvent that provides the highest conversion with the fewest byproducts is selected for scale-up.
References
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025). Journal of the American Chemical Society.
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts. [Link]
-
Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. (2025). RSC Publishing. [Link]
Sources
refining protocols for the synthesis of asymmetric 1,2,4-triazines
Welcome to the technical support center for the synthesis of asymmetric 1,2,4-triazines. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice, troubleshooting strategies, and detailed protocols to navigate the complexities of these synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deep understanding of the underlying chemical principles to empower you to overcome challenges in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing 3,5,6-trisubstituted 1,2,4-triazines?
The most prevalent and widely adopted method is the condensation of a 1,2-dicarbonyl compound with an appropriate amidrazone or acid hydrazide.[1][2] This approach is favored due to its versatility and the broad commercial availability of a diverse range of starting materials.[1]
Q2: I am consistently obtaining a mixture of regioisomers that are difficult to separate. What is the primary cause and what is the initial step to address this?
The formation of regioisomers is the most common challenge when using an unsymmetrical 1,2-dicarbonyl compound.[3] The amidrazone or acid hydrazide can condense with either of the two non-equivalent carbonyl groups, leading to a mixture of two different 1,2,4-triazine isomers.[3] The initial step is to carefully analyze your reaction conditions, as regioselectivity can be influenced by solvent polarity, temperature, and the presence of catalysts.[4] If modifying conditions is unsuccessful, high-resolution purification techniques are the next step.[5]
Q3: My reaction yield is consistently low. What are the likely causes?
Low yields in 1,2,4-triazine synthesis can stem from several factors. These include suboptimal reaction conditions (temperature, reaction time), the purity of your starting materials, or the occurrence of competing side reactions, such as hydrolysis of the triazine ring.[3] A systematic approach to optimizing reaction parameters is crucial.
Q4: My purified 1,2,4-triazine appears to decompose over time or during certain experimental steps. What could be happening?
The 1,2,4-triazine ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to ring-opening and the formation of degradation products.[3][6] The stability of the triazine ring is highly dependent on the electronic nature of its substituents. Electron-withdrawing groups, for instance, can increase the ring's susceptibility to nucleophilic attack by water.[3] It is also a known issue that some triazines can undergo thermal decomposition.[7]
Troubleshooting Guide: Regioisomer Formation in Asymmetric Synthesis
The synthesis of a single, desired regioisomer from an unsymmetrical 1,2-diketone is a significant challenge. The two carbonyl groups often exhibit similar reactivity, leading to a mixture of 5,6- and 6,5-disubstituted products.[2]
Problem: My reaction with an unsymmetrical 1,2-dicarbonyl is producing a mixture of regioisomers.
This occurs because the initial condensation can happen at either of the two distinct carbonyl sites. The ratio of the resulting isomers is dependent on the subtle differences in the electrophilicity of these carbonyl carbons.[1]
Troubleshooting Workflow: Addressing Regioisomer Formation
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor solubility of 5,6-diphenyl-1,2,4-triazine compounds
Welcome to the technical support center for 5,6-diphenyl-1,2,4-triazine compounds. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this important class of molecules. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome these hurdles in your research.
Understanding the Challenge: Why are 5,6-Diphenyl-1,2,4-Triazine Compounds Poorly Soluble?
The core structure of 5,6-diphenyl-1,2,4-triazine features a rigid, aromatic heterocyclic system flanked by two phenyl groups. This molecular architecture contributes to several physicochemical properties that limit aqueous solubility:
-
High Crystallinity and Lipophilicity: The planar nature of the triazine ring and the presence of the large, nonpolar phenyl groups lead to strong intermolecular π-π stacking and van der Waals forces in the solid state. This results in a stable crystal lattice that requires significant energy to break apart, a prerequisite for dissolution. The diphenyl substitution also imparts a significant hydrophobic character to the molecule.
-
Molecular Weight: Larger molecules are generally more difficult for solvent molecules to surround and solvate, which can lead to decreased solubility.[1][2][3]
-
Polarity: While the triazine core contains nitrogen atoms capable of hydrogen bonding, the overall molecule is predominantly nonpolar, making it less compatible with polar solvents like water.[3][4]
An experimental solubility value for a representative compound, 5,6-diphenyl-1,2,4-triazin-3(2H)-one, has been reported to be as low as 18.7 µg/mL at a physiological pH of 7.4, confirming their classification as poorly soluble.[5]
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of my 5,6-diphenyl-1,2,4-triazine compound during my in vitro assay. What is the likely cause and how can I fix it?
A1: Precipitation during an assay is a classic sign of exceeding the compound's thermodynamic solubility in the assay medium. The introduction of your compound, likely from a concentrated stock solution in an organic solvent like DMSO, into the aqueous assay buffer can cause it to crash out.
Troubleshooting Steps:
-
Determine the Kinetic Solubility: First, perform a kinetic solubility assay in your specific assay buffer to understand the concentration at which your compound starts to precipitate under your experimental conditions.
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your assay, as higher concentrations can also affect biological activity and solubility.
-
Employ a Solubility Enhancement Technique: If reducing the solvent concentration is not sufficient, you will need to improve the apparent solubility of your compound. Refer to the detailed guides below on techniques like co-solvents, cyclodextrin complexation, or the use of surfactants.
Q2: Can I improve the solubility of my compound by adjusting the pH?
A2: Adjusting the pH is a viable strategy only if your 5,6-diphenyl-1,2,4-triazine derivative has ionizable functional groups.[6][7] The core triazine ring is weakly basic. If your molecule has acidic (e.g., carboxylic acid) or basic (e.g., amine) substituents, altering the pH to ionize these groups can significantly increase aqueous solubility. For neutral compounds, pH adjustment will have a minimal effect.
Q3: Are there any "quick-fix" methods to improve solubility for initial screening experiments?
A3: For preliminary screening, the use of co-solvents is often the most straightforward approach. Preparing your stock solution in a water-miscible organic solvent like DMSO, ethanol, or DMF and then diluting it into your aqueous medium is a common practice.[7] However, be mindful of the final solvent concentration to avoid artifacts in your assay. For slightly more challenging compounds, preparing a stock solution with a co-solvent system (e.g., 50:50 ethanol:water) can sometimes be more effective than a single organic solvent.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance on several common and effective techniques to address the poor solubility of 5,6-diphenyl-1,2,4-triazine compounds.
Guide 1: Co-solvent Systems
The use of a water-miscible organic solvent, or a blend of solvents, can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.[7][8]
When to Use: This is often the first method to try due to its simplicity, especially for early-stage research and in vitro screening.
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, N,N-dimethylformamide (DMF), polyethylene glycols (PEGs).
Experimental Protocol: Determining an Optimal Co-solvent System
-
Initial Screening:
-
Prepare saturated solutions of your triazine compound in a panel of neat co-solvents (e.g., DMSO, ethanol, PEG 400).
-
Equilibrate the solutions for 24 hours at a controlled temperature.
-
Centrifuge to pellet undissolved solid and analyze the supernatant by a suitable method (e.g., HPLC-UV, UV-Vis spectroscopy) to determine the solubility in each neat solvent.
-
-
Binary and Ternary Systems:
-
Based on the initial screen, select the best-performing co-solvents.
-
Prepare a series of aqueous solutions with varying concentrations of the selected co-solvent(s) (e.g., 10%, 20%, 30% v/v in water or buffer).
-
Determine the solubility of your compound in each of these mixed-solvent systems as described above.
-
-
Data Analysis:
-
Plot the solubility of your compound as a function of the co-solvent concentration. This will help you identify the optimal co-solvent and concentration to use for your experiments, balancing solubility enhancement with potential solvent-induced artifacts.
-
Causality: Co-solvents work by reducing the polarity of the bulk solvent (water), making it a more favorable environment for the nonpolar 5,6-diphenyl-1,2,4-triazine molecule. This reduces the energy penalty of creating a cavity in the solvent to accommodate the solute.
Visualization of the Troubleshooting Workflow:
Caption: Workflow for optimizing a co-solvent system.
Guide 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your triazine compound, forming a more water-soluble inclusion complex.[9][10][11]
When to Use: This is a powerful technique for significantly increasing aqueous solubility, particularly for formulations intended for in vivo studies, as cyclodextrins are generally well-tolerated.
Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). Note that native β-CD has low aqueous solubility itself, so chemically modified derivatives like HP-β-CD and SBE-β-CD are often preferred.[2]
Experimental Protocol: Preparation and Evaluation of a Cyclodextrin Complex
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).
-
Add an excess amount of your triazine compound to each solution.
-
Equilibrate the suspensions (e.g., by shaking at a constant temperature for 48-72 hours) to reach equilibrium.
-
Filter the samples through a 0.22 µm filter to remove undissolved compound.
-
Analyze the filtrate by HPLC-UV to determine the concentration of the dissolved triazine compound.
-
Plot the solubility of the triazine versus the cyclodextrin concentration. A linear relationship (AL-type diagram) suggests the formation of a 1:1 complex.
-
-
Preparation of the Solid Complex (Kneading Method):
-
Weigh out the triazine compound and the cyclodextrin in the desired molar ratio (e.g., 1:1).
-
Place the powders in a mortar and add a small amount of a suitable solvent (e.g., water/ethanol mixture) to form a thick paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid in an oven or under vacuum to remove the solvent.
-
Pass the dried solid through a sieve to obtain a uniform powder.[9]
-
-
Characterization:
-
Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Evaluate the dissolution rate of the prepared complex compared to the pure compound.
-
Causality: The hydrophobic diphenyl portion of the triazine molecule is encapsulated within the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble drug and increasing its apparent solubility.[10]
Data Presentation: Phase Solubility Study Results (Hypothetical)
| HP-β-CD Concentration (mM) | 5,6-diphenyl-1,2,4-triazine Solubility (µg/mL) |
| 0 | 18.7 |
| 10 | 150.5 |
| 20 | 285.3 |
| 30 | 420.1 |
| 40 | 555.9 |
| 50 | 690.7 |
Guide 3: Solid Dispersions
A solid dispersion is a system where the drug (in this case, the triazine compound) is dispersed in an inert, hydrophilic carrier or matrix at a solid state.[12][13] This can enhance solubility by reducing particle size to a molecular level, improving wettability, and/or creating an amorphous form of the drug.[6][14]
When to Use: For oral drug delivery formulations where a significant increase in dissolution rate and bioavailability is required.
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), hydroxypropyl methylcellulose (HPMC).
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Carrier and Solvent Selection:
-
Choose a hydrophilic carrier (e.g., PVP K30) and a volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both your triazine compound and the carrier are soluble.
-
-
Preparation:
-
Dissolve the triazine compound and the carrier in the chosen solvent in a specific weight ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier).
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the flask wall.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
-
Post-Processing:
-
Scrape the dried solid from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersed drug using DSC or PXRD.
-
Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion to that of the pure drug and a simple physical mixture of the drug and carrier.
-
Causality: By dispersing the drug at a molecular level within a hydrophilic carrier matrix, the strong crystal lattice of the triazine compound is disrupted.[13] When the solid dispersion comes into contact with an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles with a high surface area, leading to enhanced dissolution.[12][14]
Visualization of the Solid Dispersion Concept:
Caption: Crystalline drug vs. molecularly dispersed drug.
Guide 4: Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in a liquid phase, stabilized by surfactants or polymers.[15][16] Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution rate.[17]
When to Use: For compounds that are poorly soluble in both aqueous and organic media, and for various routes of administration including oral, parenteral, and pulmonary delivery.
Common Stabilizers: Poloxamers, polysorbates (e.g., Tween 80), lecithin, polyvinylpyrrolidone (PVP).
Experimental Protocol: Preparation of a Nanosuspension by Wet Milling
-
Formulation:
-
Prepare a dispersion of your triazine compound in an aqueous solution containing a suitable stabilizer (e.g., 1-2% w/v of a poloxamer).
-
-
Milling:
-
Introduce the dispersion into a bead mill containing small grinding media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm in diameter).
-
Mill the suspension for a sufficient time (can range from hours to days) at a controlled temperature to reduce the particle size to the desired nanometer range.
-
-
Characterization:
-
Measure the particle size and size distribution using dynamic light scattering (DLS) or laser diffraction.
-
Determine the zeta potential to assess the physical stability of the suspension. A zeta potential of ±30 mV or greater is generally desired to prevent particle aggregation.
-
Assess the dissolution rate according to standard pharmacopeial methods.
-
Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute. By reducing the particle size to the nanoscale, the surface area is vastly increased, leading to a significant enhancement in the dissolution rate and apparent solubility.
References
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
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Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available at: [Link]
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Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. The Professional Medical Journal. Available at: [Link]
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Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Universal Journal of Pharmaceutical Research. Available at: [Link]
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Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
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Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
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Fundamental aspects of solid dispersion technology for poorly soluble drugs. PubMed Central. Available at: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]
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Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
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Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics. Available at: [Link]
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Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia Proceedings of Health, Environment and Life Sciences. Available at: [Link]
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Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
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Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar. Available at: [Link]
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Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Nanosuspension: An approach to enhance solubility of drugs. PubMed. Available at: [Link]
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Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. MDPI. Available at: [Link]
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Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available at: [Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
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Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
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The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]
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1,3,5-Triazine. Solubility of Things. Available at: [Link]
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Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central. Available at: [Link]
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2-Methylthio-1,3,5-triazine. Solubility of Things. Available at: [Link]
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5,6-diphenyl-1,2,4-triazin-3(2H)-one. PubChem. Available at: [Link]
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Solubility of triazine pesticides in pure and modified subcritical water. PubMed. Available at: [Link]
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Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
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Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]
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How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. WebAssign. Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology. Available at: [Link]
- Method for determining solubility of a chemical compound. Google Patents.
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Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Lamar University. Available at: [Link]
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Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Semantic Scholar. Available at: [Link]
-
Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. ResearchGate. Available at: [Link]
-
Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents. ResearchGate. Available at: [Link]
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Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Chemical Modification: A unique solutions to Solubility problem. ResearchGate. Available at: [Link]
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Chemical Modification: A unique solutions to Solubility problem. SciSpace. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of 1,2,4-Triazine Analogs in Drug Discovery
The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-triazine analogs, offering a comparative overview for researchers, scientists, and drug development professionals. We will explore key structural modifications and their impact on anticancer, kinase inhibitory, and antimicrobial activities, supported by experimental data and mechanistic insights.
The 1,2,4-Triazine Scaffold: A Versatile Core for Therapeutic Agents
The six-membered heterocyclic 1,2,4-triazine ring, with its three nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an attractive starting point for the design of novel therapeutic agents.[4][5] Its derivatives have been investigated for a multitude of biological applications, including as anticancer, anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and antiviral agents.[1][3][6] The versatility of the 1,2,4-triazine core allows for substitutions at various positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity.
Anticancer Activity: Targeting Proliferation and Survival Pathways
1,2,4-Triazine derivatives have shown significant promise as anticancer agents, with research focusing on substitutions at the C3, C5, and C6 positions of the triazine ring.[7][8]
Substitutions at C5 and C6: The Impact of Aryl Groups
A common strategy in the development of 1,2,4-triazine-based anticancer agents involves the introduction of aryl groups at the C5 and C6 positions. The nature and substitution pattern of these aryl rings play a crucial role in determining the cytotoxic activity.
For instance, a series of 5,6-diaryl-1,2,4-triazine derivatives linked to a 1,2,3-triazole moiety were synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[8] The structure-activity relationship studies revealed that the nature of the substituent on the benzyl group attached to the triazole ring significantly influenced the anticancer potency.
| Compound ID | R | MGC-803 IC50 (µM) | EC-109 IC50 (µM) | PC-3 IC50 (µM) |
| 11A | H | >40 | >40 | >40 |
| 11E | 4-F | 2.8±0.2 | 4.5±0.3 | 6.3±0.5 |
| 11G | 4-Cl | 3.1±0.3 | 5.2±0.4 | 7.1±0.6 |
| 11I | 4-CH3 | 8.7±0.7 | 10.2±0.9 | 12.5±1.1 |
| 5-Fu | - | 5.8±0.4 | 7.2±0.6 | 9.8±0.8 |
| Table 1: Antiproliferative activity of 5,6-diphenyl-1,2,4-triazine-3-thioethers bearing a 1,2,3-triazole linker. Data sourced from[8]. |
As shown in Table 1, the unsubstituted analog (11A ) was inactive. However, the introduction of a fluorine atom at the para-position of the benzyl ring (11E ) resulted in potent activity against all three cell lines, even surpassing the standard chemotherapeutic agent 5-fluorouracil (5-Fu).[8] A chloro-substituent (11G ) also conferred significant activity, while a methyl group (11I ) led to a decrease in potency, suggesting that electron-withdrawing groups on the benzyl ring are favorable for anticancer activity.[8]
Fused 1,2,4-Triazine Systems
Fusing the 1,2,4-triazine ring with other heterocyclic systems is another effective strategy to enhance anticancer activity. Novel xanthone and acridone derivatives of 1,2,4-triazine have been synthesized and evaluated for their antiproliferative effects.[9]
| Compound ID | Scaffold | HCT116 (% Inhibition at 10 µM) | A-172 IC50 (µM) | Hs578T IC50 (µM) | HEK-293 IC50 (µM) |
| 7a | Acridone | 85 | 4.8 | 6.2 | >25 |
| 7e | Acridone | 92 | 3.5 | 5.1 | >25 |
| 14a | Xanthone | 78 | 7.1 | 8.9 | 15.2 |
| 14b | Xanthone | 81 | 6.5 | 7.8 | 12.8 |
| Table 2: Anticancer activity of selected xanthone and acridone-1,2,4-triazine conjugates. Data sourced from[9]. |
The acridone-triazine conjugate 7e demonstrated potent and selective anticancer activity against glioblastoma (A-172) and breast cancer (Hs578T) cell lines, with low toxicity towards normal human embryonic kidney (HEK-293) cells.[9] Further studies revealed that compound 7e induces apoptosis in glioblastoma cells, highlighting a potential mechanism of action.[9]
Kinase Inhibition: A Targeted Approach to Cancer Therapy
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. 1,2,4-Triazine derivatives have emerged as potent inhibitors of various kinases, including pyruvate dehydrogenase kinase (PDK) and c-Met.[10][11][12][13]
Pyruvate Dehydrogenase Kinase (PDK) Inhibition
PDKs are key enzymes in cancer cell metabolism, and their inhibition represents a promising therapeutic strategy.[10][12] A series of 3-amino-1,2,4-triazine derivatives were designed as PDK1 inhibitors.
The SAR studies of these compounds revealed the importance of specific substitutions on the indole moieties for potent PDK1 inhibition.[10] The presence of a methoxyl group at the 5-position of one indole ring and a methyl group at the indole nitrogen were found to be crucial for activity.[10]
| Compound ID | R1 | R2 | PDK1 IC50 (µM) |
| Compound A | H | H | 0.08 |
| Compound B | 5-OCH3 | H | 0.02 |
| Compound C | H | N-CH3 | 0.03 |
| Compound D | 5-OCH3 | N-CH3 | 0.01 |
| DAP | - | - | >10 |
| Table 3: Inhibitory activity of 3-amino-1,2,4-triazine derivatives against PDK1. DAP (di-2-pyridyl-ketone-2-thiophenecarboxylhydrazone) is a reference PDK inhibitor. Data adapted from[10]. |
These findings suggest a specific binding mode within the ATP-binding pocket of PDK1, where the substituted indole rings make key interactions.
Caption: Key SAR findings for 1,2,4-triazine-based PDK1 inhibitors.
c-Met Kinase Inhibition
The c-Met proto-oncogene is a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and metastasis. Several 1,2,4-triazine-based compounds have been identified as potent c-Met kinase inhibitors.[11][13]
A series of 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-one derivatives were designed as Type I c-Met kinase inhibitors.[13] Docking studies suggested that these compounds bind to the ATP-binding pocket of c-Met, forming key hydrogen bond interactions with the hinge region. The SAR of this series highlighted the importance of the substituent at the 6-position of the triazine ring.
Antimicrobial Activity: Combating Drug Resistance
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. 1,2,4-Triazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[14][15][16]
A study on novel fused 1,2,4-triazine esters revealed compounds with antibacterial potency comparable to ampicillin.[17] Specifically, compounds with a 4-chlorophenyl or 4-bromophenyl substituent at the 8-position of the fused ring system showed significant activity against both Gram-positive and Gram-negative bacteria.[17]
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability and proliferation, as described in several studies on 1,2,4-triazine analogs.[9]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazine analogs and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the in vitro MTT assay.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of 1,2,4-triazine analogs against a specific kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often detected using methods like fluorescence, luminescence, or radioactivity.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable reaction buffer.
-
Compound Addition: Add the 1,2,4-triazine analogs at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed. For example, using an ADP-Glo™ Kinase Assay, the amount of ADP produced is quantified through a luminescent signal.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Conclusion and Future Perspectives
The 1,2,4-triazine scaffold remains a highly valuable framework in the quest for novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the triazine core can lead to potent and selective inhibitors for a variety of biological targets. Future research should focus on leveraging computational modeling and structure-based drug design to further refine the SAR and develop next-generation 1,2,4-triazine analogs with improved efficacy and drug-like properties. The exploration of novel fused heterocyclic systems and the investigation of their effects on emerging therapeutic targets will continue to drive innovation in this exciting field of medicinal chemistry.
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Synthesis and biological evaluation of novel 1,2,4-triazine derivatives bearing carbazole moiety as potent α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
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Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. ResearchGate. [Link]
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Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers. [Link]
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Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. [Link]
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Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. ResearchGate. [Link]
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1,2,4-Triazine Analogs as Novel Class of Therapeutic Agents. Ingenta Connect. [Link]
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A structure-activity relationship study of 1,2,4-triazolo[1,5-a][2][3][18]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry. [Link]
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Designing strategy, SAR, and docking study of 1,2,4‐triazines as Type 1 c‐Met kinase inhibitors. ResearchGate. [Link]
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Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. Journal of Medicinal Chemistry. [Link]
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Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Oriental Journal of Chemistry. [Link]
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Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]
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1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]
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Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. ACS Publications. [Link]
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Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters. Archiv der Pharmazie. [Link]
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Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. Bioorganic Chemistry. [Link]
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Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. Molecules. [Link]
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Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. ResearchGate. [Link]
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A Comparative Analysis of the Reactivity of 1,2,3-Triazine Versus 1,2,4-Triazine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the pharmacological profile of a target molecule. Among the azine family, the triazine isomers, with their nitrogen-rich core, offer a versatile platform for the construction of diverse molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two prominent isomers: 1,2,3-triazine and 1,2,4-triazine. By delving into their electronic properties, stability, and behavior in key organic transformations, this document aims to equip scientists with the necessary insights to strategically employ these heterocycles in their research endeavors.
Structural and Electronic Properties: The Foundation of Reactivity
The distinct arrangement of nitrogen atoms in the 1,2,3- and 1,2,4-triazine rings dictates their fundamental electronic character and, consequently, their chemical reactivity.
1,2,3-Triazine (v-Triazine): Characterized by three contiguous nitrogen atoms, the 1,2,3-triazine ring is the least stable of the triazine isomers. This instability is attributed to the high ring strain and poor π-delocalization stemming from the consecutive N-N-N arrangement. This inherent instability makes the 1,2,3-triazine nucleus prone to ring-opening and cycloaddition reactions.
1,2,4-Triazine (as-Triazine): The asymmetric placement of nitrogen atoms in 1,2,4-triazine results in a more stable aromatic system compared to its 1,2,3-counterpart, though it is still an electron-deficient heterocycle.[1] This electron deficiency renders the carbon atoms susceptible to nucleophilic attack, a defining feature of its reactivity. The C3 and C6 positions are particularly reactive.
A summary of key structural and electronic properties is presented in Table 1.
| Property | 1,2,3-Triazine | 1,2,4-Triazine | Reference(s) |
| Symmetry | Asymmetric | Asymmetric | |
| Nitrogen Arrangement | Vicinal (1,2,3) | Asymmetric (1,2,4) | |
| Relative Stability | Least Stable | Moderately Stable | |
| Key Reactive Sites | Prone to cycloaddition and ring-opening | C3, C5, C6 |
Cycloaddition Reactions: The Realm of Inverse Electron Demand Diels-Alder (IEDDA)
Both 1,2,3- and 1,2,4-triazines are excellent dienes in inverse electron demand Diels-Alder (IEDDA) reactions, a powerful tool for the synthesis of other heterocyclic systems.[2] This shared reactivity, however, is nuanced by their distinct electronic properties.
1,2,3-Triazine in IEDDA Reactions: The high reactivity of 1,2,3-triazines in IEDDA reactions is well-documented.[3] They readily react with a variety of electron-rich dienophiles, including enamines and ynamines. The reaction typically proceeds via a [4+2] cycloaddition followed by the extrusion of a molecule of nitrogen gas (N₂) to form a new aromatic ring.[4] Mechanistic studies, however, suggest that the reaction with amidines proceeds through a stepwise addition/N₂ elimination/cyclization pathway rather than a concerted Diels-Alder reaction.[5]
1,2,4-Triazine in IEDDA Reactions: 1,2,4-Triazines are also widely employed as dienes in IEDDA reactions.[6] A computational study comparing 1,2,4-triazine with other heterodienes suggested that in unsubstituted cases, it is less reactive than 1,3-oxazin-6-one and 1,4-oxazin-2-one in both normal and inverse electron demand Diels-Alder reactions.[6] However, their stability and predictable reactivity make them valuable synthons. They react with a broad range of dienophiles to afford pyridines and other heterocyclic systems.[6]
Experimental Protocol: Inverse Electron Demand Diels-Alder Reaction of a 1,2,3-Triazine with an Enamine
This protocol describes a general procedure for the IEDDA reaction between a 1,2,3-triazine and an enamine, a common transformation for this isomer.
Materials:
-
Substituted 1,2,3-triazine (1.0 equiv)
-
Enamine (1.1 equiv)
-
Anhydrous solvent (e.g., acetonitrile or chloroform)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the 1,2,3-triazine in the anhydrous solvent under an inert atmosphere, add the enamine dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is often accompanied by the evolution of nitrogen gas.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system to afford the desired pyridine product.
Nucleophilic Aromatic Substitution (SNAr): Exploiting Electron Deficiency
The electron-deficient nature of both triazine rings makes them susceptible to nucleophilic aromatic substitution (SNAr), a reaction of significant synthetic utility.
Nucleophilic Substitution on 1,2,3-Triazines: The parent 1,2,3-triazine is often difficult to functionalize via SNAr due to its instability and tendency to undergo ring-opening with nucleophiles. However, the presence of a good leaving group, such as a halogen at the C5 position, enables successful SNAr reactions. For instance, 5-bromo-1,2,3-triazines react with phenols in a concerted SNAr mechanism to yield 5-aryloxy-1,2,3-triazines.[7] Computational studies have shown that both the C4 and C5 positions are potential sites for nucleophilic attack.[7]
Nucleophilic Substitution on 1,2,4-Triazines: 1,2,4-Triazines readily undergo SNAr, particularly at the C5 position.[8] The reaction of 1,2,4-triazine 4-oxides with Grignard reagents, for example, leads to the formation of 5-alkyl or 5-aryl substituted 1,2,4-triazines.[8] The high reactivity of 1,2,4-triazine N-oxides towards nucleophiles makes them valuable intermediates for the synthesis of functionalized triazines.[8]
Experimental Protocol: Nucleophilic Aromatic Substitution on a 5-Bromo-1,2,3-Triazine
This protocol outlines the synthesis of a 5-aryloxy-1,2,3-triazine via a concerted SNAr reaction.[7]
Materials:
-
5-Bromo-1,2,3-triazine (1.0 equiv)
-
Phenol (1.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of the 5-bromo-1,2,3-triazine and phenol in anhydrous THF, add cesium carbonate.
-
Heat the reaction mixture to 40 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 5-aryloxy-1,2,3-triazine.
Electrophilic Aromatic Substitution: A Challenging Transformation
Due to the presence of three electron-withdrawing nitrogen atoms, both 1,2,3- and 1,2,4-triazine rings are highly deactivated towards electrophilic aromatic substitution (EAS).[3][9] Such reactions are generally difficult and often require harsh conditions, which can lead to ring cleavage.
Electrophilic Substitution on 1,2,3-Triazines: There are limited examples of successful EAS on the 1,2,3-triazine ring. However, halogenation of 4,6-dimethyl-1,2,3-triazine with bromine and chlorine has been reported to yield the corresponding 5-halo derivatives, suggesting that with appropriate substrates, EAS is possible.[10]
Electrophilic Substitution on 1,2,4-Triazines: Direct electrophilic substitution on the 1,2,4-triazine ring is also challenging. Nitration of some 1,3,5-triazine derivatives has been shown to result in ring cleavage or side-chain nitration rather than substitution on the ring itself.[11] Friedel-Crafts reactions are also uncommon for triazines, although some examples exist for the more stable 1,3,5-isomer, which can provide some context.[12][13]
The general difficulty of electrophilic substitution on these electron-deficient heterocycles is a key point of comparison.
Stability and Ring-Opening Reactions
The relative stability of the two isomers plays a crucial role in their reactivity profiles.
1,2,3-Triazine: As the least stable isomer, 1,2,3-triazines are more susceptible to ring-opening reactions. This can be a limitation in some synthetic applications but can also be exploited for the synthesis of other acyclic or heterocyclic systems.
1,2,4-Triazine: The greater stability of the 1,2,4-triazine ring makes it more robust under a wider range of reaction conditions.[1] While ring-opening is less common, certain derivatives can undergo ring transformations.
Visualizing Reaction Pathways
To further illustrate the key reactive pathways of these triazine isomers, the following diagrams are provided.
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A Spectroscopic Guide to the Characterization of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine and Its Key Derivatives
In the landscape of modern medicinal chemistry and drug development, the 1,2,4-triazine scaffold is a cornerstone for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Among its versatile derivatives, 3-hydrazino-5,6-diphenyl-1,2,4-triazine stands out as a crucial starting material. Its reactive hydrazino group serves as a gateway to a multitude of chemical transformations, leading to the formation of Schiff bases, acylation products, and fused heterocyclic systems such as the therapeutically relevant[1][2][3]triazolo[4,3-b][1][2][3]triazines.
This guide provides an in-depth spectroscopic comparison of this compound and its principal reaction products. By presenting and interpreting key data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we aim to equip researchers with a practical and authoritative resource for the unambiguous characterization of these important chemical entities. The experimental protocols detailed herein are designed to be self-validating, reflecting our commitment to scientific integrity and reproducibility.
The Spectroscopic Fingerprint of the Parent Hydrazine
Understanding the spectroscopic characteristics of the starting material, this compound, is fundamental for accurately identifying its subsequent reaction products. The presence of the diphenyl-triazine core and the reactive hydrazino moiety gives rise to a distinct set of spectral features.
Table 1: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR | Aromatic protons of the two phenyl rings typically appear as a multiplet in the range of δ 7.20-7.60 ppm. The protons of the hydrazino group (-NHNH₂) give rise to signals that can be broad and their chemical shift is dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons resonate in the δ 125-140 ppm region. The carbons of the triazine ring appear at lower field. |
| FTIR (cm⁻¹) | Characteristic N-H stretching vibrations for the hydrazino group are observed around 3200-3400 cm⁻¹. C=N stretching of the triazine ring is typically seen in the 1550-1650 cm⁻¹ region. |
| Mass Spectrometry (m/z) | The molecular ion peak (M⁺) is expected at m/z 263, corresponding to the molecular formula C₁₅H₁₃N₅[4]. Fragmentation patterns often involve the loss of nitrogen and parts of the hydrazine group. |
| UV-Vis (λ_max) | Triazine derivatives generally exhibit absorption bands in the UV region, arising from π → π* and n → π* electronic transitions within the aromatic system[5][6]. |
Comparative Spectroscopic Analysis of Key Derivatives
The reactivity of the hydrazino group in this compound allows for the synthesis of a variety of derivatives. Here, we focus on three common classes of products: Schiff bases, acylation products, and fused triazolo[4,3-b][1][2][3]triazines.
Schiff Bases: The Imine Signature
Condensation of the terminal amino group of the hydrazine with aldehydes or ketones yields Schiff bases (hydrazones). This transformation introduces a new imine (C=N) bond, which is readily identifiable spectroscopically.
Table 2: Spectroscopic Comparison of this compound and its Schiff Base Derivatives
| Spectroscopic Technique | This compound | Schiff Base Derivative (e.g., with Benzaldehyde) |
| ¹H NMR | -NH₂ protons present. | Disappearance of -NH₂ signals and appearance of a new azomethine proton (-N=CH-) signal, typically in the δ 8.0-8.5 ppm region[7]. The NH proton of the hydrazone linkage is also observed. |
| ¹³C NMR | No imine carbon. | A new signal for the azomethine carbon (-N=CH-) appears in the δ 140-160 ppm range. |
| FTIR (cm⁻¹) | N-H stretching of -NH₂. | Disappearance of some N-H stretching bands and the appearance of a new C=N stretching vibration from the imine bond, often around 1600-1650 cm⁻¹[8][9]. |
| Mass Spectrometry (m/z) | M⁺ at 263. | Molecular ion peak corresponding to the addition of the aldehyde/ketone moiety minus a molecule of water. |
| UV-Vis (λ_max) | Absorption maxima characteristic of the triazine core. | Bathochromic (red) shift in the absorption maxima due to the extended conjugation provided by the new imine bond. |
Acylation Products: The Amide Bond Hallmark
Reaction with acylating agents, such as acid chlorides or anhydrides, results in the formation of an amide linkage. This introduces a carbonyl group, which provides a strong and easily identifiable spectroscopic marker.
Table 3: Spectroscopic Comparison of this compound and its Acylation Products
| Spectroscopic Technique | This compound | Acylation Product (e.g., with Acetyl Chloride) |
| ¹H NMR | -NH₂ protons present. | Disappearance of the -NH₂ signals. Appearance of a new amide N-H proton signal, which is often a broad singlet. If acetylated, a new methyl singlet appears around δ 2.0-2.5 ppm. |
| ¹³C NMR | No carbonyl carbon. | A new carbonyl carbon signal appears in the δ 165-175 ppm region. |
| FTIR (cm⁻¹) | N-H stretching of -NH₂. | A strong C=O stretching vibration from the newly formed amide bond is observed, typically in the range of 1650-1700 cm⁻¹. |
| Mass Spectrometry (m/z) | M⁺ at 263. | Molecular ion peak corresponding to the addition of the acyl group. |
| UV-Vis (λ_max) | Absorption maxima characteristic of the triazine core. | Minimal shift in absorption maxima as the conjugation is not significantly extended. |
Fused Heterocycles: The Triazolo[4,3-b][1][2][3]triazine System
Cyclization reactions, for instance with orthoesters or carboxylic acids, lead to the formation of a fused triazole ring, resulting in a triazolo[4,3-b][1][2][3]triazine core. This annulation significantly alters the electronic and structural environment, which is reflected in the spectroscopic data.
Table 4: Spectroscopic Comparison of this compound and a Fused Triazolo-triazine Derivative
| Spectroscopic Technique | This compound | 7,8-Diphenyl-[1][2][3]triazolo[4,3-b][1][2][3]triazine Derivative |
| ¹H NMR | -NHNH₂ protons present. | Disappearance of the hydrazino protons. New signals corresponding to substituents on the newly formed triazole ring will appear. |
| ¹³C NMR | Carbons of the parent triazine. | Shift in the chemical shifts of the triazine carbons due to the fused ring system. New signals for the carbons of the triazole ring will be present. |
| FTIR (cm⁻¹) | N-H stretching bands present. | Disappearance of the N-H stretching bands of the hydrazino group. |
| Mass Spectrometry (m/z) | M⁺ at 263. | Molecular ion peak corresponding to the cyclized product. The fragmentation pattern will be significantly different, often showing a more stable molecular ion due to the fused aromatic system[10][11]. |
| UV-Vis (λ_max) | Absorption maxima characteristic of the triazine core. | A shift in the absorption maxima is expected due to the altered electronic structure of the larger, fused aromatic system. |
Experimental Protocols
The following are generalized, yet detailed, protocols for the synthesis and spectroscopic characterization of this compound and its derivatives.
Synthesis of this compound
This procedure is adapted from established methods for the synthesis of similar triazine derivatives.
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A Comparative Guide to the Antimicrobial Spectrum of 1,2,4-Triazine Derivatives
Introduction: The Rising Profile of 1,2,4-Triazines in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Within the landscape of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of exploration, owing to their diverse pharmacological activities. Among these, the 1,2,4-triazine scaffold has garnered significant attention.[1][2] This six-membered heterocyclic ring, containing three nitrogen atoms, serves as a versatile pharmacophore for the design of a wide array of bioactive molecules.[1] Derivatives of 1,2,4-triazine have demonstrated a broad range of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3]
This guide provides a comprehensive evaluation of the antimicrobial spectrum of different 1,2,4-triazine derivatives, offering a comparative analysis of their efficacy against various pathogenic microorganisms. We will delve into the experimental methodologies for assessing antimicrobial activity, present a consolidated overview of the performance of selected derivatives, and explore the crucial structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.
Methodologies for Evaluating Antimicrobial Spectrum: A Foundation of Trust
To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized and validated methodologies are paramount. The choice of method is dictated by the specific research question, the nature of the test compound, and the microorganisms being investigated. Here, we detail two widely accepted protocols that form the basis of the data presented in this guide.
Experimental Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. This method is favored for its efficiency and conservation of reagents. The protocol described below is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]
Principle: A serial dilution of the 1,2,4-triazine derivative is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of microbial growth.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Accurately weigh the 1,2,4-triazine derivative and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense a specific volume of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well plate.
-
Serial Dilution: Add a defined volume of the antimicrobial stock solution to the first well of each row and perform a two-fold serial dilution across the plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.
-
Controls:
-
Growth Control: A well containing only the growth medium and the microorganism, with no antimicrobial agent.
-
Sterility Control: A well containing only the growth medium to check for contamination.
-
Solvent Control: A well containing the growth medium, the microorganism, and the highest concentration of the solvent used to dissolve the compound, to ensure the solvent has no inhibitory effect.
-
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).
Causality Behind Experimental Choices: The use of standardized media and inoculum density is critical for inter-laboratory reproducibility. The inclusion of various controls ensures that the observed inhibition is due to the antimicrobial activity of the 1,2,4-triazine derivative and not other factors.
Experimental Protocol 2: Agar Well Diffusion Assay
The agar well diffusion method is a widely used qualitative or semi-quantitative technique to screen for antimicrobial activity.[8][9][10][11]
Principle: The surface of an agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and a solution of the 1,2,4-triazine derivative is added to each well. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Step-by-Step Methodology:
-
Preparation of Agar Plates: Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: A standardized suspension of the test microorganism is swabbed uniformly across the surface of the agar plate.
-
Well Creation: A sterile cork borer or pipette tip is used to create wells of a specific diameter (e.g., 6 mm) in the agar.
-
Application of Test Compound: A defined volume of the 1,2,4-triazine derivative solution is added to each well.
-
Controls:
-
Positive Control: A well containing a known standard antibiotic.
-
Negative Control: A well containing the solvent used to dissolve the test compound.
-
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Causality Behind Experimental Choices: The uniformity of the agar depth and the inoculum is crucial for consistent diffusion and reliable results. The use of positive and negative controls provides a benchmark for activity and rules out any inhibitory effects of the solvent.
Comparative Antimicrobial Spectrum of 1,2,4-Triazine Derivatives
The following table summarizes the in vitro antimicrobial activity of a selection of 1,2,4-triazine derivatives against various bacterial and fungal strains, as reported in the scientific literature. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Derivative Class | Specific Derivative/Substituents | Target Microorganism | MIC (µg/mL) | Reference |
| Triazolo[4,3-b][12][13]triazines | 3-(per-O-acetyl-alditol-1-yl)-6,7-diphenyl- | Bacillus subtilis | Weak to Moderate | [14] |
| Staphylococcus aureus | Weak to Moderate | [14] | ||
| Escherichia coli | No activity | [14] | ||
| Candida albicans | Weak activity | [14] | ||
| Indole-Substituted 1,2,4-Triazines | Series of 1,2,4-triazine derivatives possessing an indole nucleus | Staphylococcus aureus | - | [2] |
| Chalcone-Containing 1,2,4-Triazines | Novel chalcone derivatives containing a 1,2,4-triazine moiety | Ralstonia solanacearum | Excellent activity | [2] |
| Fused 1,2,4-Triazines | 5H-[12][13]triazino[5,6-b]indol-3-yl) hydrazines | Escherichia coli | - | [15] |
| Bacillus subtilis | - | [15] | ||
| Staphylococcus aureus | - | [15] | ||
| Pseudomonas aeruginosa | - | [15] | ||
| Candida albicans | - | [15] | ||
| 3-Thio-1,2,4-triazine Derivatives | Various synthesized derivatives | Gram-positive bacteria | 5-20 | [16] |
| Fungi | 5-20 | [16] |
Note: A hyphen (-) indicates that the specific MIC value was not provided in the cited abstract, although activity was reported.
Structure-Activity Relationships (SAR) and Mechanistic Insights
The antimicrobial potency of 1,2,4-triazine derivatives is intricately linked to the nature and position of substituents on the triazine ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective antimicrobial agents.
A review of the literature indicates several key structural features that influence the antimicrobial spectrum:
-
Substitution at C3, C5, and C6: The groups attached to these positions on the 1,2,4-triazine core significantly impact biological activity. For instance, the introduction of aromatic or heteroaromatic rings can enhance antimicrobial effects.
-
Fusion with other Heterocyclic Rings: Fusing the 1,2,4-triazine ring with other heterocyclic systems, such as indoles or triazoles, can lead to compounds with a broader spectrum of activity.[2][14]
-
Presence of Specific Functional Groups: The incorporation of moieties like chalcones has been shown to result in excellent antibacterial activity against specific pathogens.[2] Similarly, thio-substitutions have been reported to confer activity against Gram-positive bacteria and fungi.[16]
Caption: Key structural features of 1,2,4-triazines influencing antimicrobial activity.
Mechanism of Action: A Glimpse into Fungal Inhibition
While the precise mechanisms of action for many 1,2,4-triazine derivatives are still under investigation, some studies have shed light on their potential cellular targets. One notable example is the inhibition of lanosterol 14α-demethylase (CYP51) in Candida albicans.[17] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane. This ultimately results in the inhibition of fungal growth and cell death.
Caption: Proposed mechanism of antifungal action for certain 1,2,4-triazine derivatives.
Conclusion and Future Directions
The 1,2,4-triazine scaffold represents a promising platform for the development of novel antimicrobial agents. The diverse synthetic possibilities allow for extensive chemical modifications, enabling the fine-tuning of their biological activity. The derivatives discussed in this guide demonstrate a wide range of activities against both bacteria and fungi, highlighting the potential of this chemical class to address the challenge of antimicrobial resistance.
Future research should focus on several key areas:
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and mechanisms of action of different 1,2,4-triazine derivatives will be crucial for rational drug design and overcoming potential resistance mechanisms.
-
Expansion of Structure-Activity Relationship Studies: Systematic exploration of the chemical space around the 1,2,4-triazine core will likely lead to the identification of derivatives with enhanced potency and a broader spectrum of activity.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates identified through in vitro screening must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights gained from ongoing research, the scientific community can continue to unlock the therapeutic potential of 1,2,4-triazine derivatives in the fight against infectious diseases.
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A Comparative Guide to the Antioxidant Properties of Functionalized 1,2,4-Triazines: A Senior Application Scientist's Perspective
Introduction
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, heterocyclic compounds have emerged as a fertile ground for drug discovery. Among these, the 1,2,4-triazine scaffold has garnered significant attention due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A growing body of evidence now underscores the potential of functionalized 1,2,4-triazines as potent antioxidant agents.[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This guide provides a comparative analysis of the antioxidant properties of various functionalized 1,2,4-triazine derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and leverage the antioxidant potential of this versatile heterocyclic system.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of functionalized 1,2,4-triazines is profoundly influenced by the nature and position of substituents on the triazine ring. To provide a clear comparison, the following tables summarize the antioxidant activities of representative 1,2,4-triazine derivatives from various studies, evaluated using common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The activities are often compared to standard antioxidants like ascorbic acid and Trolox.[5][6]
Table 1: DPPH Radical Scavenging Activity of Functionalized 1,2,4-Triazines
| Compound ID | Substituents | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| G10 | 5,6-bis(4-methoxyphenyl)-3-(2-(2,4-dihydroxybenzylidene)hydrazinyl) | Not specified (Highest FRAP value) | Ascorbic Acid | Not specified | [7] |
| Compound 9 | Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamide | Potent MAO-A inhibitor, antioxidant activity noted | Not specified | Not specified | [8] |
| Spiro-1,2,4-triazine 7a | 7a-Hydroxy-5-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-1-phenyl... | Good activity | Not specified | Not specified | [9] |
| Triazine-Coumarin Hybrid | N-(2-((4,6-di(1,4,7,10-tetraazacyclododecan-1-yl)-1,3,5-triazin-2-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide | Antioxidant activity confirmed | Not specified | Not specified | [10] |
Note: Direct IC50 values for DPPH assays of 1,2,4-triazines are not consistently reported across all cited literature in a comparative format. The table reflects the available data, highlighting compounds with noted antioxidant potential.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Functionalized 1,2,4-Triazines
| Compound ID | Substituents | FRAP Value (mM Fe(II)/g or other units) | Reference Compound | FRAP Value | Reference |
| G10 | 5,6-bis(4-methoxyphenyl)-3-(2-(2,4-dihydroxybenzylidene)hydrazinyl) | Highest activity in the series | BHT | Not specified | [7] |
Structure-Activity Relationship (SAR) of Antioxidant 1,2,4-Triazines
The antioxidant activity of 1,2,4-triazine derivatives is intrinsically linked to their molecular structure. The key determinants of their radical scavenging and reducing power are the presence and position of electron-donating groups (EDGs) and, to a lesser extent, certain electron-withdrawing groups (EWGs) that can participate in stabilizing radical species.
A critical feature for potent antioxidant activity in this class of compounds is the presence of hydroxyl (-OH) or methoxy (-OCH3) groups on the phenyl rings attached to the 1,2,4-triazine core. These groups can readily donate a hydrogen atom or an electron to neutralize free radicals, with the resulting phenoxy radical being stabilized by resonance.
The presence of a hydrazinylidene moiety at the 3-position of the 1,2,4-triazine ring appears to be a favorable structural motif. Further substitution on the benzylidene part of this moiety with multiple hydroxyl groups, as seen in compound G10 with a 2,4-dihydroxybenzylidene group, significantly enhances the antioxidant capacity.[7] This is attributed to the increased number of sites available for hydrogen atom donation and the enhanced stability of the resulting radical through delocalization across the extended conjugation.
Conversely, the introduction of strong electron-withdrawing groups on the peripheral phenyl rings can diminish the antioxidant activity by reducing the electron density on the radical-scavenging moieties, making electron or hydrogen donation less favorable.[7]
Experimental Protocols for Antioxidant Activity Assessment
The evaluation of antioxidant properties is conducted using a battery of standardized assays. Each assay targets a specific mechanism of antioxidant action, and therefore, a combination of methods is often employed for a comprehensive assessment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.
Step-by-Step Methodology:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction mixture: In a microplate well or a cuvette, a fixed volume of the DPPH solution is added to varying concentrations of the test compound (dissolved in the same solvent).
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the percentage of inhibition against the concentration of the compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is observed as a color change, and the intensity of the resulting blue-colored complex is proportional to the antioxidant capacity of the sample.
Step-by-Step Methodology:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Reaction mixture: A small volume of the test sample is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).
-
Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O or Trolox. The results are typically expressed as mM Fe²⁺ equivalents or Trolox equivalents.
Conclusion
Functionalized 1,2,4-triazines represent a promising class of compounds with tunable antioxidant properties. The structure-activity relationship studies reveal that the strategic introduction of electron-donating groups, particularly hydroxyl and methoxy moieties on appended phenyl rings, is a key factor in enhancing their radical scavenging and reducing capabilities. The comparative data, although requiring further systematic investigation, clearly indicate that certain substitution patterns can lead to potent antioxidant effects. The standardized in vitro assays, such as DPPH and FRAP, provide robust and reproducible methods for screening and comparing the antioxidant potential of newly synthesized 1,2,4-triazine derivatives. Future research should focus on expanding the library of functionalized 1,2,4-triazines and conducting comprehensive comparative studies against a wider range of standard antioxidants. Furthermore, transitioning from in vitro assays to cellular and in vivo models will be crucial in validating the therapeutic potential of these compounds in combating oxidative stress-related diseases.
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Assessing the Cytotoxicity of Novel 3-Hydrazino-1,2,4-Triazine Compounds: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds, 1,2,4-triazine derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2] This guide provides a comprehensive framework for assessing the cytotoxic potential of a novel, hypothetical 3-hydrazino-1,2,4-triazine derivative, herein designated as Compound T-H3 , and compares its performance against the well-established chemotherapeutic agent, Doxorubicin.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the experimental design, execution, and interpretation of key cytotoxicity assays. The methodologies are presented with a focus on scientific integrity, ensuring that the described protocols are self-validating systems for generating robust and reproducible data.
Rationale and Compound Profiles
The strategic selection of the 3-hydrazino-1,2,4-triazine scaffold is predicated on its documented potential to exhibit significant antiproliferative activity.[3] The introduction of the hydrazino moiety at the 3-position can offer unique opportunities for molecular interactions within biological targets, potentially leading to novel mechanisms of action.
Compound T-H3 (Hypothetical): A novel synthetic 3-hydrazino-1,2,4-triazine derivative. The specific substitutions on the triazine ring and the hydrazino group are designed to optimize its interaction with a putative molecular target involved in cancer cell proliferation.
Doxorubicin: An anthracycline antibiotic and a widely used chemotherapeutic drug.[4] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately inducing apoptosis.[4] Doxorubicin serves as a robust positive control and a benchmark for evaluating the potency of novel compounds.[5]
Experimental Workflow for Cytotoxicity Assessment
A multi-faceted approach is essential for a thorough evaluation of a compound's cytotoxic profile. This workflow is designed to progress from a general assessment of cell viability to a more detailed investigation of the mechanism of cell death.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Data Presentation and Comparative Analysis
The cytotoxic effects of Compound T-H3 and Doxorubicin are quantified by their IC50 values. The results should be presented in a clear, tabular format for easy comparison.
Table 1: Cytotoxicity of Compound T-H3 and Doxorubicin (IC50 Values in µM) in Various Cell Lines
| Cell Line | Compound T-H3 (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 (Breast Cancer) | [Insert Hypothetical Value, e.g., 12.5 ± 1.5] | [Insert Literature Value, e.g., 1.8 ± 0.2] |
| HCT-116 (Colon Cancer) | [Insert Hypothetical Value, e.g., 9.8 ± 1.1] | [Insert Literature Value, e.g., 0.9 ± 0.1] |
| HEK293 (Normal Kidney) | [Insert Hypothetical Value, e.g., > 50] | [Insert Literature Value, e.g., 8.5 ± 0.9] |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation:
-
Potency: A lower IC50 value indicates higher potency. In this hypothetical example, Doxorubicin is more potent than Compound T-H3 in both cancer cell lines.
-
Selectivity: The ratio of the IC50 value in a normal cell line to that in a cancer cell line provides a selectivity index. A higher selectivity index is desirable, indicating a greater therapeutic window. Compound T-H3 shows higher selectivity for cancer cells over normal cells compared to Doxorubicin.
The results from the LDH and Annexin V assays will further elucidate the mechanism of cell death. For instance, if Compound T-H3 induces a significant increase in the Annexin V-positive/PI-negative population, it suggests an apoptotic mechanism of action. Conversely, a predominant increase in LDH release would point towards a necrotic mode of cell death.
Conclusion
This guide outlines a systematic and robust approach for assessing the cytotoxicity of novel 3-hydrazino-1,2,4-triazine compounds. By employing a panel of complementary assays and comparing the results to a standard chemotherapeutic agent, researchers can gain a comprehensive understanding of a new compound's potency, selectivity, and mechanism of action. This multi-parametric evaluation is crucial for identifying promising lead candidates for further preclinical and clinical development in the pursuit of more effective cancer therapies.
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Safety Operating Guide
Navigating the Unseen Threat: A Comprehensive Guide to the Safe Disposal of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine
For Immediate Release
The core principle of this guide is proactive risk mitigation. In the absence of a specific Safety Data Sheet (SDS), 3-Hydrazino-5,6-diphenyl-1,2,4-triazine must be treated as a hazardous substance. This approach is informed by the known toxicological profiles of related hydrazine and triazine derivatives, many of which are recognized for their potential toxicity and carcinogenicity.[1]
I. Hazard Assessment and Risk Mitigation
Given the chemical structure of this compound, which contains both a hydrazino and a triazine moiety, a cautious approach to its handling and disposal is imperative. Hydrazine and its derivatives are known to be toxic if ingested, inhaled, or absorbed through the skin.[1] Many are also suspected carcinogens.[1] Therefore, all personnel handling this compound must adhere to the highest safety standards.
Key Operational Mandates:
-
Dedicated Handling Area: All work with this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]
-
Comprehensive Personal Protective Equipment (PPE): At a minimum, personnel must wear chemical-resistant gloves (nitrile gloves are a common recommendation for hydrazines), safety goggles with side shields, and a flame-retardant lab coat.[1][2][3]
-
Emergency Preparedness: An emergency plan should be in place to address accidental spills or exposures. This includes having access to an eyewash station, a safety shower, and appropriate spill cleanup materials.[2][4]
II. Quantitative Data and Hazard Profile
While a specific SDS for this compound is not available, the following table summarizes its known physical and chemical properties and extrapolates potential hazards from related compounds.
| Property | Value/Information | Source |
| Molecular Formula | C₁₅H₁₃N₅ | [5] |
| Molecular Weight | 263.3 g/mol | [5] |
| Appearance | Likely a solid powder | Inferred |
| GHS Classification | No data available; treat as hazardous | [5] |
| Potential Hazards | Toxic, potential carcinogen, skin/eye irritant | [1] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound. This process is designed to minimize risk to personnel and the environment and must be conducted in strict accordance with local, state, and federal regulations.[6][7]
A. Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound, including weighing papers, contaminated gloves, and bench paper, must be collected in a dedicated, clearly labeled hazardous waste container.[2][8] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled immediately upon the first addition of waste. The label should include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the potential hazards (e.g., "Toxic," "Potential Carcinogen").[4][8]
-
Segregation: This waste stream must be kept separate from other laboratory waste streams to avoid dangerous reactions.[9][10] Specifically, do not mix with oxidizing agents or acids.[11]
B. Chemical Inactivation (Recommended for Liquid Waste)
For liquid waste containing this compound, chemical neutralization is a recommended step to reduce its hazardous properties prior to collection by a certified waste disposal company. This procedure should only be performed by trained personnel in a chemical fume hood.
-
Dilution: Dilute the aqueous waste solution containing the triazine compound with water to a concentration of less than 5%.[12]
-
Neutralization: Slowly add a 5% aqueous solution of sodium hypochlorite or calcium hypochlorite to the diluted waste with constant stirring.[11][12] A slight excess of the hypochlorite solution is recommended to ensure complete destruction of the hydrazine moiety.[11]
-
Verification: After the reaction is complete (cessation of gas evolution or color change), the pH should be checked and neutralized if necessary.
-
Collection: The treated liquid waste should be collected in a separate, labeled hazardous waste container.
C. Final Disposal
-
Container Sealing: Once the waste container is full (no more than 90% capacity), it must be securely sealed.[9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[10]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Never dispose of this chemical down the drain or in regular trash.[10]
IV. Workflow for Safe Disposal
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Conclusion: A Culture of Safety
The responsible management of chemical waste is a critical component of scientific research.[9] By adhering to the precautionary principles and detailed protocols outlined in this guide, laboratories can ensure the safe disposal of this compound, protecting both personnel and the environment. It is the responsibility of every researcher to foster a culture of safety that extends beyond the bench to the final disposition of all chemical substances.
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What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025-01-06). [Link]
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Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]
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Comprehensive Safety and Handling Guide for 3-Hydrazino-5,6-diphenyl-1,2,4-triazine
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine. As a compound incorporating both a hydrazine moiety and a triazine ring system, it necessitates a cautious and well-informed approach to laboratory work. The procedures outlined herein are synthesized from established safety data for hydrazine and triazine derivatives to ensure a comprehensive and reliable framework for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Assumed Hazard Profile:
| Hazard Class | Anticipated Effect | Source Analogy |
| Acute Toxicity | Toxic if inhaled, swallowed, or in contact with skin. | Hydrazine[2] |
| Skin Corrosion/Irritation | Causes skin irritation and potential burns. | Hydrazine, Triazine Derivatives[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Hydrazine, Triazine Derivatives[1] |
| Respiratory Irritation | May cause respiratory irritation. | Triazine Derivatives |
| Carcinogenicity | Potential carcinogen. | Hydrazine[1] |
Engineering Controls: The First Line of Defense
To minimize exposure, all handling of this compound must be conducted within a certified chemical fume hood.[1] The fume hood serves as the primary engineering control to prevent the inhalation of any dust or vapors that may be generated. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work. A safety shower and eyewash station must be readily accessible in the immediate work area.[2][3]
Personal Protective Equipment (PPE): A Mandatory Requirement
A comprehensive PPE regimen is critical when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended).[2] | Provides a barrier against skin contact. It is crucial to consult the glove manufacturer's compatibility chart.[2] |
| Eyes/Face | Tightly fitting safety goggles and a face shield.[2] | Protects against splashes and airborne particles.[2] |
| Body | Fire/flame-resistant lab coat.[2] | Offers protection against spills and potential ignition sources. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges. | To be used if there is a risk of aerosol generation or if work is performed outside of a fume hood.[4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
4.1. Preparation and Weighing:
-
Don all required PPE before entering the designated work area.
-
Ensure the chemical fume hood is operational and the work surface is decontaminated.
-
Transport the container of this compound to the fume hood.
-
Carefully open the container within the fume hood.
-
Weigh the desired amount of the compound using a tared weigh boat. Avoid generating dust.
-
Securely close the primary container and return it to its designated storage location.
4.2. Dissolution and Reaction Setup:
-
Add the weighed compound to the reaction vessel within the fume hood.
-
Slowly add the desired solvent to the reaction vessel.
-
Ensure the reaction apparatus is securely clamped and assembled correctly.
-
If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.
4.3. Post-Reaction Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature before proceeding with any work-up procedures.
-
Perform all extractions, filtrations, and other purification steps within the fume hood.
-
Handle all waste generated during the work-up as hazardous waste.
The following diagram illustrates the safe handling workflow:
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
5.1. Waste Segregation:
-
Solid Waste: All solid waste, including contaminated weigh boats, gloves, and paper towels, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including reaction residues and solvent rinses, should be collected in a separate, labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
5.2. Decontamination:
-
All glassware and equipment that have come into contact with the compound must be decontaminated. A triple rinse with a suitable solvent is recommended.[5] The rinsate should be collected and disposed of as hazardous liquid waste.[5]
5.3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[1] Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Spill | Evacuate the area. Do not attempt to clean up a significant spill.[1] Notify your supervisor and your institution's EHS office immediately.[1] For minor spills, if you are trained and have the appropriate spill kit, you may clean it up following your institution's procedures. |
By adhering to these safety and handling guidelines, you can minimize the risks associated with working with this compound and maintain a safe and productive research environment.
References
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University of California, Los Angeles. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
-
Defense Technical Information Center. (1982). Safety and Handling of Hydrazine. Retrieved from [Link]
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University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Hydrazine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Agilent. (2019). Triazine Pesticides Standard - Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Agilent. (2019). Safety Data Sheet. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
